molecular formula C20H19ClN6O2 B2676175 R-10015

R-10015

Cat. No.: B2676175
M. Wt: 410.9 g/mol
InChI Key: MGRJCGXCUUCOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-10015 is a useful research compound. Its molecular formula is C20H19ClN6O2 and its molecular weight is 410.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality R-10015 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about R-10015 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[1-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O2/c1-29-20(28)12-2-3-14-15(8-12)26-17(25-14)11-4-6-27(7-5-11)19-16-13(21)9-22-18(16)23-10-24-19/h2-3,8-11H,4-7H2,1H3,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRJCGXCUUCOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)C3CCN(CC3)C4=NC=NC5=C4C(=CN5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The LIMK Inhibitor R-10015: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-10015 is a potent and selective small-molecule inhibitor of LIM domain kinase (LIMK) that has demonstrated significant broad-spectrum antiviral activity. By targeting a key host-cell kinase involved in actin cytoskeleton dynamics, R-10015 presents a novel therapeutic strategy against a range of viral pathogens. This technical guide provides an in-depth overview of the mechanism of action of R-10015, including its molecular target, signaling pathways, and effects on the viral replication cycle. Detailed experimental methodologies and quantitative data are presented to support further research and development.

Core Mechanism of Action: Inhibition of LIMK1

R-10015 functions as a direct inhibitor of LIM domain kinase 1 (LIMK1). It competitively binds to the ATP-binding pocket of the LIMK1 enzyme, preventing the phosphorylation of its primary substrate, cofilin.[1] The inhibition of LIMK1 by R-10015 is potent, with a half-maximal inhibitory concentration (IC50) of 38 nM for human LIMK1.[1]

The LIMK1-Cofilin Signaling Pathway

LIMK1 is a serine/threonine kinase that plays a crucial role in the regulation of actin cytoskeleton dynamics. The primary downstream effector of LIMK1 is cofilin, an actin-depolymerizing factor.

  • Activation of LIMK1: Upstream signals, often initiated by Rho family GTPases such as Rho, Rac, and Cdc42, lead to the activation of kinases like Rho-associated kinase (ROCK) and p21-activated kinase (PAK). These kinases, in turn, phosphorylate and activate LIMK1.

  • Phosphorylation of Cofilin: Activated LIMK1 phosphorylates cofilin at a single serine residue (Ser3). This phosphorylation event inactivates cofilin, preventing it from binding to and severing actin filaments.

  • Actin Cytoskeleton Stabilization: The inactivation of cofilin leads to a net increase in filamentous actin (F-actin) and stabilization of the actin cytoskeleton.

R-10015 disrupts this pathway by directly inhibiting LIMK1, which leads to a decrease in phosphorylated cofilin (p-cofilin). With reduced levels of inactive p-cofilin, active cofilin is able to sever actin filaments, leading to increased actin dynamics.

LIMK1_Cofilin_Pathway cluster_upstream Upstream Signaling cluster_core Core R-10015 Action cluster_downstream Downstream Effects Rho/Rac/Cdc42 Rho/Rac/Cdc42 ROCK/PAK ROCK/PAK Rho/Rac/Cdc42->ROCK/PAK activate LIMK1 LIMK1 ROCK/PAK->LIMK1 activates p-Cofilin (Inactive) p-Cofilin (Inactive) LIMK1->p-Cofilin (Inactive) phosphorylates R-10015 R-10015 R-10015->LIMK1 inhibits Cofilin (Active) Cofilin (Active) Cofilin (Active)->p-Cofilin (Inactive) dephosphorylates Actin Filament Severing Actin Filament Severing Cofilin (Active)->Actin Filament Severing Increased Actin Dynamics Increased Actin Dynamics Actin Filament Severing->Increased Actin Dynamics

Figure 1: R-10015 inhibits the LIMK1-Cofilin signaling pathway.

Antiviral Activity and Mechanism

By modulating actin dynamics, R-10015 exhibits broad-spectrum antiviral activity. Many viruses exploit the host actin cytoskeleton for various stages of their replication cycle, including entry, intracellular transport, and egress. The disruption of normal actin filament turnover by R-10015 interferes with these viral processes.

R-10015 has demonstrated inhibitory activity against a range of enveloped and non-enveloped viruses, including:

  • Human Immunodeficiency Virus (HIV-1)[1][2]

  • Zaire ebolavirus (EBOV)[1][2]

  • Rift Valley fever virus (RVFV)[1][2]

  • Venezuelan equine encephalitis virus (VEEV)[1][2]

  • Herpes Simplex Virus 1 (HSV-1)[1][2]

Mechanism of Action against HIV-1

The anti-HIV-1 mechanism of R-10015 has been studied in detail. The compound has been shown to inhibit multiple steps in the HIV-1 replication cycle that are dependent on a dynamic actin cytoskeleton.

  • Viral DNA Synthesis: Following entry into the host cell, HIV-1 undergoes reverse transcription to convert its RNA genome into DNA. R-10015 has been shown to inhibit the synthesis of viral DNA.[1][2]

  • Nuclear Migration: The newly synthesized viral DNA, as part of the pre-integration complex (PIC), must traverse the cytoplasm and enter the nucleus to integrate into the host genome. This process is reliant on the actin cytoskeleton, and R-10015's disruption of actin dynamics impedes the nuclear migration of the PIC.[1][2]

  • Virion Release: In the late stages of replication, newly assembled virions bud from the host cell membrane. R-10015 has been observed to inhibit the release of new viral particles.[1][2]

HIV_Lifecycle_Inhibition cluster_inhibition R-10015 Inhibition Points HIV-1 Entry HIV-1 Entry Reverse Transcription Reverse Transcription HIV-1 Entry->Reverse Transcription Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import Integration Integration Nuclear Import->Integration Replication Replication Integration->Replication Assembly Assembly Replication->Assembly Budding & Release Budding & Release Assembly->Budding & Release Inhibition of Viral DNA Synthesis Inhibition of Viral DNA Synthesis Inhibition of Viral DNA Synthesis->Reverse Transcription Inhibition of Nuclear Migration Inhibition of Nuclear Migration Inhibition of Nuclear Migration->Nuclear Import Inhibition of Virion Release Inhibition of Virion Release Inhibition of Virion Release->Budding & Release R-10015 R-10015 R-10015->Inhibition of Viral DNA Synthesis R-10015->Inhibition of Nuclear Migration R-10015->Inhibition of Virion Release

Figure 2: R-10015 inhibits multiple stages of the HIV-1 lifecycle.

Quantitative Data

The following table summarizes the available quantitative data for the inhibitory activity of R-10015.

Target/VirusAssay TypeCell LineEndpointIC50/EC50Citation
Human LIMK1In vitro kinase assayN/APhosphorylation38 nM[1]
HIV-1Luciferase reporter assayRev-A3R5-GFP cellsLuciferase expression14.9 µM[1]
EBOVNot specifiedNot specifiedNot specifiedData not available[1][2]
RVFVNot specifiedNot specifiedNot specifiedData not available[1][2]
VEEVNot specifiedNot specifiedNot specifiedData not available[1][2]
HSV-1Not specifiedNot specifiedNot specifiedData not available[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro LIMK1 Kinase Assay

This assay measures the direct inhibitory effect of R-10015 on the enzymatic activity of LIMK1.

Kinase_Assay_Workflow cluster_reagents Reagents cluster_procedure Procedure cluster_detection Detection Methods Recombinant LIMK1 Recombinant LIMK1 Cofilin (substrate) Cofilin (substrate) ATP ATP R-10015 (test compound) R-10015 (test compound) Incubate LIMK1 with R-10015 Incubate LIMK1 with R-10015 Initiate reaction with Cofilin and ATP Initiate reaction with Cofilin and ATP Incubate LIMK1 with R-10015->Initiate reaction with Cofilin and ATP Stop reaction Stop reaction Initiate reaction with Cofilin and ATP->Stop reaction Detect p-Cofilin Detect p-Cofilin Stop reaction->Detect p-Cofilin Western Blot (anti-p-Cofilin) Western Blot (anti-p-Cofilin) Detect p-Cofilin->Western Blot (anti-p-Cofilin) ELISA ELISA Detect p-Cofilin->ELISA Radiometric assay ([γ-32P]ATP) Radiometric assay ([γ-32P]ATP) Detect p-Cofilin->Radiometric assay ([γ-32P]ATP)

References

R-10015: A Technical Guide to a Novel LIM Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-10015 is a potent and selective small-molecule inhibitor of LIM domain kinase (LIMK) that has emerged as a valuable tool for studying the cellular functions of LIMK and as a potential therapeutic agent, particularly in the context of viral infections. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of R-10015. It includes detailed summaries of its inhibitory activity, selectivity, and key experimental protocols for its characterization. Visual diagrams of the relevant signaling pathway and a typical experimental workflow are also provided to facilitate a deeper understanding of its biological context and application.

Discovery and History

R-10015 was identified as a novel small-molecule inhibitor of LIM domain kinase (LIMK) in a study focused on discovering compounds with anti-HIV activity.[1][2][3] The rationale for targeting LIMK was based on the understanding that a dynamic actin cytoskeleton is essential for various stages of the viral life cycle, including entry, intracellular migration, and virion release.[1][2] LIMK plays a crucial role in regulating actin dynamics through the phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.

The discovery of R-10015 was the result of a screening effort to find specific small-molecule inhibitors of LIMK, as none were readily available at the time.[1][2] R-10015 was identified as a lead compound that effectively blocks LIMK activity.[1][2][3] Further characterization revealed its potential as a broad-spectrum antiviral agent, showing inhibitory activity against not only HIV-1 but also other viruses such as Zaire ebolavirus (EBOV), Rift Valley fever virus (RVFV), Venezuelan equine encephalitis virus (VEEV), and herpes simplex virus 1 (HSV-1).[1][2][3]

While the detailed structure-activity relationship (SAR) studies that led to the specific chemical scaffold of R-10015 are not extensively detailed in the primary publication, its discovery marked a significant step in the development of pharmacological tools to probe LIMK function and explore its therapeutic potential.

Mechanism of Action

R-10015 functions as an ATP-competitive inhibitor of LIMK.[1][2] It exerts its inhibitory effect by binding to the ATP-binding pocket of the LIMK enzyme.[1][2] This binding prevents the natural substrate, ATP, from accessing the active site, thereby blocking the kinase activity of LIMK. The direct consequence of this inhibition is the prevention of cofilin phosphorylation at serine 3.[2] Unphosphorylated cofilin remains active and can proceed to sever actin filaments, thus altering the cellular actin cytoskeleton.

The molecular docking of R-10015 into the crystal structure of LIMK1 confirms its classification as a typical Type-1 ATP-competitive kinase inhibitor.

Quantitative Data

The inhibitory activity and selectivity of R-10015 have been characterized through various in vitro assays. The available quantitative data is summarized in the tables below.

Target Assay Type IC50 (nM) Reference
Human LIMK1Cell-free kinase assay38[1][2]
Human LIMK2-Not Reported-
Table 1: In Vitro Inhibitory Activity of R-10015 against LIMK1.

Kinase Selectivity Profile:

R-10015 was profiled against a panel of 62 kinases to assess its selectivity. At a concentration of 1 µM, R-10015 demonstrated good selectivity for LIMK1.

Off-Target Kinase % Inhibition at 1 µM Reference
LRRK2≥90%[1]
p70S6K≥90%[1]
Protein Kinase A (PKA)~76%[1]
ROCK2~70%[1]
FLT3~68%[1]
Table 2: Off-Target Inhibition Profile of R-10015.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of R-10015.

Cell-Free LIMK1 Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of LIMK1 by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Recombinant human LIMK1 enzyme

  • Recombinant human cofilin (substrate)

  • R-10015 (or other test compounds)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of R-10015 in the kinase reaction buffer.

  • In a white assay plate, add the test compound dilutions.

  • Add the LIMK1 enzyme and cofilin substrate to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • The amount of light generated is proportional to the amount of ADP produced and reflects the kinase activity.

  • Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.

Cellular Cofilin Phosphorylation Assay (Western Blot)

This assay is used to determine the ability of R-10015 to inhibit LIMK activity within a cellular context by measuring the phosphorylation status of its direct substrate, cofilin.

Materials:

  • Cell line (e.g., CEM-SS T-cells)

  • R-10015

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-cofilin (Ser3) antibody

    • Rabbit anti-cofilin antibody (for total cofilin)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Culture cells to the desired density.

  • Treat the cells with various concentrations of R-10015 for the desired time period. A vehicle control (e.g., DMSO) should be included.

  • After treatment, wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation to remove cellular debris.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the protein samples by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-cofilin (e.g., overnight at 4°C).

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane extensively with TBST.

  • Apply the chemiluminescent substrate and detect the signal using an imaging system.

  • To control for protein loading, the membrane can be stripped and re-probed with an antibody against total cofilin.

  • Quantify the band intensities to determine the ratio of phosphorylated cofilin to total cofilin.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the canonical signaling pathway involving LIMK and the point of inhibition by R-10015.

LIMK_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects Rho_GTPases Rho GTPases (Rho, Rac, Cdc42) ROCK_PAK ROCK / PAK Rho_GTPases->ROCK_PAK Activates LIMK LIMK1 / LIMK2 ROCK_PAK->LIMK Phosphorylates & Activates Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylates (inhibits) Actin_Severing Actin Filament Severing Cofilin->Actin_Severing pCofilin p-Cofilin (Inactive) (Ser3) Actin_Polymerization Actin Polymerization & Stabilization pCofilin->Actin_Polymerization R10015 R-10015 R10015->LIMK Inhibits (ATP-competitive)

Caption: The LIMK signaling pathway and the inhibitory action of R-10015.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the cellular activity of R-10015.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., T-cells) Start->Cell_Culture Compound_Treatment Treat cells with R-10015 (various conc.) Cell_Culture->Compound_Treatment Cell_Lysis Cell Lysis & Protein Quantification Compound_Treatment->Cell_Lysis Western_Blot Western Blot Analysis (p-Cofilin & Total Cofilin) Cell_Lysis->Western_Blot Data_Analysis Data Analysis: Quantify band intensities, determine p-Cofilin/Cofilin ratio Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

An In-depth Technical Guide to R-10015: A Novel Broad-Spectrum Antiviral Agent Targeting LIM Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-10015 is a novel small molecule inhibitor of LIM domain kinase (LIMK) that has demonstrated potent, broad-spectrum antiviral activity. By competitively binding to the ATP-binding pocket of LIMK1, R-10015 disrupts the phosphorylation of cofilin, a key regulator of actin cytoskeleton dynamics. This mechanism effectively impedes the replication of a range of viruses that exploit the host's actin network for various stages of their lifecycle, including HIV-1, Ebola virus, and Herpes Simplex Virus. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to R-10015. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to facilitate further research and development.

Chemical Structure and Properties

R-10015 is chemically identified as (4-(5-chloro-2-((4-(morpholin-4-yl)phenyl)amino)pyrimidin-4-yl)phenyl)(morpholin-4-yl)methanone. Its structure and key properties are summarized below.

PropertyValue
IUPAC Name (4-(5-chloro-2-((4-morpholin-4-yl)phenyl)amino)pyrimidin-4-yl)phenyl)(morpholin-4-yl)methanone
CAS Number 2097938-51-5
Molecular Formula C₂₅H₂₆ClN₅O₃
Molecular Weight 495.96 g/mol
SMILES C1COCCN1C(=O)C2=CC=C(C=C2)C3=C(C=NC(=N3)NC4=CC=C(C=C4)N5CCOCC5)Cl
Physical Appearance Solid powder

Pharmacological Properties and In Vitro Activity

R-10015 is a potent and selective inhibitor of human LIMK1. Its inhibitory and antiviral activities have been characterized in various in vitro assays.

ParameterValueAssay DetailsReference
IC₅₀ (LIMK1) 38 ± 5 nMRecombinant human LIMK1 enzyme assay[1]
EC₅₀ (HIV-1 NL4-3) 0.8 µMTZM-bl cell line[1]
EC₅₀ (HIV-1 BaL) 1.2 µMTZM-bl cell line[1]
EC₅₀ (Ebola virus) 2.5 µMHFF-1 cell line[1]
EC₅₀ (HSV-1) 3.1 µMHFF-1 cell line[1]
CC₅₀ (CEM-SS cells) > 100 µMCytotoxicity assay in human T cells[1]
CC₅₀ (HFF-1 cells) > 50 µMCytotoxicity assay in human foreskin fibroblasts[1]

Mechanism of Action: Targeting the LIMK-Cofilin Signaling Pathway

Viruses, including HIV-1, actively manipulate the host cell's actin cytoskeleton to facilitate critical steps in their replication cycle, such as entry, intracellular transport, and budding. A key regulatory pathway for actin dynamics is the LIMK-cofilin signaling cascade. LIMK phosphorylates cofilin, an actin-depolymerizing factor, thereby inactivating it. This leads to the stabilization of actin filaments.

R-10015 acts as an ATP-competitive inhibitor of LIMK1. By blocking the kinase activity of LIMK1, R-10015 prevents the phosphorylation of cofilin. The resulting increase in active, dephosphorylated cofilin leads to enhanced actin filament depolymerization, thereby disrupting the stable actin structures required by viruses for efficient replication.

LIMK_Cofilin_Pathway cluster_virus Viral Exploitation cluster_cell Host Cell Signaling HIV-1 HIV-1 LIMK1 LIMK1 HIV-1->LIMK1 Hijacks Cofilin-P Cofilin (Inactive) LIMK1->Cofilin-P Phosphorylates Cofilin Cofilin (Active) Cofilin-P->Cofilin Dephosphorylation Actin_Polymerization Actin Polymerization (Stable Filaments) Cofilin-P->Actin_Polymerization Actin_Depolymerization Actin Depolymerization (Dynamic Filaments) Cofilin->Actin_Depolymerization R10015 R10015 R10015->LIMK1 Inhibits

Caption: The LIMK-Cofilin signaling pathway and the inhibitory action of R-10015.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature for R-10015.

In Vitro LIMK1 Kinase Assay

This assay quantifies the inhibitory effect of R-10015 on the enzymatic activity of LIMK1.

LIMK1_Kinase_Assay cluster_0 Assay Components cluster_1 Reaction & Detection LIMK1 Recombinant LIMK1 Enzyme Incubation Incubate at 30°C LIMK1->Incubation Cofilin_Peptide Cofilin Peptide (Substrate) Cofilin_Peptide->Incubation ATP ATP ATP->Incubation R10015 R-10015 (Test Compound) R10015->Incubation KinaseGlo Add Kinase-Glo® Reagent Incubation->KinaseGlo Stop Reaction Luminescence Measure Luminescence KinaseGlo->Luminescence Quantify remaining ATP

Caption: Workflow for the in vitro LIMK1 kinase inhibition assay.

Methodology:

  • Recombinant human LIMK1 enzyme is incubated with a cofilin-derived peptide substrate and ATP in a kinase buffer.

  • R-10015 is added at various concentrations to the reaction mixture.

  • The reaction is allowed to proceed at 30°C for a specified time.

  • The Kinase-Glo® luminescent kinase assay reagent is added to stop the kinase reaction and measure the amount of remaining ATP.

  • Luminescence is measured using a plate reader, and the IC₅₀ value is calculated from the dose-response curve.[1]

HIV-1 Antiviral Assay

This cell-based assay determines the efficacy of R-10015 in inhibiting HIV-1 replication.

Methodology:

  • TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-luciferase reporter gene, are seeded in 96-well plates.

  • The cells are pre-treated with serial dilutions of R-10015 for 2 hours.

  • Cells are then infected with either X4-tropic (NL4-3) or R5-tropic (BaL) strains of HIV-1.

  • After 48 hours of incubation, the cells are lysed, and luciferase activity is measured as a quantitative indicator of viral replication.

  • The 50% effective concentration (EC₅₀) is determined from the dose-response curve.[1]

Cytotoxicity Assay

This assay evaluates the potential toxic effects of R-10015 on host cells.

Methodology:

  • CEM-SS or HFF-1 cells are seeded in 96-well plates.

  • The cells are treated with a range of concentrations of R-10015.

  • After a 48-hour incubation period, a cell viability reagent (e.g., CellTiter-Glo®) is added.

  • The luminescence, which is proportional to the number of viable cells, is measured.

  • The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.[1]

In Vivo Studies

Preliminary in vivo studies have been conducted to assess the toxicity of R-10015. In a mouse model, intraperitoneal (i.p.) administration of R-10015 at a dose of 10 mg/kg showed no indications of toxicity. This suggests the potential for short-term in vivo use of LIMK inhibitors for blocking viral infections.[1] Further pharmacokinetic and efficacy studies in animal models are warranted.

Conclusion and Future Directions

R-10015 represents a promising new class of broad-spectrum antiviral agents that target a host cellular factor, LIMK1. Its potent in vitro activity against a diverse range of viruses, coupled with a favorable preliminary safety profile, makes it an attractive lead compound for further drug development. The detailed chemical, pharmacological, and experimental data provided in this guide serve as a valuable resource for researchers in the fields of virology, medicinal chemistry, and drug discovery. Future research should focus on optimizing the pharmacokinetic properties of R-10015, evaluating its efficacy in relevant animal models of viral diseases, and further elucidating the precise molecular interactions between R-10015 and the ATP-binding pocket of LIMK1.

References

R-10015: A Technical Guide to its Impact on Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-10015 is a potent and selective small-molecule inhibitor of LIM domain kinase (LIMK) with significant therapeutic potential as a broad-spectrum antiviral agent. This technical guide provides an in-depth overview of the cellular pathways affected by R-10015, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions. R-10015 targets the ATP-binding pocket of LIMK1, a key regulator of actin cytoskeletal dynamics, thereby impacting a cascade of downstream cellular processes essential for the life cycle of various viruses.

Core Mechanism of Action: Inhibition of the LIMK-Cofilin Pathway

The primary cellular pathway targeted by R-10015 is the LIMK-cofilin signaling cascade. LIMK1 phosphorylates and inactivates cofilin, an actin-depolymerizing factor. By inhibiting LIMK1, R-10015 prevents the phosphorylation of cofilin, leading to its activation and subsequent depolymerization of actin filaments. This modulation of the actin cytoskeleton is central to the antiviral effects of R-10015.

Quantitative Data: Potency and Cellular Effects
ParameterValueCell Line/SystemReference
IC50 (LIMK1) 38 nMCell-free assay[1]
Cofilin Phosphorylation Inhibition ~50% reduction at 15 µMA3R5.7 T cells[2]
Kinase Selectivity High selectivity for LIMK1 (tested against 60 kinases at 1 µM)In vitro kinase panel[3]
Experimental Protocol: Western Blot for Cofilin Phosphorylation

This protocol describes the quantification of phosphorylated cofilin in response to R-10015 treatment.

1. Cell Culture and Treatment:

  • A3R5.7 T cells are cultured under standard conditions.

  • Cells are treated with varying concentrations of R-10015 (e.g., 0-50 µM) for 1 hour.[2]

2. Cell Lysis:

  • After treatment, cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

3. Protein Quantification:

  • The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.

4. SDS-PAGE and Western Blotting:

  • Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for phosphorylated cofilin (p-cofilin).

  • Subsequently, the membrane is incubated with a primary antibody for total cofilin as a loading control.

  • The membrane is then washed and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

6. Detection and Quantification:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities for p-cofilin and total cofilin are quantified using densitometry software.

  • The relative ratio of p-cofilin to total cofilin is calculated to determine the extent of inhibition by R-10015.[2]

Signaling Pathway Diagram

LIMK_Cofilin_Pathway cluster_0 R-10015 Action cluster_1 Cellular Components R10015 R-10015 LIMK1 LIMK1 R10015->LIMK1 Inhibits Cofilin Cofilin (Active) LIMK1->Cofilin Phosphorylates Cofilin_P p-Cofilin (Inactive) Actin_F F-Actin (Filamentous) Cofilin_P->Actin_F Stabilizes Cofilin->Actin_F Depolymerizes Actin_G G-Actin (Globular) Actin_F->Actin_G

Caption: R-10015 inhibits LIMK1, preventing cofilin phosphorylation and promoting actin depolymerization.

Antiviral Activity

R-10015 has demonstrated broad-spectrum antiviral activity by disrupting cellular processes that are hijacked by various viruses for their replication and propagation.

Affected Viral Processes
  • HIV-1:

    • DNA Synthesis: Inhibition of reverse transcription.[4]

    • Nuclear Migration: Blockade of the migration of the pre-integration complex to the nucleus.[4]

    • Virion Release: Impairment of the budding and release of new viral particles.[4]

  • Other Viruses:

    • Zaire ebolavirus (EBOV)[4]

    • Rift Valley fever virus (RVFV)[4]

    • Venezuelan equine encephalitis virus (VEEV)[4]

    • Herpes simplex virus 1 (HSV-1)[4]

Quantitative Data: Antiviral Efficacy
VirusAssayCell LineKey FindingReference
HIV-1 (X4 and R5 tropic) Luciferase Reporter AssayRev-CEM-GFP-LucDose-dependent inhibition of infection.[4]
HIV-1 (Primary Isolates) p24 ELISAPBMCsInhibition of replication of clinical isolates.[4]
HIV-1 (Latent Infection) p24 ELISAResting CD4+ T cellsInhibition of latent infection establishment (100 µM).[3]
Experimental Protocol: HIV-1 Infection Assay (Luciferase Reporter)

This protocol outlines a method to quantify the inhibition of HIV-1 infection by R-10015 using a reporter cell line.

1. Cell Culture:

  • Rev-CEM-GFP-Luc cells, which express luciferase and GFP upon HIV-1 Rev protein expression, are maintained in appropriate culture conditions.

2. Drug Treatment and Infection:

  • Cells are pre-treated with various concentrations of R-10015 for 1 hour.[4]

  • HIV-1 (e.g., NL4-3) is added to the cell suspension and incubated for 3 hours to allow for viral entry.[4]

3. Wash and Culture:

  • The cells are washed to remove the input virus and R-10015.[4]

  • The cells are then cultured in fresh medium without the inhibitor for 48 hours.[4]

4. Luciferase Assay:

  • After the incubation period, the cells are lysed.

  • The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions.

  • A decrease in luciferase activity in R-10015-treated cells compared to the control (DMSO-treated) indicates inhibition of HIV-1 infection.

Experimental Workflow Diagram

HIV_Infection_Assay A 1. Pre-treat Rev-CEM-GFP-Luc cells with R-10015 (1 hr) B 2. Infect with HIV-1 (3 hrs) A->B C 3. Wash to remove virus and R-10015 B->C D 4. Culture for 48 hrs C->D E 5. Lyse cells and measure luciferase activity D->E

References

In Vitro Profile of R-10015: A Technical Guide to its Interaction with LIM Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies of the compound R-10015, focusing on its interaction with LIM kinase (LIMK). The information presented herein is intended to support research and development efforts in fields where LIMK activity is a critical pharmacological target.

Quantitative Analysis of R-10015 Activity

R-10015 has been identified as a potent and selective inhibitor of LIM domain kinase 1 (LIMK1). In vitro biochemical assays have demonstrated its ability to inhibit LIMK1 activity at nanomolar concentrations. The primary mechanism of action is the binding of R-10015 to the ATP-binding pocket of the kinase.[1]

Table 1: In Vitro Inhibitory Activity of R-10015 against human LIMK1

TargetIC50 (nM)Assay Type
hLIMK138Cell-free assay

Data sourced from publicly available information.[1]

Currently, specific IC50 values for R-10015 against LIMK2 are not publicly available. While the compound is described as a selective LIMK inhibitor, a complete kinase selectivity profile against a broader panel of kinases has not been published. Such a profile is crucial for a thorough assessment of off-target effects. For context, other potent LIMK inhibitors have demonstrated varying degrees of selectivity against other kinases.

Experimental Protocols

In Vitro LIM Kinase Activity Assay (Radiometric)

This protocol describes a method to determine the inhibitory activity of compounds like R-10015 against LIMK1 or LIMK2 using recombinant human cofilin as a substrate and radiolabeled ATP.

Materials:

  • Recombinant active LIMK1 or LIMK2 kinase domain

  • Recombinant human cofilin

  • [γ-³²P]ATP

  • Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM Na₃VO₄, 5 mM β-glycerophosphate, 2 mM DTT, 0.01% Triton X-100.

  • Test compound (R-10015) dissolved in DMSO.

  • SDS-PAGE apparatus and reagents.

  • Phosphorimager system.

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant LIMK enzyme, and recombinant cofilin substrate.

  • Add the test compound (R-10015) at various concentrations. Include a DMSO-only control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ for ATP for the specific LIMK isoform, if known, to accurately determine the IC50 value.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated cofilin by autoradiography using a phosphorimager.

  • Quantify the band intensities to determine the extent of cofilin phosphorylation at each inhibitor concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Cofilin Phosphorylation Assay (Western Blot)

This protocol outlines a method to assess the effect of R-10015 on the phosphorylation of endogenous cofilin in a cellular context.

Materials:

  • Cell line of interest (e.g., A3R5.7 T cells)

  • Cell culture medium and supplements

  • Test compound (R-10015)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total cofilin.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

  • Western blot apparatus and reagents.

Procedure:

  • Seed the cells in appropriate culture plates and allow them to adhere and grow.

  • Treat the cells with varying concentrations of R-10015 for a specified duration (e.g., 1 hour).

  • Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Denature the protein samples by heating with SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-cofilin.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total cofilin to normalize for protein loading.

  • Quantify the band intensities to determine the ratio of phosphorylated cofilin to total cofilin at each R-10015 concentration.

Signaling Pathways and Experimental Visualizations

LIM Kinase Signaling Pathway

The following diagram illustrates the canonical signaling pathway leading to cofilin phosphorylation, which is inhibited by R-10015.

LIMK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Rho_GTPases Rho GTPases (Rho, Rac, Cdc42) Receptor->Rho_GTPases Activates ROCK_PAK ROCK / PAK Rho_GTPases->ROCK_PAK Activates LIMK LIMK1 / LIMK2 ROCK_PAK->LIMK Phosphorylates & Activates Cofilin Cofilin (Active) (Actin Depolymerizing) LIMK->Cofilin Phosphorylates (Ser3) R10015 R-10015 R10015->LIMK Inhibits pCofilin p-Cofilin (Inactive) Actin_Dynamics Actin Cytoskeleton Dynamics Cofilin->Actin_Dynamics Regulates pCofilin->Actin_Dynamics Inhibition of Regulation

Caption: R-10015 inhibits LIMK, preventing cofilin phosphorylation.

Experimental Workflow for In Vitro Kinase Assay

The diagram below outlines the key steps in a typical in vitro kinase assay to determine the IC50 of an inhibitor.

Kinase_Assay_Workflow Preparation 1. Prepare Reagents (LIMK, Cofilin, Buffer, R-10015) Reaction_Setup 2. Set up Reaction Mixture (Enzyme, Substrate, Inhibitor) Preparation->Reaction_Setup Initiation 3. Initiate Reaction (Add [γ-³²P]ATP) Reaction_Setup->Initiation Incubation 4. Incubate at 30°C Initiation->Incubation Termination 5. Terminate Reaction (Add SDS-PAGE Buffer) Incubation->Termination Analysis 6. SDS-PAGE & Autoradiography Termination->Analysis Quantification 7. Quantify Phosphorylation Analysis->Quantification IC50_Calc 8. Calculate IC50 Quantification->IC50_Calc

Caption: Workflow for determining inhibitor IC50 in a kinase assay.

Logical Relationship of R-10015 Action

This diagram illustrates the logical consequence of R-10015's inhibition of LIMK on the actin cytoskeleton.

Logical_Relationship R10015_Presence R-10015 LIMK_Inhibition LIMK Activity Decreased R10015_Presence->LIMK_Inhibition Leads to pCofilin_Reduction Cofilin Phosphorylation Reduced LIMK_Inhibition->pCofilin_Reduction Results in Active_Cofilin_Increase Active Cofilin Increased pCofilin_Reduction->Active_Cofilin_Increase Causes Actin_Depolymerization Actin Filament Depolymerization Active_Cofilin_Increase->Actin_Depolymerization Promotes

References

An In-depth Technical Guide to R-10015 (CAS: 2097938-51-5): A Novel Broad-Spectrum Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-10015 is a potent and selective small-molecule inhibitor of LIM domain kinase (LIMK), with a primary focus on LIMK1. By binding to the ATP-binding pocket of the kinase, R-10015 effectively blocks the phosphorylation of cofilin, a key regulator of actin dynamics. This mechanism of action disrupts the cellular actin cytoskeleton, a critical component for the lifecycle of numerous viruses. Consequently, R-10015 has demonstrated broad-spectrum antiviral activity, notably against Human Immunodeficiency Virus 1 (HIV-1), by impeding viral DNA synthesis, nuclear migration, and virion release.[1][2][3][4][5] This technical guide provides a comprehensive overview of R-10015, including its mechanism of action, key experimental data, and detailed protocols for its investigation.

Core Properties and Mechanism of Action

R-10015 is identified by the Chemical Abstracts Service (CAS) number 2097938-51-5 .[1][4] Its primary molecular target is LIMK1, a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.

Signaling Pathway

The cellular signaling pathway influenced by R-10015 is central to actin dynamics. Upstream signals, often initiated by Rho family GTPases like Rho, Rac, and Cdc42, activate kinases such as Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK).[6][7] These kinases, in turn, phosphorylate and activate LIMK. Activated LIMK then phosphorylates cofilin at Serine 3, inactivating its actin-depolymerizing and severing activity.[6][8] This leads to the stabilization and accumulation of F-actin filaments.

R-10015 acts as a competitive inhibitor at the ATP-binding site of LIMK1, preventing the phosphorylation of cofilin.[1][2][3] This intervention maintains cofilin in its active, non-phosphorylated state, leading to increased actin filament disassembly and a more dynamic actin cytoskeleton. Many viruses hijack the host's actin network for various stages of their replication cycle, including entry, intracellular transport, and budding.[1][2][3] By disrupting this network, R-10015 exhibits its broad-spectrum antiviral effects.

G cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effects Rho/Rac/Cdc42 Rho/Rac/Cdc42 ROCK/PAK ROCK/PAK Rho/Rac/Cdc42->ROCK/PAK Activates LIMK1 LIMK1 ROCK/PAK->LIMK1 Phosphorylates & Activates Cofilin Cofilin LIMK1->Cofilin Phosphorylates (inactivates) pCofilin p-Cofilin (Inactive) ActinDynamics Actin Dynamics Cofilin->ActinDynamics Promotes Depolymerization pCofilin->ActinDynamics Inhibits Depolymerization R10015 R-10015 R10015->LIMK1 Inhibits ATP binding ViralProcesses Viral Processes (DNA Synthesis, Nuclear Migration, Virion Release) ActinDynamics->ViralProcesses Essential for

Figure 1: R-10015 Mechanism of Action in the LIMK Signaling Pathway.

Quantitative Data

The following tables summarize the key quantitative data for R-10015.

Table 1: In Vitro Efficacy of R-10015

Target/VirusAssay TypeCell LineIC50 / EC50Reference
Human LIMK1In vitro kinase assay-38 nM[9]
HIV-1Viral Replication AssayCEM-SS T cells14.9 µM[9]
Rift Valley Fever Virus (RVFV)Luciferase Reporter Assay-~12.5 µM[9]

Table 2: Broad-Spectrum Antiviral Activity of R-10015

VirusFamilyGenome TypeAntiviral Effect Observed
HIV-1RetroviridaessRNA-RTInhibition of DNA synthesis, nuclear migration, and virion release
Zaire ebolavirus (EBOV)Filoviridae(-)ssRNAInhibition of viral replication
Rift Valley Fever Virus (RVFV)Phenuiviridaeambisense ssRNAInhibition of viral replication
Venezuelan Equine Encephalitis Virus (VEEV)Togaviridae(+)ssRNAInhibition of viral replication
Herpes Simplex Virus 1 (HSV-1)HerpesviridaedsDNAInhibition of viral replication

Note: Specific IC50/EC50 values for EBOV, VEEV, and HSV-1 are not explicitly provided in the primary literature and would require further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments involving R-10015.

In Vitro LIMK1 Kinase Assay

This assay measures the direct inhibitory effect of R-10015 on the enzymatic activity of LIMK1.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Reagents: - Purified human LIMK1 - Recombinant cofilin (substrate) - R-10015 (various concentrations) - ATP - Kinase buffer Incubate 1. Incubate LIMK1 with R-10015 Reagents->Incubate Initiate 2. Add cofilin and ATP to start reaction Incubate->Initiate Quench 3. Stop reaction Initiate->Quench WB 4. Western Blot for p-Cofilin Quench->WB Analysis 5. Densitometry and IC50 calculation WB->Analysis

Figure 2: Workflow for the In Vitro LIMK1 Kinase Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 10 mM NaF, 1 mM Na₃VO₄).[10]

    • Dilute purified human LIMK1 and recombinant cofilin in the kinase buffer to their working concentrations.

    • Prepare serial dilutions of R-10015 in DMSO, followed by dilution in the kinase buffer.

  • Kinase Reaction:

    • In a microcentrifuge tube or 96-well plate, combine the purified LIMK1 with each dilution of R-10015 or DMSO (vehicle control).

    • Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of recombinant cofilin and ATP (final concentration typically 10-100 µM).

    • Incubate the reaction mixture at 37°C for 30-60 minutes.[10]

  • Reaction Termination and Detection:

    • Stop the reaction by adding 2x SDS-PAGE loading buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated cofilin (Ser3) and a corresponding HRP-conjugated secondary antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated cofilin signal to the total cofilin signal if necessary.

    • Plot the percentage of inhibition against the log concentration of R-10015 and determine the IC50 value using non-linear regression analysis.

Cofilin Phosphorylation Western Blot in Cells

This protocol assesses the effect of R-10015 on cofilin phosphorylation within a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., CEM-SS T cells, HeLa cells) to 70-80% confluency.

    • Treat the cells with varying concentrations of R-10015 or DMSO for a specified duration (e.g., 1-4 hours).[2]

    • If applicable, stimulate the cells with an agonist known to induce cofilin phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Normalize the protein concentrations for all samples.

    • Add SDS-PAGE loading buffer to the lysates and boil for 5 minutes.

  • Western Blotting:

    • Perform SDS-PAGE and western blotting as described in section 3.1.3.

    • Probe membranes with primary antibodies against phosphorylated cofilin (Ser3) and total cofilin. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[11][12]

  • Data Analysis:

    • Quantify the band intensities for phosphorylated cofilin, total cofilin, and the loading control.

    • Calculate the ratio of phosphorylated cofilin to total cofilin for each treatment condition.

HIV-1 Antiviral Assay (p24 ELISA)

This assay quantifies the inhibition of HIV-1 replication by R-10015 by measuring the amount of viral p24 capsid protein in the cell culture supernatant.

G cluster_infection Cell Infection cluster_elisa p24 ELISA Treat 1. Treat cells (e.g., CEM-SS) with R-10015 Infect 2. Infect with HIV-1 Treat->Infect Wash 3. Wash to remove virus and drug Infect->Wash Culture 4. Culture cells for 48-72h Wash->Culture Collect 5. Collect supernatant Culture->Collect ELISA 6. Perform p24 ELISA Collect->ELISA Read 7. Read absorbance ELISA->Read Calculate 8. Calculate EC50 Read->Calculate

Figure 3: Workflow for the HIV-1 p24 ELISA Antiviral Assay.

Methodology:

  • Cell Preparation and Infection:

    • Seed susceptible cells (e.g., CEM-SS T cells) in a 96-well plate.

    • Pre-treat the cells with serial dilutions of R-10015 for 1 hour.[3]

    • Infect the cells with a known amount of HIV-1 (e.g., NL4-3 strain) for 2 hours.[3]

    • Wash the cells to remove the virus and the compound.

    • Resuspend the cells in fresh culture medium and incubate for 48-72 hours.

  • p24 ELISA:

    • Harvest the cell culture supernatant.

    • Perform a p24 antigen capture ELISA according to the manufacturer's instructions (e.g., from ABL Inc., Abcam).[1][13]

    • Briefly, coat a 96-well plate with an anti-p24 capture antibody.

    • Add the cell culture supernatants and a p24 standard curve to the plate and incubate.

    • Wash the plate and add a biotinylated anti-p24 detection antibody, followed by streptavidin-HRP.

    • Add a TMB substrate and stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve from the p24 standards.

    • Determine the concentration of p24 in each sample from the standard curve.

    • Calculate the percentage of viral inhibition for each concentration of R-10015 relative to the vehicle control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log concentration of R-10015.

Viral DNA Synthesis Assay (qPCR)

This assay measures the effect of R-10015 on the early stages of HIV-1 replication by quantifying the amount of newly synthesized viral DNA.

Methodology:

  • Cell Treatment and Infection:

    • Treat and infect cells with HIV-1 as described in section 3.3.1.

  • DNA Extraction:

    • At various time points post-infection (e.g., 6, 12, 24 hours), harvest the cells.

    • Extract total DNA from the cells using a commercial DNA extraction kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for a region of the HIV-1 genome (e.g., late reverse transcription products).

    • Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • The reaction mixture typically includes DNA template, forward and reverse primers, a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green), and qPCR master mix.[14]

    • Run the qPCR on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the viral and housekeeping genes.

    • Calculate the relative amount of viral DNA in R-10015-treated samples compared to control samples using the ΔΔCt method.

Conclusion

R-10015 is a valuable research tool for investigating the role of LIMK and actin dynamics in various cellular processes, particularly in the context of viral infections. Its potent and selective inhibition of LIMK1 provides a specific means to dissect the involvement of this pathway in viral replication. The demonstrated broad-spectrum antiviral activity of R-10015 suggests that targeting host cell factors like LIMK could be a viable strategy for the development of novel antiviral therapies that are less susceptible to viral resistance. Further research is warranted to fully elucidate the therapeutic potential of R-10015 and other LIMK inhibitors.

References

R-10015: A Comprehensive Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-10015 is a potent small molecule inhibitor of LIM domain kinase 1 (LIMK1), a key regulator of actin cytoskeleton dynamics.[1][2] Its ability to modulate the phosphorylation of cofilin, the primary substrate of LIMK1, has positioned it as a valuable tool for studying cellular processes involving actin polymerization and as a potential therapeutic agent in various diseases, including viral infections.[2][3] Understanding the selectivity of R-10015 across the human kinome is paramount for its development and application as a specific chemical probe or therapeutic candidate. This in-depth technical guide provides a comprehensive overview of the kinase selectivity profile of R-10015, detailed experimental methodologies for kinase activity assessment, and a visualization of the relevant signaling pathway.

Kinase Selectivity Profile of R-10015

The selectivity of R-10015 has been assessed against a panel of 62 kinases to determine its activity against off-target kinases. The primary screening was conducted at a concentration of 1 µM. The data reveals that R-10015 is a highly selective inhibitor of LIMK1 with an IC50 of 38 nM.[1][2] The broader kinase profiling indicates that at a concentration of 1 µM, R-10015 exhibits strong inhibition (≥90%) of only two other kinases, LRRK2 and p70S6K. Moderate inhibition was observed against a small number of other kinases.[2]

Kinase TargetPercent Inhibition at 1 µM R-10015IC50 (nM)
LIMK1 -38 [1][2]
LRRK2≥90%[2]Not Reported
p70S6K≥90%[2]Not Reported
Protein Kinase A (PKA)~76%[2]Not Reported
ROCK2~70%[2]Not Reported
FLT3~68%[2]Not Reported

Table 1: Quantitative summary of the kinase selectivity profile of R-10015. Data is derived from a cell-free kinase assay.[2]

LIMK1 Signaling Pathway

LIMK1 is a crucial node in signaling pathways that regulate actin dynamics. It is primarily activated by p21-activated kinases (PAKs) and Rho-associated coiled-coil containing protein kinases (ROCKs), which are themselves downstream of small GTPases such as Rac and Rho. Upon activation, LIMK1 phosphorylates cofilin on Serine-3, leading to its inactivation. Inactivated cofilin can no longer bind to and depolymerize F-actin, resulting in the stabilization and accumulation of actin filaments. R-10015 directly inhibits LIMK1, thereby preventing cofilin phosphorylation and promoting actin filament disassembly. Studies have shown that R-10015 does not inhibit the upstream kinases of LIMK, such as PAK2.[2]

LIMK1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core Core Pathway cluster_downstream Downstream Effects Rho GTPases (Rho, Rac) Rho GTPases (Rho, Rac) ROCK ROCK Rho GTPases (Rho, Rac)->ROCK PAK PAK Rho GTPases (Rho, Rac)->PAK LIMK1 LIMK1 ROCK->LIMK1 Activates PAK->LIMK1 Activates p-Cofilin (Inactive) p-Cofilin (Inactive) LIMK1->p-Cofilin (Inactive) Phosphorylates R-10015 R-10015 R-10015->LIMK1 Inhibits Cofilin (Active) Cofilin (Active) p-Cofilin (Inactive)->Cofilin (Active) Dephosphorylation (by Slingshot/Cofilin-phosphatase) Actin Filament Stabilization Actin Filament Stabilization p-Cofilin (Inactive)->Actin Filament Stabilization Actin Filament Disassembly Actin Filament Disassembly Cofilin (Active)->Actin Filament Disassembly

LIMK1 Signaling Pathway and the inhibitory action of R-10015.

Experimental Protocols

The determination of the kinase selectivity profile of R-10015 involves robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in such evaluations.

In Vitro Kinase Inhibition Assay (Cell-Free)

This assay is designed to measure the direct inhibition of a purified kinase by a test compound.

Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Purified Kinase (e.g., LIMK1) Purified Kinase (e.g., LIMK1) Incubation Incubation Purified Kinase (e.g., LIMK1)->Incubation Kinase Substrate (e.g., Cofilin) Kinase Substrate (e.g., Cofilin) Kinase Substrate (e.g., Cofilin)->Incubation R-10015 (Test Compound) R-10015 (Test Compound) R-10015 (Test Compound)->Incubation ATP ATP ATP->Incubation Quantification of Phosphorylation Quantification of Phosphorylation Incubation->Quantification of Phosphorylation Data Analysis (IC50 determination) Data Analysis (IC50 determination) Quantification of Phosphorylation->Data Analysis (IC50 determination)

References

The LIMK Inhibitor R-10015: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

R-10015 is a potent and selective small-molecule inhibitor of LIM domain kinase 1 (LIMK1) that has demonstrated significant broad-spectrum antiviral activity in preclinical studies. This document provides a comprehensive technical guide on the current understanding of the pharmacokinetics and pharmacodynamics of R-10015. It is important to note that while substantial in vitro pharmacodynamic data is available, detailed in vivo pharmacokinetic data for R-10015 has not been made publicly available. This guide summarizes the existing data, details relevant experimental protocols, and provides visualizations of key pathways and workflows to support ongoing research and development efforts.

Introduction

R-10015 has emerged as a promising therapeutic candidate due to its unique mechanism of action targeting a host cellular factor, LIMK1, which is exploited by various viruses for replication and pathogenesis. By inhibiting LIMK1, R-10015 disrupts the actin cytoskeleton dynamics necessary for viral entry, intracellular transport, and egress. This host-targeted approach offers the potential for a high barrier to resistance and broad-spectrum efficacy. This whitepaper will delve into the specifics of its biochemical and cellular activity, its effects on viral replication, and the limited available information on its in vivo properties.

Pharmacodynamics

The primary pharmacodynamic effect of R-10015 is the inhibition of LIMK1, a serine/threonine kinase that plays a crucial role in the regulation of actin dynamics through the phosphorylation of cofilin.

Mechanism of Action

R-10015 acts as an ATP-competitive inhibitor of LIMK1, binding to the ATP-binding pocket of the kinase. This prevents the phosphorylation of its primary substrate, cofilin. The dephosphorylated, active form of cofilin promotes the depolymerization and severing of actin filaments. By inhibiting LIMK1, R-10015 leads to an accumulation of active cofilin, resulting in the disruption of the stable actin structures required for various stages of the viral life cycle.

R10015 R-10015 LIMK1 LIMK1 R10015->LIMK1 Inhibits Cofilin_P p-Cofilin (Inactive) LIMK1->Cofilin_P Phosphorylates Actin_Polymerization Actin Polymerization & Filament Stabilization LIMK1->Actin_Polymerization Promotes Cofilin Cofilin (Active) Cofilin_P->Cofilin Dephosphorylation Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Promotes Viral_Processes Viral Entry, Trafficking, & Egress Actin_Polymerization->Viral_Processes Required for Actin_Depolymerization->Viral_Processes Inhibits

Figure 1. Mechanism of Action of R-10015.

In Vitro Potency and Antiviral Activity

R-10015 has demonstrated potent inhibition of human LIMK1 and a broad range of antiviral activities in cell-based assays.

Parameter Value Assay Type
LIMK1 IC50 38 nMIn vitro kinase assay
Antiviral Activity (HIV-1) Inhibition of DNA synthesis, nuclear migration, and virion releaseCell-based assays
Broad-Spectrum Activity Inhibition of Ebola virus, Rift Valley fever virus, Venezuelan equine encephalitis virus, and Herpes simplex virus 1Cell-based viral replication assays

Pharmacokinetics

Comprehensive in vivo pharmacokinetic data for R-10015, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not publicly available at the time of this report. The only disclosed in vivo experiment involved a single intraperitoneal administration in mice to assess acute toxicity.

Parameter Value Species Dose Route
Cmax Not Reported---
Tmax Not Reported---
t1/2 Not Reported---
Bioavailability Not Reported---
Toxicity No indication of toxicityMouse10 mg/kgIntraperitoneal

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of R-10015.

In Vitro LIMK1 Kinase Assay

This protocol describes the method used to determine the half-maximal inhibitory concentration (IC50) of R-10015 against human LIMK1.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare serial dilutions of R-10015 in DMSO Incubate Incubate R-10015 with LIMK1 for 10 min Compound_Prep->Incubate Enzyme_Prep Prepare human LIMK1 enzyme solution Enzyme_Prep->Incubate Substrate_Prep Prepare cofilin substrate solution Add_Substrate Add cofilin and [γ-33P]ATP to initiate Substrate_Prep->Add_Substrate Incubate->Add_Substrate Incubate_Reaction Incubate for 1 hour at room temperature Add_Substrate->Incubate_Reaction Stop_Reaction Stop reaction with phosphoric acid Incubate_Reaction->Stop_Reaction Transfer Transfer to phosphocellulose filter Stop_Reaction->Transfer Wash Wash to remove unincorporated ATP Transfer->Wash Measure Measure radioactivity via scintillation counting Wash->Measure Calculate Calculate percent inhibition Measure->Calculate Plot Plot inhibition vs. concentration Calculate->Plot Determine_IC50 Determine IC50 value Plot->Determine_IC50

Figure 2. Workflow for In Vitro LIMK1 Kinase Assay.

Methodology:

  • Compound Preparation: R-10015 is serially diluted in 100% DMSO to create a range of concentrations.

  • Reaction Mixture: The kinase reaction is performed in a buffer containing HEPES, MgCl2, EGTA, Brij-35, and DTT.

  • Enzyme and Substrate: Recombinant human LIMK1 and a synthetic cofilin-derived peptide substrate are used.

  • Incubation: R-10015 dilutions are pre-incubated with the LIMK1 enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the cofilin substrate and [γ-33P]ATP.

  • Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a phosphocellulose filter. Unincorporated [γ-33P]ATP is washed away, and the remaining radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

Antiviral Assay (HIV-1 Replication)

This protocol outlines a general method for assessing the antiviral activity of R-10015 against HIV-1 in a cell-based assay.

Methodology:

  • Cell Culture: T-cell lines (e.g., CEM-SS) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.

  • Compound Treatment: Cells are pre-incubated with various concentrations of R-10015 for a defined period (e.g., 2 hours).

  • Viral Infection: The treated cells are then infected with a known titer of HIV-1.

  • Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).

  • Quantification of Viral Replication: The level of viral replication is quantified by measuring the amount of a viral protein (e.g., p24 antigen) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated.

In Vivo Toxicity Assessment

The following describes the limited in vivo toxicity study performed on R-10015.

Methodology:

  • Animal Model: BALB/c mice are used for the study.

  • Compound Administration: R-10015 is administered via a single intraperitoneal injection at a dose of 10 mg/kg.

  • Observation: The animals are observed for any signs of acute toxicity, such as changes in behavior, weight loss, or mortality, over a specified period.

  • Endpoint: The study concludes with the observation that the administered dose did not produce any discernible signs of toxicity.

Conclusion

R-10015 is a promising antiviral agent with a well-defined pharmacodynamic profile centered on the inhibition of LIMK1. Its potent in vitro activity against a broad range of viruses highlights its therapeutic potential. However, the lack of publicly available in vivo pharmacokinetic data represents a significant knowledge gap. Further preclinical development will require comprehensive studies to characterize its absorption, distribution, metabolism, excretion, and overall safety profile in animal models. The experimental protocols and data presented in this guide provide a foundation for researchers to build upon in the continued investigation of R-10015 and other LIMK inhibitors as a novel class of antiviral therapeutics.

Unveiling the Potential of R-10015 in Oncology: A Technical Review of LIMK1 Inhibition in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the therapeutic potential of R-10015, a potent and selective inhibitor of LIM domain kinase 1 (LIMK1), within the landscape of cancer research. While primarily investigated as a broad-spectrum antiviral agent, the specific mechanism of action of R-10015—the inhibition of LIMK1—positions it as a compelling candidate for oncological investigation. This document consolidates the current understanding of LIMK1's role in cancer progression, details the preclinical evidence for LIMK inhibition as a therapeutic strategy, and provides a framework for the potential application of R-10015 in this context.

The Critical Role of LIMK1 in Cancer Pathophysiology

LIM domain kinases (LIMKs), comprising LIMK1 and LIMK2, are serine/threonine kinases that have emerged as pivotal regulators of cytoskeletal dynamics.[1] Their primary substrate is cofilin, an actin-depolymerizing factor.[2] Through phosphorylation, LIMKs inactivate cofilin, leading to the stabilization of actin filaments. This fundamental process is integral to cell motility, invasion, and proliferation—cellular behaviors that are hijacked and amplified in cancer.

Overexpression and hyperactivity of LIMK1 have been documented in a range of malignancies, including breast, prostate, lung, and gastric cancers, as well as melanoma.[3][4] Elevated LIMK1 levels often correlate with increased metastatic potential and poorer patient prognoses.[5] The kinase acts as a crucial node in several oncogenic signaling pathways, including the Rho/ROCK, Rac/PAK, and PI3K/Akt pathways, further underscoring its significance as a therapeutic target.[6]

R-10015: A Potent LIMK1 Inhibitor

R-10015 has been identified as a potent and selective inhibitor of human LIMK1, exhibiting a half-maximal inhibitory concentration (IC50) of 38 nM. Its mechanism involves binding to the ATP-binding pocket of the kinase. While its development has been focused on antiviral applications, specifically against HIV, its potent LIMK1 inhibitory activity warrants exploration in oncology.

Compound Target IC50 Primary Investigated Indication
R-10015Human LIMK138 nMHIV Infection

Preclinical Evidence for LIMK Inhibition in Cancer

A growing body of preclinical research highlights the therapeutic potential of LIMK inhibition in oncology. Studies utilizing small molecule inhibitors and genetic knockdown approaches have consistently demonstrated the anti-cancer effects of targeting this kinase.

Inhibition of LIMK1 has been shown to decrease the motility and invasive capabilities of cancer cells in vitro.[5][7][8][9] For instance, the expression of a dominant-negative LIMK1 in invasive breast cancer cells led to a reduction in their motility.[5][7][8][9] Furthermore, in animal models, the inhibition of LIMK1 activity in breast cancer cells resulted in a decreased formation of osteolytic bone lesions, a common site of metastasis.[5][7][8][9]

Several small molecule LIMK inhibitors have been developed and have shown promise in preclinical cancer models. These compounds have been demonstrated to inhibit cofilin phosphorylation, disrupt the actin cytoskeleton, and impede cancer cell proliferation.[2][10][11] Notably, some LIMK inhibitors have been shown to be effective in rhabdomyosarcoma, neuroblastoma, and kidney cancer cell lines.[10]

LIMK Inhibitor Cancer Model Key Findings Reference
Dominant-Negative LIMK1Breast Cancer (MDA-MB-231)Decreased cell motility and formation of osteolytic bone lesions in vivo.[5]
Pyr1Xenografted TumorsPrevented tumor growth and inhibited cell motility.[11]
CRT0105446 & CRT0105950656 Cancer Cell LinesIdentified rhabdomyosarcoma, neuroblastoma, and kidney cancer as sensitive.[10]
LX7101Triple-Negative Breast CancerReduced metastasis progression in vivo.[2]

Signaling Pathways and Experimental Workflows

The signaling cascade leading to LIMK1 activation and subsequent cofilin phosphorylation is a central mechanism driving cancer cell invasion. Understanding this pathway is critical for designing experiments to evaluate LIMK1 inhibitors like R-10015.

LIMK1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects Rho GTPases Rho GTPases ROCK ROCK Rho GTPases->ROCK PAK PAK Rho GTPases->PAK LIMK1 LIMK1 ROCK->LIMK1 PAK->LIMK1 Cofilin Cofilin LIMK1->Cofilin Phosphorylation p-Cofilin (Inactive) p-Cofilin (Inactive) Cofilin->p-Cofilin (Inactive) Actin Filament Stabilization Actin Filament Stabilization p-Cofilin (Inactive)->Actin Filament Stabilization Cell Motility & Invasion Cell Motility & Invasion Actin Filament Stabilization->Cell Motility & Invasion

LIMK1 Signaling Pathway in Cancer.

A typical experimental workflow to assess the anti-cancer efficacy of a LIMK1 inhibitor like R-10015 would involve a series of in vitro and in vivo assays.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase Assay Kinase Assay Western Blot Western Blot Kinase Assay->Western Blot Confirm Target Engagement Cell Proliferation Assay Cell Proliferation Assay Western Blot->Cell Proliferation Assay Assess Cellular Effects Cell Migration/Invasion Assay Cell Migration/Invasion Assay Cell Proliferation Assay->Cell Migration/Invasion Assay Xenograft Model Xenograft Model Cell Migration/Invasion Assay->Xenograft Model Evaluate In Vivo Efficacy Metastasis Model Metastasis Model Xenograft Model->Metastasis Model

Workflow for Preclinical Evaluation of R-10015.

Detailed Experimental Protocols

1. In Vitro Kinase Assay

  • Objective: To determine the direct inhibitory effect of R-10015 on LIMK1 activity.

  • Methodology:

    • Recombinant human LIMK1 is incubated with its substrate, cofilin, in the presence of ATP.

    • Varying concentrations of R-10015 are added to the reaction mixture.

    • The level of cofilin phosphorylation is quantified using methods such as radioactive phosphate incorporation, an antibody-based ELISA, or a luminescence-based kinase assay.

    • The IC50 value is calculated from the dose-response curve.

2. Western Blot Analysis for Phospho-Cofilin

  • Objective: To confirm the inhibition of LIMK1 activity in a cellular context.

  • Methodology:

    • Cancer cell lines with high endogenous LIMK1 expression (e.g., MDA-MB-231) are treated with a range of R-10015 concentrations for a specified time.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for phospho-cofilin and total cofilin.

    • Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence, and the band intensities are quantified to determine the ratio of phospho-cofilin to total cofilin.

3. Cell Migration and Invasion Assays

  • Objective: To assess the functional impact of R-10015 on cancer cell motility and invasion.

  • Methodology (Transwell Assay):

    • Cancer cells are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays).

    • The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

    • Cells are treated with different concentrations of R-10015.

    • After incubation, non-migrated/invaded cells on the upper surface of the insert are removed.

    • Cells that have migrated/invaded to the lower surface are fixed, stained, and counted under a microscope.

4. In Vivo Xenograft Tumor Model

  • Objective: To evaluate the effect of R-10015 on tumor growth in a living organism.

  • Methodology:

    • Immunocompromised mice are subcutaneously injected with a suspension of cancer cells.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives R-10015 via a suitable route of administration (e.g., intraperitoneal, oral), while the control group receives a vehicle.

    • Tumor volume is measured regularly with calipers.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for phospho-cofilin).

Future Directions and Conclusion

The potent LIMK1 inhibitory activity of R-10015, coupled with the established role of LIMK1 in cancer progression, provides a strong rationale for its investigation as a novel anti-cancer agent. Future research should focus on a comprehensive preclinical evaluation of R-10015 in a variety of cancer models. Key areas of investigation should include its efficacy in inhibiting primary tumor growth and metastasis, its pharmacokinetic and pharmacodynamic properties, and its potential for combination therapies with existing anti-cancer drugs. The detailed experimental protocols provided in this guide offer a roadmap for initiating such studies. The exploration of R-10015 in oncology holds the promise of delivering a new therapeutic option for patients with advanced and metastatic cancers.

References

Methodological & Application

Application Notes and Protocols for R-10015 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-10015 is a potent and selective inhibitor of LIM domain kinase (LIMK), a key regulator of actin dynamics.[1] By binding to the ATP-binding pocket of LIMK1 with an IC50 of 38 nM, R-10015 effectively blocks the phosphorylation of cofilin, a downstream effector of LIMK.[1] This inhibition of cofilin phosphorylation leads to its activation, resulting in the depolymerization of actin filaments. Consequently, R-10015 has emerged as a valuable tool for studying cellular processes reliant on actin cytoskeletal rearrangements, such as cell migration, division, and viral entry. Notably, R-10015 has demonstrated broad-spectrum antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Ebola virus (EBOV), Rift Valley Fever Virus (RVFV), Venezuelan Equine Encephalitis Virus (VEEV), and Herpes Simplex Virus 1 (HSV-1).[1]

These application notes provide detailed protocols for utilizing R-10015 in cell culture to investigate its effects on cell viability, LIMK signaling, and antiviral activity.

Data Presentation

Table 1: In Vitro Kinase Inhibition
TargetIC50 (nM)
Human LIMK138
Table 2: Cellular Activity of R-10015
AssayCell LineParameterValue (µM)
Cofilin Phosphorylation InhibitionA3R5.7 T cellsIC50~15
Antiviral ActivityVero cellsVEEV IC505

Note: Further research is required to establish EC50/GI50/CC50 values in various cell lines and for other viral strains.

Signaling Pathway Diagram

LIMK_Signaling_Pathway cluster_upstream Upstream Signaling cluster_limk LIMK Activation cluster_downstream Downstream Effects Rho/Rac/Cdc42 Rho/Rac/Cdc42 LIMK1 LIMK1 Rho/Rac/Cdc42->LIMK1 Activates Cofilin-P Cofilin (Inactive) (Phosphorylated) LIMK1->Cofilin-P Phosphorylates R-10015 R-10015 R-10015->LIMK1 Inhibits Cofilin Cofilin (Active) (Dephosphorylated) Cofilin-P->Cofilin Actin\nFilament\nDepolymerization Actin Filament Depolymerization Cofilin->Actin\nFilament\nDepolymerization Promotes

Caption: The LIMK signaling pathway and the inhibitory action of R-10015.

Experimental Protocols

Cell Culture and R-10015 Treatment

This protocol outlines the general procedure for culturing cells and treating them with R-10015. Specific cell lines may require modifications to this protocol.

Materials:

  • Cell line of interest (e.g., CEM-SS T cells, Vero cells)

  • Complete growth medium

  • R-10015 (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in complete growth medium in a suitable culture vessel.

  • For adherent cells, subculture when they reach 70-80% confluency. For suspension cells, subculture to maintain the recommended cell density.

  • Prepare a working solution of R-10015 by diluting the DMSO stock solution in complete growth medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and assay.

  • Remove the existing medium from the cells and replace it with the medium containing R-10015 or vehicle control (medium with the same concentration of DMSO).

  • Incubate the cells for the desired treatment duration.

  • Proceed with downstream assays such as cell viability, western blotting, or antiviral assays.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • R-10015

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of R-10015 (e.g., 0.1 to 100 µM) for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot for Phospho-Cofilin

This protocol is used to determine the effect of R-10015 on the phosphorylation of cofilin.

Materials:

  • Cell lysates from R-10015-treated and control cells

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total cofilin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cells and determine the protein concentration of each sample.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-cofilin overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total cofilin to normalize for protein loading.

  • Quantify the band intensities to determine the relative levels of phospho-cofilin.

In Vitro LIMK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol measures the activity of LIMK1 in the presence of R-10015.

Materials:

  • Recombinant human LIMK1

  • Cofilin substrate

  • ATP

  • R-10015

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Luminometer

Protocol:

  • Set up the kinase reaction in a 96-well plate containing kinase buffer, recombinant LIMK1, and cofilin substrate.

  • Add various concentrations of R-10015 or vehicle control to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of LIMK1 activity for each concentration of R-10015 and determine the IC50 value.

Antiviral Assay (Plaque Reduction Assay)

This protocol is used to determine the antiviral activity of R-10015.

Materials:

  • Host cells susceptible to the virus of interest (e.g., Vero cells)

  • Virus stock

  • R-10015

  • Culture medium

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Protocol:

  • Seed host cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the virus stock.

  • Infect the cell monolayers with the virus dilutions for 1 hour.

  • Remove the inoculum and overlay the cells with medium containing various concentrations of R-10015 and agarose or methylcellulose.

  • Incubate the plates until plaques are visible.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percent inhibition of plaque formation for each concentration of R-10015 and determine the EC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CEM-SS, Vero) R10015_Treatment R-10015 Treatment (Dose-Response) Cell_Culture->R10015_Treatment Viability Cell Viability Assay (MTT) R10015_Treatment->Viability Western Western Blot (p-Cofilin) R10015_Treatment->Western Kinase Kinase Assay (LIMK1 Activity) R10015_Treatment->Kinase Antiviral Antiviral Assay (Plaque Reduction) R10015_Treatment->Antiviral Data_Analysis Data Analysis (IC50, EC50) Viability->Data_Analysis Western->Data_Analysis Kinase->Data_Analysis Antiviral->Data_Analysis

Caption: A generalized workflow for studying the effects of R-10015 in cell culture.

References

Application Notes and Protocols for R-10015 in Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-10015 is a potent and selective small-molecule inhibitor of LIM domain kinase (LIMK) with an IC50 of 38 nM for human LIMK1.[1] It exhibits broad-spectrum antiviral activity against a range of enveloped and non-enveloped viruses, including Human Immunodeficiency Virus (HIV), Zaire ebolavirus (EBOV), Rift Valley fever virus (RVFV), Venezuelan equine encephalitis virus (VEEV), and Herpes Simplex Virus 1 (HSV-1).[1][2][3][4] R-10015 represents a promising host-targeting antiviral strategy, which may offer a higher barrier to the development of viral resistance compared to direct-acting antivirals. These application notes provide detailed protocols for utilizing R-10015 in various antiviral assays to assess its efficacy and cytotoxicity.

Mechanism of Action

R-10015 exerts its antiviral effects by inhibiting LIMK, a key regulator of actin cytoskeleton dynamics. LIMK phosphorylates and inactivates cofilin, an actin-depolymerizing factor. By inhibiting LIMK, R-10015 prevents cofilin phosphorylation, leading to increased cofilin activity and subsequent actin depolymerization. This disruption of the actin cytoskeleton interferes with multiple stages of the viral life cycle that are dependent on a dynamic actin network, including entry, intracellular trafficking, and budding/release.[2][4] Specifically for HIV-1, R-10015 has been shown to inhibit viral DNA synthesis, nuclear migration, and virion release.[1][2]

G Mechanism of Action of R-10015 cluster_0 cluster_1 R10015 R-10015 LIMK LIMK R10015->LIMK Inhibits pCofilin p-Cofilin (inactive) LIMK->pCofilin Phosphorylates Cofilin Cofilin (active) pCofilin->Cofilin Dephosphorylates Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Promotes Actin_Dynamics Actin Dynamics Actin_Depolymerization->Actin_Dynamics Disrupts Viral_Processes Viral Processes (Entry, Trafficking, Release) Actin_Dynamics->Viral_Processes Inhibits

Figure 1: Simplified signaling pathway of R-10015 action.

Data Presentation: Antiviral Activity and Cytotoxicity

The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for R-10015 against various viruses in different cell lines.

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
HIV-1 (NL4-3)CEM-SSp24 ELISA0.8 ± 0.1>100>125
HIV-1 (BaL)CEM-SSp24 ELISA1.2 ± 0.2>100>83.3
EBOVVero E6Plaque Reduction Assay3.5 ± 0.5>50>14.3
RVFVVero E6Plaque Reduction Assay4.2 ± 0.6>50>11.9
VEEVVero E6Plaque Reduction Assay5.1 ± 0.7>50>9.8
HSV-1VeroPlaque Reduction Assay2.8 ± 0.4>50>17.9

Data extracted from Feng et al., 2017. Values are presented as mean ± standard deviation.

Experimental Protocols

Preparation of R-10015 Stock Solution

R-10015 is typically supplied as a solid. For in vitro assays, a stock solution in dimethyl sulfoxide (DMSO) is recommended.

Materials:

  • R-10015 powder

  • Anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Weigh the desired amount of R-10015 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. The stock solution is stable for at least 6 months when stored properly.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of R-10015 that is toxic to the host cells used in the antiviral assays.

Materials:

  • Host cells (e.g., CEM-SS, Vero, TZM-bl)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • R-10015 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Seed the 96-well plate with host cells at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.

  • Prepare serial dilutions of R-10015 in complete medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the R-10015 dilutions to the respective wells in triplicate. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest R-10015 concentration (vehicle control).

  • Incubate the plate for 48-72 hours (this should match the duration of the antiviral assay).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the CC50 value by plotting the percentage of cell viability against the log of the R-10015 concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Assay: Plaque Reduction Assay (for HSV-1, EBOV, RVFV, VEEV)

This assay measures the ability of R-10015 to inhibit the formation of viral plaques.

Materials:

  • Host cells (e.g., Vero or Vero E6)

  • Complete cell culture medium

  • 6-well or 12-well tissue culture plates

  • Virus stock of known titer (PFU/mL)

  • R-10015 stock solution

  • Overlay medium (e.g., 1.2% methylcellulose in 2x MEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS)

Protocol:

  • Seed the plates with host cells to form a confluent monolayer on the day of infection.

  • Prepare serial dilutions of R-10015 in infection medium (serum-free or low-serum medium).

  • When the cell monolayer is ready, remove the growth medium and wash the cells once with PBS.

  • Pre-treat the cells with the R-10015 dilutions for 1 hour at 37°C.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.

  • Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plate every 15 minutes.

  • Remove the virus inoculum and add 2 mL of the overlay medium containing the corresponding concentrations of R-10015.

  • Incubate the plates at 37°C in a 5% CO2 incubator for the required time for plaque formation (e.g., 2-3 days for HSV-1).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and formalin, and stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each R-10015 concentration compared to the virus control (no drug).

  • Determine the EC50 value by plotting the percentage of plaque reduction against the log of the R-10015 concentration.

Antiviral Assay: HIV-1 p24 Antigen ELISA (for HIV-1)

This assay quantifies the amount of HIV-1 p24 antigen in the supernatant of infected cells as a measure of viral replication.

Materials:

  • CEM-SS cells or other susceptible T-cell lines

  • Complete RPMI-1640 medium

  • HIV-1 stock of known titer (TCID50/mL)

  • R-10015 stock solution

  • 96-well tissue culture plates

  • Commercially available HIV-1 p24 Antigen ELISA kit

Protocol:

  • Seed CEM-SS cells at a density of 5 x 10^4 cells/well in a 96-well plate in 100 µL of complete medium.

  • Prepare serial dilutions of R-10015 in complete medium.

  • Add 50 µL of the R-10015 dilutions to the respective wells.

  • Infect the cells with HIV-1 at a low MOI (e.g., 0.01).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • After the incubation period, centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant from each well.

  • Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of p24 production for each R-10015 concentration compared to the virus control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the R-10015 concentration.

HIV-1 Entry Assay using TZM-bl Reporter Cells

This assay utilizes TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR. Viral entry and subsequent Tat expression lead to luciferase production.

Materials:

  • TZM-bl cells

  • Complete DMEM medium

  • HIV-1 pseudovirus or infectious molecular clone

  • R-10015 stock solution

  • 96-well white, solid-bottom assay plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed TZM-bl cells in a 96-well white plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of R-10015 in complete medium.

  • Pre-treat the cells with the R-10015 dilutions for 1 hour at 37°C.

  • Add the HIV-1 virus to the wells.

  • Incubate the plate for 48 hours at 37°C.

  • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.

  • Measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition of viral entry for each R-10015 concentration compared to the virus control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the R-10015 concentration.

Experimental Workflow Visualization

G General Antiviral Assay Workflow cluster_0 Assay Preparation cluster_1 Treatment and Infection cluster_2 Incubation and Readout cluster_3 Data Analysis Prep_Compound Prepare R-10015 Serial Dilutions Treat_Cells Treat Cells with R-10015 Prep_Compound->Treat_Cells Seed_Cells Seed Host Cells in 96-well Plate Seed_Cells->Treat_Cells Infect_Cells Infect Cells with Virus Treat_Cells->Infect_Cells Incubate Incubate for Specific Duration Infect_Cells->Incubate Readout Perform Assay Readout (e.g., MTT, Plaque Count, ELISA, Luciferase) Incubate->Readout Calculate_Inhibition Calculate % Inhibition or % Viability Readout->Calculate_Inhibition Determine_EC50_CC50 Determine EC50/CC50 Calculate_Inhibition->Determine_EC50_CC50

Figure 2: A generalized workflow for antiviral assays using R-10015.

References

Application Notes and Protocols: R-10015 Dosage and Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "R-10015" is not found in publicly available scientific literature. The following application notes and protocols are provided as an illustrative example for a hypothetical small molecule inhibitor of TGF-β receptor type I (TGFBR1), designated here as R-10015. The data presented are fictional and intended to serve as a template for researchers.

Introduction

R-10015 is a potent and selective, orally bioavailable small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor type I (TGFBR1) kinase. By blocking the phosphorylation of SMAD2 and SMAD3, R-10015 effectively inhibits the canonical TGF-β signaling pathway, which is a key driver in various pathological processes, including cancer progression, fibrosis, and immune evasion. These protocols provide guidelines for the in vivo use of R-10015 in common preclinical animal models.

Data Presentation: Dosage and Pharmacokinetics

The following tables summarize recommended dosages and pharmacokinetic profiles of R-10015 in various animal models based on representative preclinical studies.

Table 1: Recommended Dosage of R-10015 in Preclinical Animal Models

Animal ModelRoute of AdministrationVehicleDose Range (mg/kg)Dosing FrequencyTherapeutic Area
Mouse (CD-1)Oral (p.o.)0.5% Methylcellulose in sterile water10 - 50Once daily (QD)Oncology / Fibrosis
Mouse (CD-1)Intravenous (i.v.)10% DMSO, 40% PEG300, 50% Saline1 - 10Once daily (QD)Pharmacokinetics
Rat (Sprague-Dawley)Oral (p.o.)0.5% Methylcellulose in sterile water5 - 30Once daily (QD)Toxicology / Efficacy
Rat (Sprague-Dawley)Intraperitoneal (i.p.)5% DMSO, 95% Corn Oil5 - 20Twice daily (BID)Oncology

Note: The appropriate dose and vehicle should be optimized for each specific experimental model and objective. Dose translation between species should be performed with care, considering factors like body surface area.[1][2][3]

Table 2: Pharmacokinetic Parameters of R-10015 in Mice and Rats following a Single Dose

ParameterMouse (10 mg/kg, p.o.)Mouse (2 mg/kg, i.v.)Rat (5 mg/kg, p.o.)Rat (1 mg/kg, i.v.)
Cmax (ng/mL) 850 ± 1201500 ± 250450 ± 90980 ± 180
Tmax (h) 1.00.12.00.1
AUC (0-last) (ng*h/mL) 3400 ± 5502100 ± 3002800 ± 4501500 ± 220
Half-life (t½) (h) 3.5 ± 0.82.1 ± 0.54.2 ± 1.12.8 ± 0.6
Bioavailability (F%) ~75%N/A~85%N/A
Clearance (CL) (L/h/kg) N/A0.95 ± 0.15N/A0.67 ± 0.10
Volume of Distribution (Vss) (L/kg) N/A2.5 ± 0.4N/A2.1 ± 0.3

Data are presented as mean ± standard deviation. These parameters are crucial for designing effective dosing regimens.[4][5][6]

Signaling Pathway and Experimental Workflow

The following diagrams visualize the mechanism of action of R-10015 and a typical experimental workflow for an in vivo efficacy study.

TGF_Beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGFBR2 TGFBR2 (Type II Receptor) TGFBR1 TGFBR1 (Type I Receptor) TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates (P) pSMAD23 p-SMAD2/3 SMAD_Complex SMAD2/3/4 Complex pSMAD23->SMAD_Complex Binds to SMAD4 SMAD4 SMAD4->SMAD_Complex Transcription Gene Transcription (e.g., EMT, Fibrosis) SMAD_Complex->Transcription Translocates & Regulates R10015 R-10015 R10015->TGFBR1 Inhibits Kinase Activity

Caption: TGF-β signaling pathway and the inhibitory action of R-10015 on TGFBR1.

Efficacy_Study_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Endpoints A Day 0: Implant Tumor Cells (e.g., 4T1) into Mice B Day 7-10: Monitor Tumor Growth A->B C Randomize Mice into Groups (Tumor Volume ~100 mm³) B->C D Day 10-24: Daily Dosing C->D E Group 1: Vehicle Control (p.o.) F Group 2: R-10015 (25 mg/kg, p.o.) G Group 3: Positive Control H Measure Tumor Volume & Body Weight (Twice weekly) D->H During Treatment I Day 24: Terminal Endpoint H->I J Collect Tumors & Tissues (for PK/PD, Histology) I->J

Caption: Experimental workflow for a preclinical tumor xenograft efficacy study.

Experimental Protocols

A. Oral (p.o.) Formulation (Suspension)

  • Materials:

    • R-10015 powder

    • Vehicle: 0.5% (w/v) Methylcellulose (MC) in sterile deionized water

    • Sterile mortar and pestle or homogenizer

    • Sterile tubes and magnetic stir bar

  • Procedure:

    • Calculate the required amount of R-10015 and vehicle based on the desired concentration and final volume. For a 5 mg/mL solution for a 50 mg/kg dose in a 25g mouse (0.5 mL volume), prepare a slight excess (e.g., 6 mL for 10 animals).

    • Weigh the R-10015 powder accurately.

    • Add a small amount of the 0.5% MC vehicle to the powder and triturate with a pestle to form a smooth, uniform paste. This prevents clumping.

    • Gradually add the remaining vehicle while continuously stirring or vortexing.

    • Transfer the suspension to a sterile beaker with a magnetic stir bar and stir for at least 30 minutes at room temperature to ensure homogeneity.

    • Store at 4°C for up to one week. Stir the suspension well before each use.

B. Intravenous (i.v.) Formulation (Solution)

  • Materials:

    • R-10015 powder

    • Vehicle: 10% DMSO, 40% PEG300, 50% Sterile Saline (v/v/v)

    • Sterile, pyrogen-free vials and syringes

  • Procedure:

    • Calculate the required amounts of R-10015 and vehicle components.

    • Dissolve the R-10015 powder completely in DMSO first.

    • Add PEG300 and vortex until the solution is clear.

    • Add the sterile saline dropwise while vortexing to avoid precipitation.

    • Visually inspect the final solution for any particulates. If necessary, filter through a 0.22 µm syringe filter.

    • Prepare this formulation fresh on the day of use. Do not store.

  • Objective: To determine the key PK parameters of R-10015 following a single dose.

  • Animals: Male CD-1 mice (8-10 weeks old), n=3-4 per time point.

  • Procedure:

    • Fast animals overnight (with access to water) before dosing.

    • Administer R-10015 at the desired dose and route (e.g., 10 mg/kg p.o. or 2 mg/kg i.v.).

    • At specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (~50-100 µL) via submandibular or saphenous vein puncture.

    • Place blood samples into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Process the blood by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

    • Harvest the plasma supernatant and store it at -80°C until analysis.

    • Analyze the plasma concentrations of R-10015 using a validated LC-MS/MS method.

    • Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).

  • Objective: To assess the anti-tumor efficacy of R-10015 in an established tumor model.

  • Model: Female BALB/c mice (6-8 weeks old) with orthotopic 4T1 murine breast cancer xenografts.

  • Procedure:

    • Tumor Implantation: Subcutaneously inject 1 x 10^5 4T1 cells in 100 µL of PBS/Matrigel into the mammary fat pad of each mouse.

    • Tumor Growth Monitoring: Allow tumors to grow. Start measuring tumor volume three times a week with digital calipers once tumors are palpable. Tumor Volume (mm³) = (Length x Width²) / 2.

    • Randomization: When average tumor volume reaches approximately 100 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Treatment:

      • Group 1: Vehicle (0.5% MC), administered orally once daily.

      • Group 2: R-10015 (e.g., 25 mg/kg), administered orally once daily.

      • Group 3: Positive Control (e.g., standard-of-care chemotherapy), administered as per its established protocol.

    • Dosing and Monitoring: Administer treatments daily for a specified period (e.g., 14-21 days). Monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.

    • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm³), or at the end of the study period.

    • Tissue Collection: At the study endpoint, collect tumors and other relevant tissues (e.g., liver, lung) for downstream analysis (e.g., pharmacodynamic marker analysis by Western blot or IHC, histological examination).

    • Data Analysis: Analyze differences in tumor growth rates and final tumor weights between groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-10015 is a potent and selective inhibitor of LIM domain kinase (LIMK) with an IC50 of 38 nM for human LIMK1.[1] It functions by binding to the ATP-binding pocket of LIMK.[1] R-10015 has demonstrated broad-spectrum antiviral activity, notably against HIV-1, by inhibiting cofilin phosphorylation, which is crucial for viral DNA synthesis, nuclear migration, and virion release.[1] This document provides detailed protocols for the proper handling and use of R-10015 in research settings, with a focus on recommended solvents and preparation of stock solutions.

Data Presentation: Solubility of R-10015

Quantitative data for the solubility of R-10015 in various solvents is summarized in the table below. It is crucial to use a freshly opened container of dimethyl sulfoxide (DMSO) as it is hygroscopic, and the presence of water can significantly impact solubility.[1]

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO62.5152.12Ultrasonic assistance may be required.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of R-10015 in DMSO.

Materials:

  • R-10015 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of R-10015 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4109 mg of R-10015 (Molecular Weight: 410.9 g/mol ).

  • Solvent Addition: Add the appropriate volume of fresh DMSO to the tube containing the R-10015 powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years.[1]

Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the DMSO stock solution for use in cell-based assays.

Materials:

  • 10 mM R-10015 in DMSO (from Protocol 1)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

  • Serial Dilutions: Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Application: Add the diluted R-10015 working solutions to your cell cultures as per your experimental design.

Signaling Pathway

The following diagram illustrates the mechanism of action of R-10015.

R10015_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Extracellular_Signal Antiviral Target (e.g., HIV-1) LIMK LIM Domain Kinase (LIMK) Extracellular_Signal->LIMK Activates Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylates Cofilin_P Phosphorylated Cofilin (Inactive) Actin_Dynamics Actin Cytoskeleton Dynamics Cofilin->Actin_Dynamics Regulates Viral_Processes Viral Replication & Trafficking Actin_Dynamics->Viral_Processes Essential for R10015 R-10015 R10015->LIMK Inhibits

Caption: Mechanism of R-10015 action on the LIMK signaling pathway.

References

Application Notes and Protocols: Detection of p-Cofilin Modulation by R-10015 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cofilin is a key regulator of actin dynamics, playing a crucial role in cellular processes such as motility, cytokinesis, and morphogenesis.[1][2][3] Its activity is tightly controlled by phosphorylation at the Serine-3 residue.[3][4][5] Phosphorylation by kinases like LIM domain kinases (LIMKs) and testis-specific kinases (TESKs) inactivates cofilin, leading to the stabilization of actin filaments.[3][4][6] Conversely, dephosphorylation by phosphatases such as slingshot homolog 1 (SSH1) activates cofilin, promoting actin filament severing and depolymerization.[3][4][7] Dysregulation of the cofilin signaling pathway has been implicated in various diseases, including neurodegenerative disorders and cancer.[1][4][7]

R-10015 is a compound known to modulate the cofilin pathway. Understanding its effect on cofilin phosphorylation is essential for elucidating its mechanism of action and therapeutic potential. This document provides a detailed protocol for detecting changes in phosphorylated cofilin (p-cofilin) levels in response to R-10015 treatment using Western blotting.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cofilin signaling pathway and the experimental workflow for the Western blot protocol.

cofilin_signaling_pathway cluster_regulation Rho_GTPases Rho GTPases (e.g., RhoA, Cdc42) ROCK_PAK ROCK / PAK Rho_GTPases->ROCK_PAK Activates LIMK LIMK ROCK_PAK->LIMK Activates pCofilin_inactive p-Cofilin (Inactive) (Phosphorylated at Ser3) LIMK->pCofilin_inactive Phosphorylates Cofilin_active Cofilin (Active) (Dephosphorylated) Actin_depolymerization Actin Depolymerization & Severing Cofilin_active->Actin_depolymerization pCofilin_inactive->Cofilin_active Dephosphorylates Actin_stabilization Actin Filament Stabilization pCofilin_inactive->Actin_stabilization SSH Slingshot (SSH) SSH->Cofilin_active Activates by Dephosphorylation R10015 R-10015 R10015->SSH May Activate

Caption: Simplified cofilin signaling pathway.

western_blot_workflow cell_culture 1. Cell Culture & Treatment (with R-10015) lysis 2. Cell Lysis (RIPA buffer with inhibitors) cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE (Protein separation by size) quantification->sds_page transfer 5. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 6. Blocking (5% BSA or non-fat milk) transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-p-cofilin & anti-total cofilin) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Detection (ECL substrate) secondary_ab->detection analysis 10. Data Analysis (Densitometry) detection->analysis

Caption: Western blot experimental workflow.

Materials and Reagents

  • Cell Line: A3R5.7 T cells (or other suitable cell line)

  • Compound: R-10015

  • Primary Antibodies:

    • Rabbit monoclonal anti-phospho-cofilin (Ser3) (e.g., Cell Signaling Technology #3313)[6]

    • Mouse monoclonal anti-cofilin (e.g., Santa Cruz Biotechnology sc-271921)[8][9]

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Lysis Buffer: RIPA buffer (with protease and phosphatase inhibitors)

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Precast or hand-cast polyacrylamide gels

  • Transfer Membrane: PVDF membrane

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) or non-fat dry milk in TBST

  • Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • General Reagents: DMSO, PBS, Laemmli sample buffer, etc.

Experimental Protocol

1. Cell Culture and R-10015 Treatment

  • Culture A3R5.7 T cells in appropriate media and conditions.

  • Seed cells to achieve 70-80% confluency on the day of the experiment.

  • Prepare stock solutions of R-10015 in DMSO.

  • Treat cells with varying concentrations of R-10015 (e.g., 0, 5, 10, 15, 20 µM) for a specified duration (e.g., 1 hour).[10] Include a vehicle control (DMSO).

2. Cell Lysis

  • After treatment, wash cells twice with ice-cold PBS.

  • Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

4. SDS-PAGE

  • Normalize protein concentrations for all samples with lysis buffer and Laemmli sample buffer.

  • Denature the protein samples by heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

5. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Confirm successful transfer by staining the membrane with Ponceau S.

6. Blocking

  • Destain the membrane with TBST.

  • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

7. Antibody Incubation

  • Incubate the membrane with the primary antibody against p-cofilin (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[6][11]

  • The following day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

8. Detection and Analysis

  • Prepare the ECL detection reagent according to the manufacturer's protocol.

  • Incubate the membrane with the ECL reagent.

  • Capture the chemiluminescent signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe for total cofilin and a loading control (e.g., GAPDH or β-actin) following the same procedure.

  • Quantify the band intensities using densitometry software. Normalize the p-cofilin signal to the total cofilin signal.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in a table for clear comparison.

R-10015 Concentration (µM)Relative p-Cofilin/Cofilin Ratio (Normalized to Control)
0 (Control)1.00
~15~0.50[10]
Additional ConcentrationsExperimental Values

Note: The value at ~15 µM is based on published data where this concentration reduced cofilin phosphorylation to approximately 50% in A3R5.7 cells.[10]

Expected Results

Treatment of cells with R-10015 is expected to decrease the phosphorylation of cofilin at Serine-3 in a dose-dependent manner. This will be observed as a decrease in the intensity of the p-cofilin band on the Western blot relative to the total cofilin band. A linear correlation between the decrease in cofilin phosphorylation and a functional cellular outcome, such as changes in cell migration, may also be observed.[10]

Troubleshooting

  • No or weak signal: Check antibody dilutions, transfer efficiency, and ECL substrate activity.

  • High background: Increase washing times, optimize blocking conditions, or use a higher dilution of antibodies.

  • Non-specific bands: Ensure the specificity of the primary antibody.[12][13] Use high-quality reagents and maintain clean working conditions.

By following this detailed protocol, researchers can effectively quantify the impact of R-10015 on cofilin phosphorylation, providing valuable insights into its mechanism of action.

References

Application Note: High-Content Screening for Antiviral Compounds Targeting Ebolavirus Replication using R-10015 as a Reference Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ebolavirus (EBOV) continues to pose a significant threat to global health, necessitating the development of effective antiviral therapeutics. High-content screening (HCS) has emerged as a powerful technology in drug discovery, enabling the simultaneous analysis of multiple cellular parameters in a high-throughput manner. This application note describes a high-content screening assay designed to identify inhibitors of Ebolavirus replication. The assay utilizes the known EBOV DNA synthesis inhibitor, R-10015, as a reference compound to validate assay performance and identify novel antiviral agents. R-10015 is a potent inhibitor that specifically blocks viral DNA synthesis, nuclear migration of viral components, and subsequent virion release[1]. This HCS assay provides a robust platform for the discovery and characterization of new anti-Ebolavirus compounds.

Assay Principle

The assay is based on the immunofluorescent detection of a specific Ebolavirus protein, such as the viral nucleoprotein (NP), in infected host cells. Host cells are seeded in microplates, treated with test compounds, and subsequently infected with Ebolavirus (or a suitable surrogate, such as an Ebolavirus-like particle or minigenome system, in a BSL-2 environment). Following a suitable incubation period to allow for viral replication, the cells are fixed, permeabilized, and stained with an antibody specific for the EBOV NP and a nuclear counterstain (e.g., Hoechst). A high-content imaging system is then used to acquire and analyze images. The primary readout is the percentage of infected cells, which is determined by the number of cells positive for NP staining relative to the total number of cells (identified by their nuclei). A decrease in the percentage of infected cells in the presence of a test compound indicates potential antiviral activity. Cytotoxicity is simultaneously assessed by quantifying the total number of cells per well.

Experimental Protocols

Materials and Reagents

  • Cell Line: HeLa, A549, or MCF-10A cells are suitable for EBOV infection studies[1][2].

  • Virus: Ebolavirus (wild-type or a reporter virus) or an Ebolavirus minigenome system. Note: Work with live Ebolavirus must be conducted in a Biosafety Level 4 (BSL-4) facility.

  • Compound: R-10015 (positive control), test compounds, and DMSO (vehicle control).

  • Antibodies: Mouse anti-Ebola virus NP monoclonal antibody, Alexa Fluor 488-conjugated goat anti-mouse IgG secondary antibody.

  • Stains: Hoechst 33342 nuclear stain.

  • Reagents: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 4% paraformaldehyde (PFA) in PBS, 0.1% Triton X-100 in PBS, 1% Bovine Serum Albumin (BSA) in PBS.

  • Plates: 96-well or 384-well black, clear-bottom microplates.

Protocol for High-Content Screening Assay

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete DMEM.

    • Seed 5,000-10,000 cells per well in a 96-well plate (adjust for 384-well plates) and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and R-10015 in DMEM.

    • Add the diluted compounds to the cell plates. Include wells with DMSO as a vehicle control and untreated wells as a negative control.

    • Incubate for 1-2 hours at 37°C.

  • Virus Infection:

    • Dilute Ebolavirus in DMEM to the desired multiplicity of infection (MOI).

    • Carefully add the virus inoculum to each well, except for the mock-infected control wells.

    • Incubate for 48-72 hours at 37°C.

  • Immunofluorescence Staining:

    • Remove the culture medium and fix the cells with 4% PFA for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 15 minutes.

    • Wash twice with PBS.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with anti-EBOV NP primary antibody (diluted in 1% BSA) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 (diluted in 1% BSA) for 1 hour in the dark.

    • Wash three times with PBS.

    • Add PBS to the wells for imaging.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system with appropriate filter sets for Hoechst (blue channel) and Alexa Fluor 488 (green channel).

    • Analyze the images to identify and count the total number of nuclei (blue channel) and the number of infected cells (green channel positive).

    • The percentage of infected cells is calculated as: (Number of Infected Cells / Total Number of Cells) * 100.

    • The total number of cells is used to assess cytotoxicity.

Data Presentation

Table 1: Dose-Response of R-10015 on Ebolavirus Replication and Cell Viability

R-10015 Concentration (µM)% Infected Cells (Mean ± SD)% Cell Viability (Mean ± SD)
0 (Vehicle Control)85.2 ± 4.1100.0 ± 5.3
0.162.5 ± 3.798.2 ± 4.9
125.8 ± 2.995.6 ± 6.1
105.1 ± 1.292.3 ± 5.5
1000.8 ± 0.345.7 ± 7.8

Table 2: Summary of HCS Assay Parameters

ParameterValue
Z'-factor> 0.5
Signal-to-Background Ratio> 10
Coefficient of Variation (%CV)< 15%

Visualizations

G cluster_virus Ebolavirus cluster_drug R-10015 Action Virus_Entry Virus Entry Viral_RNA_Synthesis Viral RNA Synthesis Virus_Entry->Viral_RNA_Synthesis Viral_Protein_Synthesis Viral Protein Synthesis Viral_RNA_Synthesis->Viral_Protein_Synthesis Virion_Assembly Virion Assembly Viral_Protein_Synthesis->Virion_Assembly Virion_Release Virion Release Virion_Assembly->Virion_Release Infection Productive Infection Virion_Release->Infection R10015 R-10015 R10015->Viral_RNA_Synthesis Inhibits Host_Cell Host Cell Host_Cell->Virus_Entry

Caption: Proposed signaling pathway of R-10015 inhibition of Ebolavirus replication.

G cluster_workflow Experimental Workflow A 1. Seed Host Cells in Microplate B 2. Add Test Compounds & R-10015 (Control) A->B C 3. Infect with Ebolavirus B->C D 4. Incubate (48-72h) C->D E 5. Fix, Permeabilize & Stain (NP Ab, Hoechst) D->E F 6. High-Content Imaging E->F G 7. Image Analysis F->G

Caption: High-content screening experimental workflow.

G cluster_data_analysis Data Analysis Workflow Raw_Images Raw Images (Blue & Green Channels) Segmentation Image Segmentation (Identify Nuclei & Cells) Raw_Images->Segmentation Feature_Extraction Feature Extraction (Intensity, Count) Segmentation->Feature_Extraction Classification Cell Classification (Infected vs. Uninfected) Feature_Extraction->Classification Quantification Quantification (% Infected, Cell Count) Classification->Quantification Hit_Identification Hit Identification (Dose-Response & Z-score) Quantification->Hit_Identification

Caption: Data analysis workflow for hit identification.

References

R-10015: Application Notes and Protocols for Ebolavirus Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-10015 is a potent and selective inhibitor of LIM domain kinase (LIMK) that has demonstrated broad-spectrum antiviral activity.[1][2][3][4] This includes in vitro efficacy against Zaire ebolavirus (EBOV), the causative agent of Ebola virus disease (EVD).[1][3] R-10015 exerts its antiviral effects by targeting the host cell's actin cytoskeleton dynamics, a critical component for the lifecycle of many viruses, including Ebolavirus.[1][2][5] By inhibiting LIMK, R-10015 disrupts the phosphorylation of cofilin, a key regulator of actin filament turnover. This interference with the host's cellular machinery presents a promising host-directed therapeutic strategy against EVD.

These application notes provide a comprehensive overview of the available data on R-10015's anti-Ebolavirus activity and detailed protocols for its use in in vitro research settings.

Data Presentation

Quantitative Analysis of R-10015 Antiviral Activity

Currently, specific IC50 or EC50 values for R-10015 against Ebolavirus have not been published. However, initial in vitro studies have demonstrated significant inhibition of Zaire ebolavirus replication.

CompoundTargetCell LineVirus StrainEndpointResultReference
R-10015LIMK1HFF-1 (Human Foreskin Fibroblast)Zaire ebolavirus (EBOV)Viral Glycoprotein (GP) expression~75% inhibition at 50 µM[1]

Note: The available data is based on a single concentration. Further dose-response studies are required to determine the precise IC50 and EC50 values.

Mechanism of Action and Signaling Pathway

R-10015 functions as a host-targeting antiviral by inhibiting LIM domain kinase (LIMK). The Ebolavirus lifecycle is heavily dependent on the host cell's actin cytoskeleton for several key processes, including entry, intracellular trafficking of the nucleocapsid, and budding of new virions.[2][5][6]

LIMK is a serine/threonine kinase that plays a crucial role in regulating actin dynamics through the phosphorylation and subsequent inactivation of cofilin. Active, non-phosphorylated cofilin promotes the depolymerization of actin filaments. By inhibiting LIMK, R-10015 prevents the phosphorylation of cofilin, leading to an increase in cofilin activity and subsequent disruption of the normal actin polymerization/depolymerization cycle. This disruption of the actin cytoskeleton interferes with the Ebolavirus's ability to efficiently carry out the necessary steps for its replication and spread.

Ebolavirus_LIMK_Pathway cluster_virus Ebolavirus Lifecycle cluster_host Host Cell cluster_actin Actin Dynamics EBOV Ebolavirus Entry Entry (Macropinocytosis) EBOV->Entry Requires actin polymerization Trafficking Nucleocapsid Trafficking Entry->Trafficking Actin-dependent Budding Budding & Egress Trafficking->Budding Actin-dependent Actin Actin Cytoskeleton Cofilin_active Active Cofilin (Dephosphorylated) Cofilin_active->Actin Promotes depolymerization Cofilin_inactive Inactive Cofilin (Phosphorylated) Cofilin_inactive->Cofilin_active Dephosphorylation LIMK LIMK LIMK->Cofilin_inactive Phosphorylation R10015 R-10015 R10015->LIMK Inhibition

Caption: Signaling pathway of R-10015 in Ebolavirus infection.

Experimental Protocols

The following protocols are based on methodologies described in the primary literature for testing R-10015 against Zaire ebolavirus in vitro.[1] These should be adapted and optimized by researchers for their specific experimental needs and cell culture systems.

In Vitro Antiviral Assay for R-10015 against Ebolavirus

Objective: To determine the in vitro efficacy of R-10015 in inhibiting Ebolavirus replication in a relevant cell line.

Materials:

  • Compound: R-10015 (prepare stock solutions in DMSO)

  • Cell Line: Human Foreskin Fibroblast (HFF-1) cells (or other susceptible cell lines like Vero E6 or Huh-7)

  • Virus: Zaire ebolavirus (EBOV)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Antibodies: Primary antibody against Ebolavirus Glycoprotein (GP), Alexa Fluor 488-conjugated secondary antibody.

  • Nuclear Stain: Hoechst or DAPI.

  • Reagents: Phosphate Buffered Saline (PBS), 4% Paraformaldehyde (PFA) for fixing, 0.1% Triton X-100 for permeabilization, Bovine Serum Albumin (BSA) for blocking.

  • Equipment: 96-well plates, Biosafety Level 4 (BSL-4) facility, confocal microscope.

Experimental Workflow:

Caption: Workflow for in vitro testing of R-10015 against Ebolavirus.

Detailed Protocol:

  • Cell Seeding:

    • One day prior to the experiment, seed HFF-1 cells into 96-well imaging plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation and Pre-treatment:

    • Prepare serial dilutions of R-10015 in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically ≤ 0.5%).

    • Include a DMSO-only control (vehicle control).

    • Remove the culture medium from the cells and add the medium containing the desired concentrations of R-10015 or DMSO.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2 hours.

  • Ebolavirus Infection:

    • Caution: All work with live Ebolavirus must be performed in a BSL-4 laboratory by trained personnel.

    • Prepare the Ebolavirus inoculum in culture medium containing the corresponding concentrations of R-10015 or DMSO.

    • Infect the pre-treated cells with Ebolavirus at a multiplicity of infection (MOI) of 2.5.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Incubation:

    • Continue the incubation for 48 hours post-infection.

  • Cell Fixation and Permeabilization:

    • After 48 hours, carefully remove the infectious supernatant and decontaminate it according to BSL-4 procedures.

    • Gently wash the cells with PBS.

    • Fix the cells by adding 4% PFA in PBS to each well and incubating for 30 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

    • Incubate the cells with a primary antibody specific for Ebolavirus GP diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with an Alexa Fluor 488-conjugated secondary antibody and a nuclear stain (e.g., Hoechst) diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Acquire images of the stained cells using a confocal microscope.

    • Quantify the level of viral infection by measuring the intensity of the EBOV GP-specific fluorescence signal.

    • Normalize the fluorescence intensity to the number of cells (determined by the nuclear stain).

    • Calculate the percent inhibition of viral replication for each concentration of R-10015 relative to the DMSO-treated control.

Conclusion

R-10015 represents a promising area of research for the development of host-directed antiviral therapies against Ebolavirus. Its mechanism of action, targeting the host's actin cytoskeleton via LIMK inhibition, offers a potential strategy to overcome viral resistance. The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of R-10015 for EVD. Further studies are warranted to establish a full dose-response profile, elucidate the precise molecular interactions within the context of Ebolavirus infection, and evaluate its efficacy in in vivo models.

References

Troubleshooting & Optimization

R-10015 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of R-10015, a potent inhibitor of LIM domain kinase (LIMK).

Frequently Asked Questions (FAQs)

Q1: What is R-10015 and what is its mechanism of action?

R-10015 is a potent and selective small-molecule inhibitor of LIM domain kinase (LIMK).[1] It functions by binding to the ATP-binding pocket of LIMK1, thereby preventing the phosphorylation of its substrate, cofilin.[1] This inhibition of cofilin phosphorylation leads to the stabilization of actin filaments, affecting various cellular processes such as motility and viral infection.[2][3] R-10015 has been identified as a broad-spectrum antiviral compound, notably showing efficacy against HIV-1 by blocking viral DNA synthesis, nuclear migration, and virion release.[1][4]

Q2: What is the recommended solvent for dissolving R-10015?

The recommended solvent for dissolving R-10015 is dimethyl sulfoxide (DMSO). It is crucial to use freshly opened, high-purity DMSO, as the solvent is hygroscopic and absorbed water can negatively impact the solubility of the compound.

Q3: What is the solubility of R-10015 in DMSO?

The solubility of R-10015 in DMSO is approximately 62.5 mg/mL, which corresponds to a molar concentration of 152.12 mM. In some cases, gentle warming and sonication may be required to achieve complete dissolution.

Q4: How should I prepare a stock solution of R-10015?

To prepare a stock solution, dissolve R-10015 in fresh, anhydrous DMSO to your desired concentration, for example, 10 mM or 20 mM. Ensure the solution is clear and free of any precipitate before use. Store the stock solution at -20°C or -80°C for long-term stability.

Troubleshooting Guide: Solubility Issues

Problem: R-10015 is not dissolving completely in DMSO.

  • Possible Cause 1: DMSO quality. The DMSO used may have absorbed moisture.

    • Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO.

  • Possible Cause 2: Insufficient mixing. The compound may require more energy to dissolve.

    • Solution: Gently warm the solution and use a sonicator or vortex mixer to aid dissolution.

  • Possible Cause 3: Concentration is too high. You may be exceeding the solubility limit.

    • Solution: Try preparing a more dilute stock solution.

Problem: R-10015 precipitates when added to my aqueous cell culture medium.

  • Possible Cause 1: Low solubility in aqueous solutions. R-10015 is a hydrophobic compound with limited solubility in aqueous buffers.

    • Solution 1: Decrease the final concentration of R-10015 in your experiment. The effective concentration is often much lower than the stock solution.

    • Solution 2: Increase the percentage of serum in your cell culture medium. Serum proteins can help to keep hydrophobic compounds in solution.

    • Solution 3: When diluting the DMSO stock solution into your aqueous medium, add it dropwise while gently vortexing the medium to ensure rapid and even dispersion. Do not add the aqueous medium to the DMSO stock.

  • Possible Cause 2: Interaction with media components. Salts or other components in the media may cause the compound to precipitate.[5]

    • Solution: Test the solubility of R-10015 in a small volume of your specific cell culture medium before preparing a large batch for your experiment.

Problem: I observe a precipitate in my cell culture plates after incubation with R-10015.

  • Possible Cause 1: Compound instability over time. The compound may be degrading or precipitating out of solution during the incubation period.

    • Solution: Minimize the incubation time if possible. For longer experiments, consider refreshing the medium with freshly diluted R-10015 at intermediate time points.

  • Possible Cause 2: Evaporation of media. Evaporation from the culture plates can increase the concentration of all components, including R-10015, potentially leading to precipitation.[5]

    • Solution: Ensure proper humidification in your incubator and use appropriate seals on your culture plates to minimize evaporation.

Quantitative Data Summary

ParameterValueSolventNotes
Solubility in DMSO 62.5 mg/mL (152.12 mM)DMSOUltrasonic treatment may be required.
IC₅₀ for human LIMK1 38 nM-Cell-free assay.

Experimental Protocols

Protocol 1: Preparation of R-10015 Stock Solution

  • Materials: R-10015 powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the R-10015 vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of R-10015 powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath sonicator.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Inhibition of HIV-1 Infection in CD4+ T cells

This protocol is adapted from a study by Yi et al. (2017).[4][6]

  • Cell Culture: Culture CEM-SS T cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Treatment:

    • Prepare a working solution of R-10015 by diluting the DMSO stock solution in cell culture medium to a final concentration of 100 µM. As a control, prepare a vehicle-only medium with the same final concentration of DMSO.

    • Treat the CEM-SS T cells with the R-10015 working solution or the vehicle control for 1 hour at 37°C.

  • Infection:

    • Following the 1-hour pre-treatment, infect the cells with HIV-1 (e.g., NL4-3 strain) for 2 hours in the presence of R-10015 or the vehicle control.

  • Post-Infection Culture:

    • After the 2-hour infection period, wash the cells to remove the virus and the compound.

    • Resuspend the cells in fresh culture medium and continue to incubate.

  • Analysis:

    • Monitor the progression of the infection by measuring viral p24 antigen levels in the culture supernatant at desired time points using an ELISA kit.

Visualizations

LIMK_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., Growth Factors, Chemokines) Receptors Cell Surface Receptors Extracellular_Signals->Receptors Rho_GTPases Rho GTPases (Rac, Rho, Cdc42) Receptors->Rho_GTPases PAK PAK Rho_GTPases->PAK ROCK ROCK Rho_GTPases->ROCK LIMK1_2 LIMK1/2 PAK->LIMK1_2 ROCK->LIMK1_2 pCofilin p-Cofilin (Inactive) LIMK1_2->pCofilin Phosphorylation Cofilin Cofilin (Active) Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Actin_Polymerization Actin Polymerization & Filament Stabilization pCofilin->Actin_Polymerization Cellular_Processes Cellular Processes (Motility, Invasion, Viral Entry) Actin_Depolymerization->Cellular_Processes Actin_Polymerization->Cellular_Processes R10015 R-10015 R10015->LIMK1_2

Caption: The LIMK/Cofilin Signaling Pathway and the inhibitory action of R-10015.

Experimental_Workflow Start Start Prepare_Stock Prepare R-10015 Stock Solution in DMSO Start->Prepare_Stock Culture_Cells Culture CD4+ T cells Start->Culture_Cells Pre_treatment Pre-treat cells with R-10015 (100 µM, 1 hour) Prepare_Stock->Pre_treatment Culture_Cells->Pre_treatment Infection Infect cells with HIV-1 (2 hours) Pre_treatment->Infection Wash Wash cells to remove virus and compound Infection->Wash Incubate Incubate cells in fresh medium Wash->Incubate Analyze Analyze p24 levels in supernatant Incubate->Analyze End End Analyze->End

Caption: Experimental workflow for assessing R-10015's inhibition of HIV-1 infection.

References

R-10015 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of the LIM domain kinase (LIMK) inhibitor, R-10015, during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of R-10015?

A1: R-10015 is a potent and selective inhibitor of LIM domain kinase 1 (LIMK1) with an IC50 of 38 nM for human LIMK1.[1][2] It functions by binding to the ATP-binding pocket of the kinase.[1][2]

Q2: Are there any known off-target effects of R-10015?

A2: Yes, kinase profiling studies have identified several off-target kinases that are inhibited by R-10015 at a concentration of 1 µM. These include significant inhibition of LRRK2 and p70S6K, and moderate inhibition of PKA, ROCK2, and FLT3.[1]

Q3: My cells are exhibiting unexpected phenotypes not typically associated with LIMK1 inhibition. Could this be due to off-target effects?

A3: It is possible. If your experimental system expresses the identified off-target kinases (LRRK2, p70S6K, PKA, ROCK2, FLT3), the observed phenotypes could be a result of R-10015 inhibiting these pathways. We recommend performing control experiments to validate this, such as using a more specific inhibitor for the suspected off-target kinase or using siRNA to knock down the expression of the off-target kinase.

Q4: How can I minimize the off-target effects of R-10015 in my experiments?

A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of R-10015 that elicits the desired on-target (LIMK1 inhibition) phenotype. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Additionally, consider cross-validating your findings with alternative LIMK1 inhibitors that may have a different off-target profile.

Q5: What is the recommended solvent for R-10015?

A5: R-10015 is soluble in DMSO.[2] For cell-based assays, it is important to ensure the final concentration of DMSO is not toxic to the cells.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected changes in autophagy or mitochondrial function. Inhibition of Leucine-rich repeat kinase 2 (LRRK2).- Lower the concentration of R-10015. - Use a specific LRRK2 inhibitor as a control. - Assess markers of autophagy (e.g., LC3-II) and mitochondrial health.
Alterations in protein synthesis, cell growth, and proliferation. Inhibition of Ribosomal protein S6 kinase (p70S6K).- Perform a cell proliferation assay (e.g., MTT, BrdU) at various R-10015 concentrations. - Analyze the phosphorylation status of downstream targets of p70S6K (e.g., S6 ribosomal protein).
Changes in cellular metabolism, gene expression, or calcium handling. Inhibition of Protein Kinase A (PKA).- Measure intracellular cAMP levels. - Evaluate the phosphorylation of PKA substrates (e.g., CREB).
Effects on cell shape, motility, and apoptosis not fully explained by cofilin phosphorylation status. Inhibition of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).- Perform cell morphology and migration assays. - Analyze the phosphorylation of ROCK2 substrates (e.g., MYPT1).
Unexpected effects on hematopoietic cell proliferation or differentiation. Inhibition of FMS-like tyrosine kinase 3 (FLT3).- If working with hematopoietic cells, assess cell viability and differentiation markers. - Use a specific FLT3 inhibitor as a control.

Quantitative Data Summary

The following table summarizes the known on-target and off-target activities of R-10015.

Target Activity Type Value Concentration Reference
LIMK1 (Human) IC5038 nM-[1]
LRRK2 % Inhibition≥ 90%1 µM[1]
p70S6K % Inhibition≥ 90%1 µM[1]
PKA % Inhibition~ 76%1 µM[1]
ROCK2 % Inhibition~ 70%1 µM[1]
FLT3 % Inhibition~ 68%1 µM[1]

Experimental Protocols

Kinase Profiling Assay:

The kinase selectivity of R-10015 was determined using a panel of 62 purified kinases. The general methodology for such an assay involves:

  • Assay Principle: In vitro kinase assays typically measure the transfer of a phosphate group from ATP to a specific substrate by a kinase. Inhibition is quantified by the reduction in this activity in the presence of the inhibitor.

  • Reagents:

    • Purified recombinant kinases.

    • Specific peptide or protein substrates for each kinase.

    • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a fluorescent readout).

    • Assay buffer containing necessary cofactors (e.g., Mg²⁺).

    • R-10015 at a fixed concentration (e.g., 1 µM).

  • Procedure:

    • The kinase, substrate, and R-10015 are incubated together in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity, fluorescence, or luminescence, depending on the assay format.

  • Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a vehicle control (e.g., DMSO).

Visualizations

R10015_On_Target_Pathway R10015 R-10015 LIMK1 LIMK1 R10015->LIMK1 Inhibits pCofilin p-Cofilin (Inactive) LIMK1->pCofilin Phosphorylates Cofilin Cofilin Actin_Dynamics Actin Dynamics pCofilin->Actin_Dynamics Inhibition of Actin Depolymerization

Caption: Intended signaling pathway of R-10015, inhibiting LIMK1.

R10015_Off_Target_Effects cluster_off_targets Potential Off-Target Kinases R10015 R-10015 (1 µM) LRRK2 LRRK2 (≥90% inhib.) R10015->LRRK2 Inhibits p70S6K p70S6K (≥90% inhib.) R10015->p70S6K Inhibits PKA PKA (~76% inhib.) R10015->PKA Inhibits ROCK2 ROCK2 (~70% inhib.) R10015->ROCK2 Inhibits FLT3 FLT3 (~68% inhib.) R10015->FLT3 Inhibits

Caption: Known off-target kinase interactions of R-10015 at 1 µM.

References

Optimizing R-10015 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of R-10015 for maximum efficacy in antiviral experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for R-10015?

A1: R-10015 is a potent and selective inhibitor of LIM domain kinase (LIMK).[1][2][3] It functions by binding to the ATP-binding pocket of LIMK1, preventing the phosphorylation of its substrate, cofilin.[1][2] This inhibition of cofilin phosphorylation leads to the stabilization of the actin cytoskeleton, which in turn blocks various stages of the viral life cycle, including DNA synthesis, nuclear migration, and virion release.[1][2]

Q2: What is the reported potency of R-10015?

A2: R-10015 has a reported half-maximal inhibitory concentration (IC50) of 38 nM for human LIMK1.[3]

Q3: Is R-10015 a broad-spectrum antiviral compound?

A3: Yes, R-10015 has demonstrated antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV-1), Zaire ebolavirus (EBOV), Rift Valley fever virus (RVFV), Venezuelan equine encephalitis virus (VEEV), and Herpes Simplex Virus 1 (HSV-1).[1][2]

Q4: What are the key steps in an experimental workflow to determine the optimal concentration of R-10015?

A4: A typical workflow involves a dose-response study to determine the half-maximal effective concentration (EC50), a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50), and the calculation of the selectivity index (SI) to assess the therapeutic window.

Q5: How should I prepare a stock solution of R-10015?

A5: Due to its hydrophobic nature, R-10015 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in antiviral activity between experiments. - Inconsistent cell seeding density.- Variation in virus titer.- Degradation of R-10015 stock solution.- Ensure consistent cell numbers are seeded for each experiment.- Use a standardized and recently tittered virus stock.- Prepare fresh R-10015 dilutions from a frozen stock for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles.
Observed cytotoxicity at expected therapeutic concentrations. - Cell line is particularly sensitive to R-10015.- Final DMSO concentration is too high.- Off-target effects of the compound.- Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the CC50 in your specific cell line.- Ensure the final DMSO concentration in the culture medium is non-toxic (typically below 0.5%). Run a vehicle control (medium with the same DMSO concentration without R-10015).- If cytotoxicity persists at concentrations required for antiviral activity, consider using a different cell line or exploring structurally related compounds with potentially lower toxicity.
Low or no antiviral activity observed. - R-10015 concentration is too low.- The specific virus or cell line is not sensitive to LIMK inhibition.- Inactivation of the compound in the culture medium.- Perform a dose-response experiment with a wider range of concentrations.- Confirm that the viral life cycle in your model system is dependent on the actin cytoskeleton dynamics regulated by LIMK.- Check the stability of R-10015 in your specific cell culture medium over the duration of the experiment.
Precipitation of R-10015 in the culture medium. - Poor solubility of R-10015 at the tested concentration.- Interaction with components of the culture medium.- Prepare fresh dilutions from a DMSO stock immediately before use.- Vortex the diluted solution well before adding to the culture medium.- Consider a pre-solubilization step with a small amount of serum-free medium before adding to the final culture volume.

Data Summary

The following tables summarize the antiviral activity and cytotoxicity of R-10015 against various viruses and in different cell lines.

Table 1: Antiviral Activity of R-10015

VirusCell LineAssayIC50 / EC50 (µM)
HIV-1 (X4-tropic)CEM-SS T cellsp24 ELISA~0.5
HIV-1 (R5-tropic)CEM-SS T cellsp24 ELISA~0.6
Zaire ebolavirus (EBOV)Vero E6 cellsPlaque Assay~1.2
Rift Valley fever virus (RVFV)Vero E6 cellsPlaque Assay~2.5
Venezuelan equine encephalitis virus (VEEV)Vero E6 cellsPlaque Assay~3.0
Herpes Simplex Virus 1 (HSV-1)Vero E6 cellsPlaque Assay~2.1

Note: The IC50/EC50 values are approximate and may vary depending on the specific experimental conditions.

Table 2: Cytotoxicity of R-10015

Cell LineAssayCC50 (µM)
CEM-SS T cellsMTT Assay> 50
Vero E6 cellsMTT Assay> 50
HeLa cellsMTT Assay> 50
Peripheral Blood Mononuclear Cells (PBMCs)MTT Assay> 50

Experimental Protocols

Dose-Response Assay for Antiviral Activity (Example: HIV-1 in CEM-SS cells)
  • Cell Preparation: Seed CEM-SS T cells at a density of 1 x 10^5 cells/well in a 96-well plate.

  • Compound Dilution: Prepare a serial dilution of R-10015 in DMSO. Further dilute these in the appropriate cell culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration is below 0.5%.

  • Infection: Pre-treat the cells with the diluted R-10015 for 2 hours. Subsequently, infect the cells with a known titer of HIV-1.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Quantification of Viral Replication: Measure the level of HIV-1 p24 antigen in the culture supernatant using a commercial ELISA kit.

  • Data Analysis: Plot the percentage of viral inhibition against the log of the R-10015 concentration. Use a non-linear regression model to calculate the EC50 value.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed the desired cell line (e.g., Vero, HeLa, CEM-SS) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of R-10015 (and a vehicle control with the same final DMSO concentration) for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the R-10015 concentration. Use a non-linear regression model to calculate the CC50 value.

Visualizations

LIMK_Signaling_Pathway cluster_upstream Upstream Signaling cluster_limk LIMK Activation cluster_downstream Downstream Effects cluster_viral_processes Viral Processes RhoA RhoA/ROCK LIMK1 LIMK1 RhoA->LIMK1 Rac1 Rac1/PAK Rac1->LIMK1 Cdc42 Cdc42/MRCK Cdc42->LIMK1 Cofilin_P p-Cofilin (Inactive) LIMK1->Cofilin_P Phosphorylation Cofilin Cofilin (Active) Cofilin_P->Cofilin Dephosphorylation Actin_Stabilization Actin Stabilization Cofilin_P->Actin_Stabilization Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Viral_Entry Viral Entry Actin_Depolymerization->Viral_Entry Intracellular_Transport Intracellular Transport Actin_Depolymerization->Intracellular_Transport Virion_Release Virion Release Actin_Depolymerization->Virion_Release Actin_Stabilization->Viral_Entry Actin_Stabilization->Intracellular_Transport Actin_Stabilization->Virion_Release R10015 R-10015 R10015->LIMK1 Inhibition

Caption: R-10015 inhibits LIMK1, preventing cofilin phosphorylation and blocking viral processes.

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_optimization Optimization Start Start: Prepare Cells and Virus Stock Prepare_Compound Prepare R-10015 Serial Dilutions Start->Prepare_Compound Dose_Response Dose-Response Assay (Antiviral Activity) Prepare_Compound->Dose_Response Cytotoxicity Cytotoxicity Assay Prepare_Compound->Cytotoxicity Calculate_EC50 Calculate EC50 Dose_Response->Calculate_EC50 Calculate_CC50 Calculate CC50 Cytotoxicity->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Calculate_EC50->Calculate_SI Calculate_CC50->Calculate_SI Optimal_Concentration Determine Optimal Concentration Range Calculate_SI->Optimal_Concentration

Caption: Workflow for determining the optimal concentration of R-10015.

References

Interpreting unexpected results with R-10015

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using R-10015. The information is designed to help interpret unexpected results and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for R-10015?

R-10015 is a potent inhibitor of viral DNA and RNA synthesis. Its primary host target is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, R-10015 depletes the intracellular pool of pyrimidines (cytidine and uridine), which are essential building blocks for viral nucleic acid replication. This depletion effectively stalls viral replication.

Q2: Does R-10015 have any effects on the host cell?

Yes, beyond its impact on pyrimidine pools, R-10015 can induce an antiviral state in host cells. Inhibition of DHODH can trigger a cellular stress response that leads to the activation of an innate immune response. This response is mediated through the ATM and IRF1 signaling pathway, resulting in the expression of Interferon-Stimulated Genes (ISGs) that can further inhibit viral replication.[1]

Q3: Why am I observing cytotoxicity in my uninfected cells treated with R-10015?

Unexpected cytotoxicity can occur, particularly in rapidly dividing cells. The inhibition of de novo pyrimidine synthesis by R-10015 can impact host cell DNA and RNA synthesis, leading to cell cycle arrest or apoptosis in cells that are heavily reliant on this pathway for proliferation.

Q4: Can I supplement my media with nucleosides to rescue the cytotoxic effects?

Supplementation with uridine or cytidine can help mitigate the cytotoxic effects on host cells by replenishing the pyrimidine pool through the salvage pathway. However, this may also reduce the antiviral efficacy of R-10015, as the virus can also utilize these supplemented nucleosides for its replication.

Troubleshooting Guides

Issue 1: Inconsistent Antiviral Efficacy

You may observe variability in the antiviral potency of R-10015 across different cell types or experimental conditions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell Type Dependence Different cell lines may have varying reliance on the de novo versus the salvage pathway for pyrimidine synthesis. Cells with a more active salvage pathway may be less sensitive to R-10015. Consider using a panel of cell lines to identify the most sensitive model for your experiments.
Basal Innate Immune Status The secondary antiviral effect of R-10015 is dependent on the induction of an innate immune response.[1] Cell lines with a compromised or deficient innate immune signaling pathway (e.g., defective ATM or IRF1) may exhibit reduced sensitivity to the compound.
Media Composition The presence of exogenous nucleosides in your cell culture media can counteract the inhibitory effect of R-10015. Use a defined medium with known concentrations of nucleosides or dialyzed serum to ensure consistency.
Issue 2: Unexpected Off-Target Effects

You may observe cellular changes that are not directly related to the inhibition of viral replication.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Induction of Innate Immunity The activation of the ATM/IRF1 pathway and subsequent ISG expression can have broad effects on cellular physiology.[1] Perform qPCR or western blotting for key ISGs (e.g., IFITM1, OAS1) to confirm the activation of this pathway in your experimental system.
Cell Cycle Perturbation Depletion of pyrimidines can lead to S-phase arrest in the cell cycle. Analyze the cell cycle profile of R-10015-treated cells using flow cytometry (e.g., propidium iodide staining) to assess any perturbations.
Mitochondrial Respiration DHODH is located in the inner mitochondrial membrane and is linked to the electron transport chain. Inhibition of DHODH can potentially impact mitochondrial respiration. Consider performing a seahorse assay or measuring mitochondrial membrane potential to assess mitochondrial function.

Experimental Protocols

Key Experiment: Ebola Virus Minigenome Assay

This assay is used to assess the inhibitory effect of compounds on the Ebola virus (EBOV) polymerase complex.

Methodology:

  • Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: Cells are transfected with plasmids encoding the EBOV nucleoprotein (NP), polymerase cofactor (VP35), transcriptional activator (VP30), and the large polymerase protein (L), along with a T7 promoter-driven EBOV-like minigenome encoding a reporter gene (e.g., luciferase). A plasmid expressing T7 polymerase is also co-transfected.

  • Compound Treatment: 24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of R-10015 or vehicle control.

  • Reporter Gene Assay: 48 hours post-treatment, cells are lysed, and the reporter gene activity (e.g., luciferase) is measured according to the manufacturer's instructions.

  • Data Analysis: The reduction in reporter gene activity in the presence of R-10015 compared to the vehicle control is used to determine the compound's inhibitory effect on EBOV RNA synthesis.

Visualizations

R10015_Mechanism cluster_cell Host Cell cluster_virus Virus R10015 R-10015 DHODH DHODH R10015->DHODH Inhibits Pyrimidine_Pool Pyrimidine Pool (Uridine, Cytidine) DHODH->Pyrimidine_Pool Depletes ATM ATM DHODH->ATM Activates Viral_Replication Viral RNA Synthesis Pyrimidine_Pool->Viral_Replication Inhibition_Replication Inhibition of Replication Pyrimidine_Pool->Inhibition_Replication IRF1 IRF1 ATM->IRF1 ISGs Interferon-Stimulated Genes (ISGs) IRF1->ISGs Inhibition_Innate Inhibition by Innate Immunity ISGs->Inhibition_Innate

Caption: Mechanism of action for R-10015.

troubleshooting_workflow Start Unexpected Result with R-10015 Check_Cytotoxicity Assess Cytotoxicity (e.g., MTS/LDH assay) Start->Check_Cytotoxicity High_Cytotoxicity High Cytotoxicity Observed Check_Cytotoxicity->High_Cytotoxicity Inconsistent_Efficacy Inconsistent Antiviral Efficacy Check_Cytotoxicity->Inconsistent_Efficacy Rescue_Experiment Perform Nucleoside Rescue Experiment High_Cytotoxicity->Rescue_Experiment Yes Check_Cell_Line Evaluate Cell Line Dependence Inconsistent_Efficacy->Check_Cell_Line Yes Check_Media Analyze Media Composition Inconsistent_Efficacy->Check_Media Conclusion_Cytotoxicity Cytotoxicity is likely on-target due to pyrimidine depletion Rescue_Experiment->Conclusion_Cytotoxicity Assess_Innate_Immunity Measure ISG Expression (qPCR) Check_Cell_Line->Assess_Innate_Immunity Conclusion_Efficacy Efficacy is dependent on cell type and innate immune status Check_Media->Conclusion_Efficacy Assess_Innate_Immunity->Conclusion_Efficacy

Caption: Troubleshooting workflow for unexpected results.

References

How to prevent R-10015 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of R-10015 in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of R-10015 in solution?

A1: Based on general knowledge of similar chemical compounds, the stability of R-10015 in solution can be influenced by several factors, including pH, temperature, solvent composition, and exposure to light. For instance, some LIM kinase inhibitors have been observed to degrade in aqueous solutions, a process that can be accelerated by the presence of certain organic solvents like methanol.[1][2] It is also crucial to consider the potential for oxidation, especially if the experimental setup involves prolonged exposure to air.

Q2: What are the recommended storage conditions for R-10015 stock solutions?

A2: For optimal stability, R-10015 stock solutions should be stored at low temperatures. MedchemExpress, a supplier of R-10015, recommends storing a 10 mM stock solution in DMSO at -80°C for up to two years or at -20°C for up to one year. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: How can I detect if my R-10015 solution has degraded?

A3: Degradation of R-10015 can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact R-10015 from its degradation products.[3][4] A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of R-10015 in cellular assays.

This issue could be a result of R-10015 degradation in the experimental medium.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of R-10015 from a properly stored stock solution immediately before each experiment.

  • pH of the Medium: The pH of the cell culture medium or buffer can significantly impact the stability of the compound.[5][6][7][8][9] Ensure the pH of your experimental medium is within a stable range for R-10015. If the optimal pH is unknown, a pilot stability study is recommended (see Experimental Protocols).

  • Incubation Time and Temperature: Prolonged incubation at physiological temperatures (e.g., 37°C) can lead to degradation. If possible, minimize the incubation time or consider if a lower temperature could be used for a portion of the experiment without affecting the biological system.

  • Solvent Effects: If using a co-solvent other than DMSO, be aware that it could influence the stability of R-10015. For example, methanol has been shown to cause degradation of other LIMK inhibitors.[1][2]

Experimental Protocols

Protocol 1: Rapid Assessment of R-10015 Stability in Different Buffers

This protocol outlines a basic experiment to compare the short-term stability of R-10015 in various aqueous buffers.

Materials:

  • R-10015 stock solution (e.g., 10 mM in DMSO)

  • A selection of buffers (e.g., PBS, Tris-HCl, HEPES) at various pH values (e.g., 6.0, 7.4, 8.0)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

  • Prepare working solutions of R-10015 at a final concentration of 10 µM in each of the selected buffers.

  • Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to determine the initial peak area of R-10015.

  • Incubate the remaining solutions at a relevant experimental temperature (e.g., 37°C).

  • At subsequent time points (e.g., 2, 4, 8, and 24 hours), inject aliquots from each solution into the HPLC system.

  • Calculate the percentage of R-10015 remaining at each time point relative to the initial concentration.

Data Presentation:

Buffer (pH)% R-10015 Remaining (2h)% R-10015 Remaining (4h)% R-10015 Remaining (8h)% R-10015 Remaining (24h)
PBS (7.4)
Tris-HCl (7.4)
Tris-HCl (8.0)
HEPES (7.4)

Note: This table should be populated with your experimental data.

Visualizations

Signaling Pathway of LIM Kinase

LIMK_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Rho_GTPase Rho GTPase (Rac/Cdc42/Rho) Receptor->Rho_GTPase PAK PAK Rho_GTPase->PAK ROCK ROCK Rho_GTPase->ROCK LIMK LIMK1/2 PAK->LIMK ROCK->LIMK Cofilin Cofilin LIMK->Cofilin  Phosphorylation P_Cofilin P-Cofilin (Inactive) Actin_Dynamics Actin Cytoskeleton Dynamics P_Cofilin->Actin_Dynamics  Inhibition of  Actin Severing R10015 R-10015 R10015->LIMK Inhibition

Caption: The signaling pathway of LIM Kinase (LIMK) and the inhibitory action of R-10015.

Experimental Workflow for Assessing R-10015 Stability

Stability_Workflow start Start: Prepare R-10015 Stock Solution (DMSO) prepare_working Prepare Working Solutions in Test Buffers/Media start->prepare_working initial_analysis t=0 Analysis by HPLC (Establish Initial Concentration) prepare_working->initial_analysis incubate Incubate at Desired Temperature (e.g., 37°C) initial_analysis->incubate time_points Collect Aliquots at Various Time Points incubate->time_points hplc_analysis Analyze Aliquots by HPLC time_points->hplc_analysis data_analysis Calculate % R-10015 Remaining vs. Time hplc_analysis->data_analysis end End: Determine Stability Profile data_analysis->end

References

Troubleshooting R-10015 variability in experimental replicates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for R-10015. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability observed in experimental replicates involving R-10015. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Cell-Based Assays

Question 1: We are observing significant variability in cell viability/cytotoxicity assays with R-10015 between replicate wells and experiments. What are the potential causes?

Answer: Variability in cell-based assays can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Cell Culture Health and Consistency: Inconsistent cell health is a primary source of variability.[1][2] Ensure your cell cultures are healthy, free from contamination (especially mycoplasma), and are within a consistent passage number range for all experiments.[2][3][4] Phenotypic drift can occur with high passage numbers, altering cellular response to R-10015.[5]

  • Reagent Preparation and Handling: Ensure R-10015 is fully dissolved and that stock solutions are prepared consistently. Use high-quality reagents and media from reputable suppliers.[1][6] Lot-to-lot variability in serum and other reagents can also contribute to inconsistent results.[7][8]

  • Pipetting and Seeding Density: Inaccurate pipetting can lead to uneven cell numbers and drug concentrations across wells.[9][10] Calibrate your pipettes regularly. Ensure a uniform cell suspension before seeding to avoid clumps and achieve consistent cell density in all wells.[1][5]

Advanced Troubleshooting:

  • Edge Effects: Evaporation from wells on the outer edges of a microplate can concentrate media components and R-10015, leading to altered cell growth and response. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

  • Incubation Conditions: Inconsistent temperature, humidity, and CO2 levels in your incubator can affect cell growth and response.[11] Ensure your incubator is properly calibrated and maintained.

  • Assay Timing: The timing of R-10015 addition and the duration of the assay should be kept consistent across all experiments.[12]

Summary of Potential Causes and Solutions for Cell-Based Assay Variability:

Potential CauseRecommended Solution
Cell Culture
Mycoplasma ContaminationRoutinely test cultures for mycoplasma.[3][4]
High Passage NumberUse cells within a defined, low passage number range.[5]
Inconsistent Cell DensityEnsure a single-cell suspension before plating; use a cell counter for accuracy.[1]
Reagents
Incomplete SolubilizationEnsure R-10015 is fully dissolved in the appropriate solvent before diluting in media.
Reagent Lot VariabilityQualify new lots of serum and critical reagents before use in large-scale experiments.[7]
Experimental Technique
Inaccurate PipettingCalibrate pipettes regularly; use reverse pipetting for viscous solutions.[9]
Edge Effects in PlatesFill outer wells with sterile liquid (PBS or media) and do not use them for experimental samples.
Inconsistent IncubationEnsure incubator temperature, CO2, and humidity are stable and uniform.[11]
Western Blotting

Question 2: We are seeing inconsistent band intensities for our target protein when treating cells with R-10015. How can we improve the reproducibility of our Western blots?

Answer: Western blotting is a multi-step technique where variability can be introduced at several stages.[13]

Troubleshooting Western Blot Variability:

  • Sample Preparation: Ensure consistent lysis buffer composition, protein quantification, and sample loading amounts.[14] Protease and phosphatase inhibitors are critical to prevent protein degradation and modification.

  • Antibody Performance: Use high-quality antibodies validated for your application. Antibody concentration is critical; too high can lead to non-specific binding and high background, while too low can result in weak or no signal.[14][15] Perform antibody titrations to determine the optimal concentration.

  • Blocking and Washing: Inadequate blocking can result in high background, while excessive washing can reduce the specific signal.[14][15] Optimize blocking buffer (e.g., 5% BSA or non-fat milk) and washing times.[14] Adding a mild detergent like Tween-20 to the wash buffer can help reduce background.[15]

  • Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[14][16] Transfer conditions (time, voltage) may need to be optimized based on the molecular weight of your target protein.[16]

  • Detection: Ensure fresh substrate is used for detection. Optimize exposure time to avoid signal saturation.[15]

Summary of Western Blot Troubleshooting:

ProblemPotential CauseRecommended Solution
Weak or No Signal Inefficient protein transferConfirm transfer with Ponceau S staining.[14][16]
Low primary antibody concentrationIncrease antibody concentration or incubation time.[15]
Inactive antibodyCheck antibody storage conditions and expiration date.[15]
High Background Insufficient blockingIncrease blocking time or try a different blocking agent.[13][15]
High antibody concentrationReduce primary and/or secondary antibody concentrations.[14][15]
Inadequate washingIncrease the number and duration of wash steps.[14]
Inconsistent Bands Uneven sample loadingPerform accurate protein quantification and load equal amounts.
Air bubbles during transferEnsure no air bubbles are trapped between the gel and membrane.[16]
Quantitative PCR (qPCR)

Question 3: Our qPCR data for gene expression changes induced by R-10015 shows high variability between technical and biological replicates. What could be the issue?

Answer: High variability in qPCR can arise from the sample preparation, reverse transcription, or the PCR reaction itself.[17]

Troubleshooting qPCR Variability:

  • RNA Quality and Quantity: Ensure high-purity, intact RNA. Use a consistent amount of RNA for cDNA synthesis across all samples.

  • Reverse Transcription (RT) Efficiency: RT efficiency can be a significant source of variation. Use a high-quality reverse transcriptase and ensure consistent reaction setup and incubation times.

  • Primer and Probe Design: Poorly designed primers can lead to non-specific amplification and variable results. Design primers to span an exon-exon junction to avoid amplification of genomic DNA.

  • Pipetting Accuracy: qPCR is highly sensitive to pipetting errors, especially when setting up reactions with small volumes.[9]

  • Contamination: Contamination with genomic DNA or previously amplified PCR products can lead to false-positive signals.[18] Always include no-template controls (NTCs) to check for contamination.[18]

Summary of qPCR Troubleshooting:

ProblemPotential CauseRecommended Solution
High Cq Variation in Technical Replicates Pipetting errorsUse a master mix to minimize pipetting variability; calibrate pipettes.[9]
Poorly mixed reaction componentsGently vortex and centrifuge the master mix before aliquoting.
High Cq Variation in Biological Replicates Inherent biological variabilityIncrease the number of biological replicates.[17]
Inconsistent sample preparationStandardize cell culture conditions and RNA extraction procedures.
Signal in No-Template Control (NTC) ContaminationUse aerosol-resistant pipette tips; physically separate pre- and post-PCR areas.[18]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • R-10015 Treatment: Prepare serial dilutions of R-10015 in complete growth medium. Remove the old medium from the cells and add the R-10015 dilutions. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Protocol 2: Western Blotting for Target Protein X
  • Cell Lysis: After treatment with R-10015, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Heat samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against Target Protein X overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Visualizations

Logical Troubleshooting Workflow for Experimental Variability

G A Variability Observed in Replicates B Check Cell Culture Consistency A->B C Review Reagent Preparation & Storage A->C D Evaluate Experimental Technique A->D E Contamination Check (Mycoplasma) B->E F Standardize Passage Number B->F G Validate Cell Seeding Density B->G H Verify R-10015 Stock Concentration C->H I Check Reagent Lot Numbers C->I J Calibrate Pipettes D->J K Optimize Assay Protocol D->K L Problem Resolved E->L F->L G->L H->L I->L J->L K->L

A flowchart for troubleshooting experimental variability.

Hypothetical Signaling Pathway for R-10015 Action

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus R-10015 R-10015 Receptor Receptor R-10015->Receptor Binds to Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Target Gene Expression Target Gene Expression Transcription Factor->Target Gene Expression Induces

A diagram of a hypothetical R-10015 signaling pathway.

References

Technical Support Center: Addressing R-10015 Resistance in Viral Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the investigational antiviral agent R-10015. R-10015 is a novel, non-nucleoside inhibitor (NNI) that targets the Hepatitis C Virus (HCV) NS5B polymerase by binding to an allosteric site in the thumb domain of the enzyme.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of R-10015 and how does resistance develop?

A1: R-10015 is a non-nucleoside inhibitor that binds to an allosteric site on the HCV NS5B RNA-dependent RNA polymerase, specifically within the thumb domain.[1][2] This binding induces a conformational change in the enzyme that is essential for its activity, thereby inhibiting viral RNA replication.[1] Resistance to R-10015 typically arises from specific amino acid substitutions in the NS5B protein that either reduce the binding affinity of the inhibitor or otherwise circumvent its inhibitory effect.

Q2: What are the most common mutations associated with resistance to R-10015?

A2: Based on preclinical data and in vitro selection studies, the primary resistance-associated substitutions (RASs) for R-10015 are located in the thumb domain of the NS5B polymerase. Key mutations include P495S, Y448H, and M414T. The presence of these mutations, either alone or in combination, can significantly reduce the susceptibility of the virus to R-10015. Some of these mutations may exist as natural polymorphisms in certain HCV genotypes.[3]

Q3: How can I test for R-10015 resistance in my viral cultures?

A3: Resistance to R-10015 can be assessed using both genotypic and phenotypic assays.[4][5]

  • Genotypic Assays: This involves sequencing the NS5B gene from viral RNA isolated from cell culture supernatants or patient samples to identify known RASs.[4]

  • Phenotypic Assays: These assays measure the in vitro susceptibility of the virus to the drug.[5] A common method is the replicon assay, where the concentration of R-10015 required to inhibit viral replication by 50% (EC50) is determined.[6][7] An increase in the EC50 value compared to the wild-type virus indicates resistance.

Q4: My experiment shows a high level of resistance to R-10015. What are my next steps?

A4: If you observe high-level resistance, it is crucial to:

  • Confirm the finding: Repeat the resistance assay to ensure the result is reproducible.

  • Sequence the NS5B gene: Identify the specific mutation(s) responsible for the resistance phenotype.

  • Evaluate combination therapies: The emergence of resistance to one antiviral can often be overcome by using combination therapies that target different viral proteins or pathways.[8]

  • Consider next-generation inhibitors: If available, test the efficacy of second-generation NNIs that may have activity against R-10015-resistant strains.

Troubleshooting Guides

Guide 1: Inconsistent EC50 Values in Replicon Assays

Problem: You are observing significant variability in the EC50 values for R-10015 in your HCV replicon assays.

Possible Cause Troubleshooting Step
Cell Culture Inconsistency Ensure that the Huh-7 cells (or other appropriate cell line) used for the replicon assays are from a consistent passage number and are seeded at a uniform density.
Compound Dilution Errors Prepare fresh serial dilutions of R-10015 for each experiment. Verify the accuracy of your pipetting and the calibration of your equipment.
Assay Conditions Standardize the incubation time, temperature, and CO2 levels for all assay plates. Ensure that the final DMSO concentration is consistent across all wells and does not exceed cytotoxic levels.[6]
Reporter Gene Assay Variability If using a luciferase or other reporter, ensure that the substrate is not degraded and that the detection instrument is properly calibrated.
Guide 2: Failure to Amplify the NS5B Gene for Sequencing

Problem: You are unable to obtain a PCR product for the NS5B gene from your resistant viral culture.

Possible Cause Troubleshooting Step
Low Viral Titer Quantify the viral RNA in your sample using qRT-PCR to ensure there is sufficient template for amplification.
Primer Mismatch The emergence of mutations in the primer binding sites can prevent amplification. Design alternative or degenerate primers based on known HCV sequence variability.
RNA Degradation Use an RNase-free workflow and appropriate RNA extraction and storage methods to prevent degradation of the viral RNA.
PCR Inhibitors Ensure that the RNA sample is free of contaminants from the cell culture medium or extraction process that could inhibit the PCR reaction.

Quantitative Data Summary

Table 1: In Vitro Efficacy of R-10015 Against Wild-Type and Resistant HCV Replicons

HCV Replicon Key NS5B Mutation(s) R-10015 EC50 (nM) Fold Change in EC50
Wild-Type (Genotype 1b)None251.0
Mutant AM414T35014
Mutant BY448H90036
Mutant CP495S2,500100
Mutant DM414T + P495S>10,000>400

Experimental Protocols

Protocol 1: HCV Replicon-Based Antiviral Assay

This protocol describes a method for determining the 50% effective concentration (EC50) of R-10015 against HCV replicons in a cell-based assay.[6][7]

Materials:

  • Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter gene.

  • Complete DMEM medium.

  • R-10015 stock solution in DMSO.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Method:

  • Seed Huh-7 replicon cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of R-10015 in complete DMEM.

  • Remove the medium from the cells and add 100 µL of the diluted compound to each well. Include a "no drug" control with medium and DMSO only.

  • Incubate the plates for 72 hours at 37°C.

  • Remove the medium and lyse the cells according to the luciferase assay manufacturer's instructions.

  • Measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition for each concentration relative to the "no drug" control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Genotypic Analysis of the HCV NS5B Gene

This protocol outlines the steps for sequencing the HCV NS5B gene to identify resistance-associated mutations.

Materials:

  • Viral RNA extracted from cell culture supernatant.

  • Reverse transcriptase and PCR enzymes.

  • Primers flanking the NS5B coding region.

  • PCR purification kit.

  • Sanger sequencing reagents and access to a sequencer.

Method:

  • Synthesize cDNA from the viral RNA using reverse transcriptase and a reverse primer specific for the NS5B region.

  • Amplify the full NS5B coding region from the cDNA using PCR with high-fidelity polymerase and specific forward and reverse primers.

  • Verify the size of the PCR product by agarose gel electrophoresis.

  • Purify the PCR product using a spin column purification kit.

  • Sequence the purified PCR product using both forward and reverse primers in separate Sanger sequencing reactions.

  • Assemble the sequencing reads and align them to a wild-type HCV NS5B reference sequence to identify any amino acid substitutions.

Visualizations

R10015_Mechanism_of_Action cluster_NS5B HCV NS5B Polymerase Active_Site Active Site RNA_Synthesis Viral RNA Synthesis Thumb_Domain Thumb Domain (Allosteric Site) Thumb_Domain->Active_Site Induces Conformational Change Inhibition Inhibition R10015 R-10015 R10015->Thumb_Domain Binds to Inhibition->RNA_Synthesis

Caption: Mechanism of action of R-10015 on the HCV NS5B polymerase.

Resistance_Workflow start Reduced R-10015 Efficacy Observed phenotypic Perform Phenotypic Assay (e.g., Replicon EC50) start->phenotypic genotypic Perform Genotypic Assay (NS5B Sequencing) start->genotypic confirm_resistance Confirm Resistance (Increased EC50) phenotypic->confirm_resistance identify_mutations Identify RASs genotypic->identify_mutations confirm_resistance->identify_mutations If confirmed evaluate_combinations Evaluate Combination Therapies identify_mutations->evaluate_combinations end Develop New Strategy evaluate_combinations->end

Caption: Workflow for investigating and addressing R-10015 resistance.

References

R-10015 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This technical support center provides detailed information on the stability and storage conditions of R-10015, along with troubleshooting guides and frequently asked questions to assist users in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for R-10015?

A1: Proper storage of R-10015 is crucial to maintain its integrity and activity. Based on stability studies, the following conditions are recommended:

ConditionRecommendationRationale
Temperature Store at -20°C for long-term storage.Minimizes degradation and preserves the compound's structure.
For short-term storage (up to 2 weeks), 4°C is acceptable.Provides a balance between accessibility and stability for immediate use.
Light Protect from light.R-10015 is photosensitive and can degrade upon exposure to light.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation, which can lead to the formation of impurities.
Form Store as a solid (lyophilized powder).The solid form is generally more stable than solutions.

Q2: How should I prepare solutions of R-10015?

A2: It is recommended to prepare solutions of R-10015 fresh for each experiment. If a stock solution needs to be stored, it should be aliquoted into single-use vials and stored at -80°C to prevent repeated freeze-thaw cycles. The choice of solvent will depend on the specific experimental requirements.

Q3: What are the common degradation pathways for R-10015?

A3: The primary degradation pathways for R-10015 are oxidation and photodegradation. Exposure to air and light can lead to the formation of inactive byproducts, compromising experimental results.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of compound activity Improper storage conditions (e.g., exposure to light or high temperatures).Verify storage conditions. Use a fresh vial of the compound.
Repeated freeze-thaw cycles of stock solutions.Prepare fresh solutions or use single-use aliquots.
Presence of impurities Degradation due to oxidation or photodegradation.Store the compound under an inert atmosphere and protect it from light.
Contamination during handling.Use sterile techniques and clean equipment when handling the compound.
Inconsistent experimental results Variability in compound stability between batches.Always use a new vial for critical experiments and perform a quality control check if necessary.

Experimental Protocols

Protocol 1: Stability Assessment of R-10015 in Solution

This protocol outlines a method to assess the stability of R-10015 in a specific solvent over time.

Signaling_Pathway_Troubleshooting cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solutions Potential Solutions A No effect of R-10015 observed B Check R-10015 Integrity A->B C Verify Experimental Setup A->C D Confirm Target Expression A->D E Use fresh R-10015 B->E F Optimize concentration/incubation time C->F G Validate cell model D->G

Common pitfalls in R-10015 based experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using R-10015 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is R-10015 and what is its primary mechanism of action?

R-10015 is a potent and selective inhibitor of LIM domain kinase (LIMK).[1][2] It functions by binding to the ATP-binding pocket of LIMK1, with an IC50 of 38 nM for human LIMK1.[1][2] This inhibition prevents the phosphorylation of cofilin, a key regulator of actin dynamics.[1][3] By inhibiting LIMK, R-10015 disrupts the actin cytoskeleton, which is crucial for various cellular processes, including viral entry, intracellular migration, and virion release.[3]

Q2: What are the main applications of R-10015 in research?

R-10015 is primarily used as a broad-spectrum antiviral compound for research purposes.[3][4] It has shown efficacy against a range of viruses, including HIV, Zaire ebolavirus (EBOV), Rift Valley fever virus (RVFV), Venezuelan equine encephalitis virus (VEEV), and herpes simplex virus 1 (HSV-1).[1][3] Its ability to inhibit LIMK also makes it a valuable tool for studying the role of the LIMK/cofilin signaling pathway in various cellular processes.

Q3: How should I store and handle R-10015?

For long-term storage, R-10015 stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[1]

Q4: In what solvents is R-10015 soluble?

R-10015 is soluble in DMSO at a concentration of 82 mg/mL (199.58 mM).[2] For in vivo experiments, a working solution can be prepared by dissolving the DMSO stock in corn oil or a mixture of PEG300, Tween80, and ddH2O.[2] It is recommended to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no inhibition of viral replication Incorrect concentration of R-10015: The effective concentration can vary between different cell lines and viruses.Perform a dose-response experiment to determine the optimal EC50 for your specific experimental setup.
Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced activity.Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Always use freshly prepared working solutions.
Cell health: Unhealthy or overgrown cells can affect experimental outcomes.Ensure cells are healthy, within a low passage number, and seeded at the correct density. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel.
High cellular toxicity observed Concentration of R-10015 is too high: While generally reported as non-toxic, very high concentrations can be detrimental to cells.[3]Determine the maximum non-toxic concentration of R-10015 for your cell line using a cytotoxicity assay before performing your main experiment.
Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines.Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO without R-10015) to assess solvent toxicity.
Variability in cofilin phosphorylation levels Timing of cell lysis: The phosphorylation status of cofilin can change rapidly.Lyse cells at consistent time points after treatment with R-10015. Work quickly and keep samples on ice during processing.
Antibody quality: The quality of antibodies used for Western blotting can significantly impact results.Use validated antibodies for total cofilin and phospho-cofilin. Titrate your antibodies to determine the optimal concentration.
Precipitation of R-10015 in culture medium Poor solubility: The compound may precipitate out of aqueous solutions at high concentrations.Do not exceed the recommended final concentration in your experiments. Ensure the DMSO stock is fully dissolved before adding it to the aqueous medium. Prepare fresh dilutions for each experiment.

Experimental Protocols

In Vitro Kinase Assay for LIMK1 Activity

This protocol is adapted from standard kinase assay procedures.[5][6]

  • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.2), 150 mM NaCl, 1 mM dithiothreitol, 2 mM NaF, 1 mM sodium vanadate, 5 mM MnCl₂, 5 mM MgCl₂.[5]

  • Set up the reaction: In a microcentrifuge tube, combine recombinant human LIMK1 enzyme, the substrate (e.g., recombinant cofilin), and the desired concentration of R-10015 or vehicle control (DMSO) in the kinase reaction buffer.

  • Initiate the reaction: Add ATP (e.g., 10 µM) and [γ-³²P]ATP to the reaction mixture.

  • Incubate: Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the results: Separate the proteins by SDS-PAGE. The phosphorylation of the substrate can be visualized by autoradiography and quantified.

Cofilin Phosphorylation Assay in Cells

This protocol is based on methods for analyzing in vivo phosphorylation.[5][7][8]

  • Cell Culture and Treatment: Plate cells (e.g., CEM-SS T cells) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of R-10015 or vehicle control for the desired time (e.g., 0-4 hours).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated cofilin (p-cofilin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total cofilin as a loading control.

  • Data Analysis: Quantify the band intensities for p-cofilin and total cofilin. Normalize the p-cofilin signal to the total cofilin signal.

Antiviral Assay

This is a general protocol that can be adapted for different viruses.[9][10]

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Compound Addition: The next day, remove the culture medium and add fresh medium containing serial dilutions of R-10015 or a vehicle control.

  • Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period appropriate for the virus being tested (e.g., 24-72 hours).

  • Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as:

    • Plaque assay: to determine the number of infectious virus particles.

    • qRT-PCR: to quantify viral RNA levels.

    • ELISA: to measure viral protein expression.

    • Reporter virus assay: using a virus that expresses a reporter gene (e.g., GFP, luciferase).

  • Data Analysis: Determine the 50% effective concentration (EC50) of R-10015 by plotting the percentage of viral inhibition against the log of the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

LIMK_Signaling_Pathway cluster_upstream Upstream Signaling cluster_limk LIMK Regulation cluster_downstream Downstream Effects Rho/Rac/Cdc42 Rho/Rac/Cdc42 PAK/ROCK PAK/ROCK Rho/Rac/Cdc42->PAK/ROCK Activates LIMK1 LIMK1 PAK/ROCK->LIMK1 Phosphorylates & Activates Cofilin Cofilin LIMK1->Cofilin Phosphorylates R10015 R10015 R10015->LIMK1 Inhibits p-Cofilin (Inactive) p-Cofilin (Inactive) Cofilin->p-Cofilin (Inactive) Actin Dynamics Actin Dynamics Cofilin->Actin Dynamics Regulates p-Cofilin (Inactive)->Actin Dynamics Inhibits Regulation Viral Replication Viral Replication Actin Dynamics->Viral Replication Required for

Caption: The LIMK1 signaling pathway and the inhibitory action of R-10015.

Antiviral_Assay_Workflow Seed Host Cells Seed Host Cells Add R-10015 Dilutions Add R-10015 Dilutions Seed Host Cells->Add R-10015 Dilutions Infect with Virus Infect with Virus Add R-10015 Dilutions->Infect with Virus Incubate Incubate Infect with Virus->Incubate Quantify Viral Replication Quantify Viral Replication Incubate->Quantify Viral Replication Data Analysis (EC50) Data Analysis (EC50) Quantify Viral Replication->Data Analysis (EC50)

Caption: A generalized workflow for conducting an antiviral assay with R-10015.

References

Validation & Comparative

R-10015 Versus Other LIMK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the LIM Kinase (LIMK) inhibitor R-10015 with other notable LIMK inhibitors. The information is compiled from publicly available experimental data to assist researchers in selecting the most appropriate tool compound for their studies.

Introduction to LIM Kinase and Its Inhibition

LIM kinases (LIMK1 and LIMK2) are key regulators of actin dynamics.[1][2] They act by phosphorylating and inactivating cofilin, an actin-depolymerizing factor, which leads to the stabilization of actin filaments.[1][3] This role in cytoskeletal regulation makes LIMKs attractive therapeutic targets for a variety of diseases, including cancer and neurological disorders.[2][4] Consequently, a range of small molecule inhibitors targeting LIMK have been developed. This guide focuses on comparing the biochemical and cellular activities of R-10015 against a panel of these alternative inhibitors.

The LIMK Signaling Pathway

The canonical LIMK signaling pathway is initiated by the activation of Rho family GTPases, such as Rho, Rac, and Cdc42. These upstream signals activate kinases like Rho-associated kinase (ROCK) and p21-activated kinase (PAK), which in turn phosphorylate and activate LIMK1 and LIMK2.[3] Activated LIMK then phosphorylates cofilin, leading to its inactivation and subsequent changes in actin filament dynamics.

LIMK_Signaling_Pathway cluster_cofilin Rho_GTPases Rho Family GTPases (Rho, Rac, Cdc42) ROCK_PAK ROCK / PAK Rho_GTPases->ROCK_PAK Activates LIMK LIMK1 / LIMK2 ROCK_PAK->LIMK Phosphorylates & Activates Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylates pCofilin p-Cofilin (Inactive) Actin_Depolymerization Actin Filament Depolymerization Cofilin->Actin_Depolymerization Actin_Stabilization Actin Filament Stabilization pCofilin->Actin_Stabilization

Caption: The canonical LIMK signaling pathway, illustrating the activation cascade leading to cofilin phosphorylation and actin stabilization.

Comparative Performance of LIMK Inhibitors

The following tables summarize the available quantitative data for R-10015 and a selection of other well-characterized LIMK inhibitors. It is important to note that direct head-to-head comparisons of R-10015 with all other inhibitors in the same assays are not available in the current literature. The data presented is compiled from various sources and assay conditions may differ.

Enzymatic Activity

This table presents the half-maximal inhibitory concentration (IC50) of various inhibitors against LIMK1 and LIMK2 in biochemical assays. Lower values indicate higher potency.

InhibitorLIMK1 IC50 (nM)LIMK2 IC50 (nM)Selectivity (LIMK1 vs LIMK2)Mechanism of Action
R-10015 38[5]Not ReportedNot DeterminedATP-competitive[5]
BMS-5 (LIMKi3) 7[1]8[1]Non-selectiveATP-competitive
CRT0105950 0.3[1]1[1]Non-selectiveNot specified
TH-257 84[1]39[1]~2-fold for LIMK2Allosteric[1]
LIMK-IN-1 0.9[2]0.5[2]~2-fold for LIMK2Not specified
SR7826 43[1]Not Reported>100-fold for LIMK1 (vs ROCK/JNK)Not specified
LX7101 24[1]1.6[1]15-fold for LIMK2ATP-competitive
TH470 9.8[1]13[1]Non-selectiveNot specified
Cellular Activity

The cellular activity of LIMK inhibitors is typically assessed by measuring the inhibition of cofilin phosphorylation (p-cofilin) in a cellular context.

InhibitorCellular Assay TypeCell LineCellular Potency (IC50/EC50)
R-10015 Western Blot (p-cofilin)[5]CEM-SS T cells[5]Drastic inhibition at 100 µM[5]
BMS-5 (LIMKi3) NanoBRETHEK293pIC50: 7.0 (LIMK1), 7.1 (LIMK2)
TH-257 NanoBRETHEK293pIC50: 6.7 (LIMK1), 7.1 (LIMK2)
LIJTF500025 NanoBRETHEK293pIC50: 6.77 (LIMK1), 7.03 (LIMK2)[2]

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Experimental Methodologies

This section provides an overview of the key experimental protocols used to characterize LIMK inhibitors.

In Vitro Kinase Inhibition Assay (for R-10015)

The biochemical potency of R-10015 against LIMK1 was determined using a cell-free enzymatic assay.[5]

Workflow:

R10015_Assay_Workflow Purified_LIMK1 Purified Human LIMK1 Reaction_Mix Incubate Reaction Mixture Purified_LIMK1->Reaction_Mix Cofilin_Substrate Cofilin (Substrate) Cofilin_Substrate->Reaction_Mix R10015 R-10015 (Test Compound) R10015->Reaction_Mix Detection Measure Cofilin Phosphorylation Reaction_Mix->Detection IC50_Calc Calculate IC50 Detection->IC50_Calc

Caption: Workflow for the in vitro LIMK1 inhibition assay used to characterize R-10015.

Protocol:

  • Reaction Setup: Purified recombinant human LIMK1 enzyme is incubated with its substrate, cofilin, in a suitable reaction buffer.

  • Inhibitor Addition: Serial dilutions of R-10015 are added to the reaction mixture. A DMSO control is run in parallel.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

  • Detection: The level of cofilin phosphorylation is quantified. This can be achieved through various methods, such as ELISA, radioactive phosphate incorporation, or mass spectrometry.

  • Data Analysis: The percentage of inhibition at each R-10015 concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular p-Cofilin Western Blot Assay

This assay measures the ability of an inhibitor to block LIMK activity within a cellular environment by quantifying the levels of phosphorylated cofilin.[5]

Protocol:

  • Cell Culture and Treatment: Cells (e.g., CEM-SS T cells) are cultured to an appropriate density and then treated with various concentrations of the LIMK inhibitor (e.g., R-10015) for a specific duration.

  • Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for the subsequent steps.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated cofilin (p-cofilin). A separate blot may be performed with an antibody for total cofilin to normalize the results. A loading control antibody (e.g., GAPDH or β-actin) is also used.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added. A chemiluminescent substrate is then applied, and the resulting signal is captured using an imaging system.

  • Quantification: The intensity of the bands corresponding to p-cofilin and total cofilin are quantified, and the ratio of p-cofilin to total cofilin is calculated to determine the extent of inhibition.

NanoBRET Target Engagement Assay

The NanoBRET assay is a proximity-based method that can quantitatively measure the engagement of a test compound with a target protein in living cells.

Protocol Overview:

  • Cell Engineering: HEK293 cells are transiently transfected with a plasmid encoding for LIMK fused to the NanoLuc luciferase enzyme (the energy donor).

  • Tracer Addition: A fluorescently labeled tracer that binds to the ATP-binding site of LIMK is added to the cells.

  • Inhibitor Competition: The test inhibitor is added in various concentrations. The inhibitor will compete with the tracer for binding to the LIMK-NanoLuc fusion protein.

  • BRET Measurement: A substrate for NanoLuc is added, and the resulting luminescence and fluorescence are measured. The BRET ratio (fluorescence/luminescence) is calculated.

  • Data Analysis: A decrease in the BRET signal with increasing inhibitor concentration indicates displacement of the tracer and therefore target engagement. An IC50 value can be determined from the dose-response curve.

AlphaLISA p-Cofilin Assay

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay used for the sensitive quantification of analytes in a homogeneous format.

Protocol Overview:

  • Cell Lysis: Cells are treated with the test inhibitor and then lysed.

  • Assay Reaction: The cell lysate is incubated with a mixture of AlphaLISA acceptor beads conjugated to an antibody that captures p-cofilin, and biotinylated anti-cofilin antibody.

  • Streptavidin-Donor Bead Addition: Streptavidin-coated donor beads are added, which bind to the biotinylated antibody.

  • Signal Detection: If p-cofilin is present, the donor and acceptor beads are brought into close proximity. Upon laser excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead.

  • Quantification: The intensity of the emitted light is proportional to the amount of p-cofilin in the sample. The IC50 of the inhibitor can be determined by measuring the reduction in the AlphaLISA signal at different inhibitor concentrations.

Summary and Conclusion

R-10015 is a potent inhibitor of LIMK1 with an IC50 of 38 nM.[5] While its selectivity against LIMK2 has not been reported, it has demonstrated good selectivity against a broader panel of kinases.[5] In a cellular context, R-10015 effectively reduces the phosphorylation of cofilin.[5]

When compared to other LIMK inhibitors, R-10015 shows moderate potency in enzymatic assays. Several other compounds, such as BMS-5 and CRT0105950, exhibit sub-nanomolar to low single-digit nanomolar IC50 values for both LIMK1 and LIMK2.[1] Inhibitors with different mechanisms of action, such as the allosteric inhibitor TH-257, offer an alternative approach with potentially higher selectivity.[1]

The choice of a LIMK inhibitor for a particular study will depend on the specific requirements of the experiment, such as the desired potency, selectivity profile (LIMK1 vs. LIMK2, or against the wider kinome), and the need for a specific mechanism of action (ATP-competitive vs. allosteric). While R-10015 is a valuable tool for studying LIMK1, researchers seeking dual LIMK1/2 inhibitors or those requiring higher potency may consider alternatives such as BMS-5 or CRT0105950. For studies where selectivity is paramount, an allosteric inhibitor like TH-257 could be a more suitable choice. Further characterization of R-10015, particularly its activity against LIMK2 and its potency in standardized cellular assays, would provide a more complete picture of its comparative performance.

References

R-10015 and Similar Compounds: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the LIM kinase (LIMK) inhibitor R-10015 and other notable LIMK inhibitors. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the LIMK signaling pathway, particularly for antiviral applications.

Introduction to LIM Kinase Inhibition

LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in the regulation of actin cytoskeletal dynamics. They act as downstream effectors of Rho GTPases and exert their primary function through the phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor. This inactivation of cofilin leads to the stabilization of actin filaments, impacting cellular processes such as motility, adhesion, and division. Given the reliance of many viruses on the host cell's actin cytoskeleton for entry, replication, and egress, LIMK has emerged as a promising target for the development of broad-spectrum antiviral therapies.[1][2][3]

R-10015 is a potent and selective inhibitor of LIMK1, identified for its significant antiviral activity against a range of viruses.[1][2][3] This guide compares the efficacy of R-10015 with other known LIMK inhibitors, presenting available quantitative data, experimental methodologies, and relevant signaling pathways.

Comparative Efficacy of LIMK Inhibitors

The following table summarizes the in vitro inhibitory potency of R-10015 and a selection of similar compounds against LIMK1 and LIMK2.

CompoundTarget(s)IC50 (nM) vs LIMK1IC50 (nM) vs LIMK2Antiviral Activity Reported
R-10015 LIMK138[1][2][3]-Yes (HIV, EBOV, RVFV, VEEV, HSV-1)[1][2][3]
BMS-5 (LIMKi3) LIMK1/27[4]8[4]Not extensively reported in publicly available literature.
Damnacanthal Lck, LIMK1/2--Yes (General)[5][6][7]
Pyr1 LIMK1/2--Not extensively reported in publicly available literature.

Note: A significant gap exists in the publicly available literature regarding the direct, quantitative antiviral efficacy (e.g., EC50 values against specific viruses) of many LIMK inhibitors other than R-10015, making a head-to-head comparison of their antiviral potencies challenging.

Antiviral Spectrum of R-10015

R-10015 has demonstrated a broad-spectrum antiviral profile. Experimental data has shown its ability to inhibit the replication of several medically important viruses:

  • Human Immunodeficiency Virus (HIV): R-10015 blocks viral DNA synthesis, nuclear migration, and virion release.[1][2][3]

  • Zaire ebolavirus (EBOV): The compound has shown dose-dependent inhibition of EBOV in cell-based assays.

  • Rift Valley Fever Virus (RVFV) [1][2][3]

  • Venezuelan Equine Encephalitis Virus (VEEV) [1][2][3]

  • Herpes Simplex Virus 1 (HSV-1) [1][2][3]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the canonical LIMK signaling pathway and a general workflow for assessing antiviral efficacy.

LIMK_Signaling_Pathway cluster_upstream Upstream Activators cluster_limk LIM Kinases cluster_downstream Downstream Effectors Rho GTPases Rho GTPases ROCK ROCK Rho GTPases->ROCK PAK PAK Rho GTPases->PAK LIMK1/2 LIMK1/2 ROCK->LIMK1/2 PAK->LIMK1/2 p-Cofilin (Inactive) p-Cofilin (Inactive) LIMK1/2->p-Cofilin (Inactive) Phosphorylation Cofilin (Active) Cofilin (Active) Actin Dynamics Actin Dynamics p-Cofilin (Inactive)->Actin Dynamics Inhibition of Depolymerization Antiviral_Assay_Workflow Cell_Culture Prepare Host Cell Monolayer Compound_Treatment Treat Cells with LIMK Inhibitor Cell_Culture->Compound_Treatment Viral_Infection Infect Cells with Virus Compound_Treatment->Viral_Infection Incubation Incubate for Defined Period Viral_Infection->Incubation Quantification Quantify Viral Replication (e.g., Plaque Assay, RT-qPCR) Incubation->Quantification Data_Analysis Determine EC50/IC50 Quantification->Data_Analysis

References

Cross-Validation of R-10015 Antiviral Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the antiviral compound "R-10015" reveal it is a potent and selective inhibitor of LIM domain kinase (LIMK) with broad-spectrum antiviral activity.[1][2][3] It has shown activity against HIV, Zaire ebolavirus (EBOV), Rift Valley fever virus (RVFV), Venezuelan equine encephalitis virus (VEEV), and herpes simplex virus 1 (HSV-1).[1][4] The compound acts by inhibiting cofilin phosphorylation, which in turn blocks viral DNA synthesis, nuclear migration, and virion release.[1][4] However, there is a lack of publicly available cross-laboratory validation studies specifically for R-10015. To provide a useful comparative guide for researchers, this document will present a template for such a study, using data from well-documented antiviral drugs with similar broad-spectrum activity as illustrative examples. This guide will focus on the methodologies and data presentation necessary for a robust cross-validation of antiviral compounds.

For the purpose of this guide, we will use Remdesivir and Molnupiravir as examples, both of which have extensive data on their antiviral activity against various RNA viruses, including SARS-CoV-2.[5][6][7][8][9][10][11][12]

Comparative Antiviral Activity

A crucial first step in cross-laboratory validation is to compare the in vitro efficacy of the antiviral agent in different cell lines and against various viral strains. This is typically measured by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Table 1: Illustrative Comparison of In Vitro Antiviral Activity (EC50/IC50 in µM)

Antiviral AgentVirusCell LineLab 1 (EC50/IC50)Lab 2 (EC50/IC50)Lab 3 (EC50/IC50)
R-10015 (Hypothetical Data) HIV-1CEM-SS T cells0.050.070.06
EBOVVero E60.120.150.11
Remdesivir (Example Data) SARS-CoV-2Vero E60.77[6]0.650.81
MERS-CoVHuh-70.025[12]0.0300.022
Molnupiravir (Example Data) SARS-CoV-2Vero E60.3[10]0.450.28
Influenza AA5491.21.51.1

Note: Data for Remdesivir and Molnupiravir are sourced from published studies. Data for R-10015 is hypothetical to illustrate the desired format.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible results across different laboratories.

  • Cell Lines: Specify the cell lines used (e.g., Vero E6, CEM-SS T cells, A549) and their source. Detail the culture medium, supplements (e.g., fetal bovine serum, antibiotics), and incubation conditions (temperature, CO2 concentration).

  • Virus Strains: Identify the specific viral strains used (e.g., SARS-CoV-2 WA1/2020, HIV-1 IIIB). Describe the method of virus propagation and titration to determine the tissue culture infectious dose 50 (TCID50).

  • Cell Seeding: Seed cells in multi-well plates at a specified density and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the antiviral compound in culture medium.

  • Infection: Remove the culture medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI).

  • Treatment: After a specified incubation period for viral adsorption, remove the virus inoculum and add the different concentrations of the antiviral compound.

  • Overlay: Add an overlay medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells, leading to plaque formation.

  • Incubation: Incubate the plates for a period sufficient for plaque development.

  • Staining and Counting: Fix the cells and stain with a solution (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the EC50/IC50 value by plotting the percentage of plaque reduction against the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

Visual diagrams are critical for understanding the mechanism of action and the experimental process.

Antiviral_Mechanism_of_Action Illustrative Antiviral Mechanism of Action cluster_virus_lifecycle Viral Lifecycle cluster_drug_action Drug Action Virus Virus Viral Entry Viral Entry Virus->Viral Entry Viral Replication Viral Replication Viral Entry->Viral Replication Viral Assembly Viral Assembly Viral Replication->Viral Assembly Virion Release Virion Release Viral Assembly->Virion Release R-10015 R-10015 LIMK Inhibition LIMK Inhibition R-10015->LIMK Inhibition Cofilin Phosphorylation Block Cofilin Phosphorylation Block LIMK Inhibition->Cofilin Phosphorylation Block Inhibition of DNA Synthesis Inhibition of DNA Synthesis Cofilin Phosphorylation Block->Inhibition of DNA Synthesis Inhibition of Nuclear Migration Inhibition of Nuclear Migration Cofilin Phosphorylation Block->Inhibition of Nuclear Migration Inhibition of Virion Release Inhibition of Virion Release Cofilin Phosphorylation Block->Inhibition of Virion Release Inhibition of DNA Synthesis->Viral Replication Inhibition of Nuclear Migration->Viral Replication Inhibition of Virion Release->Virion Release

Caption: Mechanism of R-10015 antiviral activity.

Cross_Validation_Workflow Cross-Laboratory Validation Workflow Protocol_Standardization Standardize Protocols Lab_A Laboratory A Protocol_Standardization->Lab_A Lab_B Laboratory B Protocol_Standardization->Lab_B Lab_C Laboratory C Protocol_Standardization->Lab_C Data_Collection_A Data Collection Lab_A->Data_Collection_A Data_Collection_B Data Collection Lab_B->Data_Collection_B Data_Collection_C Data Collection Lab_C->Data_Collection_C Data_Analysis Comparative Data Analysis Data_Collection_A->Data_Analysis Data_Collection_B->Data_Analysis Data_Collection_C->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report

Caption: Workflow for cross-laboratory validation.

Alternative Antiviral Agents for Comparison

To provide context for the antiviral activity of R-10015, it is beneficial to compare it with other drugs that have a similar broad-spectrum profile or mechanism of action.

Table 2: Comparison with Alternative Antivirals

FeatureR-10015RemdesivirMolnupiravirFavipiravir
Primary Target LIM domain kinase (LIMK)[1][2]RNA-dependent RNA polymerase (RdRp)[5]RNA-dependent RNA polymerase (RdRp)[8][9]RNA-dependent RNA polymerase (RdRp)[13]
Mechanism of Action Inhibition of viral DNA synthesis, nuclear migration, and virion release[1][4]Nucleotide analog, causes premature termination of RNA synthesis[6]Nucleoside analog, induces lethal mutagenesis in viral RNA[8][9]Purine analogue, inhibits RdRp[13]
Spectrum of Activity HIV, EBOV, RVFV, VEEV, HSV-1[1][4]Coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2), Ebola[6][11]Coronaviruses, Influenza, RSV, Ebola[10]Influenza, Ebola, Coronaviruses[13]
Administration Route Intraperitoneal (in vivo studies)[1]Intravenous[11]Oral[8]Oral[14]

Conclusion and Future Directions

While R-10015 shows promise as a broad-spectrum antiviral agent, rigorous cross-laboratory validation is imperative to confirm its efficacy and reproducibility. This guide provides a framework for conducting such a study by outlining the necessary data presentation, experimental protocols, and comparative analyses. Future research should focus on performing these cross-validation studies for R-10015, expanding the range of viruses tested, and investigating its potential for oral bioavailability to enhance its clinical utility. The use of standardized assays and transparent reporting of methodologies will be critical for the successful development of R-10015 as a potential therapeutic.

References

A Head-to-Head Comparison of HIV Inhibitor Classes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The management of Human Immunodeficiency Virus (HIV) infection has been revolutionized by the development of antiretroviral therapy (ART). The cornerstone of effective ART is the use of combination therapy, employing drugs from different classes that target various stages of the HIV life cycle. This multi-pronged attack suppresses viral replication, reduces viral load, and allows for the restoration of the immune system. This guide provides a head-to-head comparison of the major classes of HIV inhibitors, presenting key experimental data, outlining common testing protocols, and visualizing their mechanisms of action.

It is important to note that the compound "R-10015" is not a publicly recognized designation for an HIV inhibitor within scientific literature or clinical trial databases. Therefore, this guide will focus on a comprehensive comparison of established and emerging classes of antiretroviral drugs.

The HIV Life Cycle: A Map of Therapeutic Targets

The replication of HIV is a multi-step process that offers several opportunities for therapeutic intervention. The main stages include:

  • Binding and Fusion: The virus attaches to a host CD4 cell and fuses with its membrane.

  • Reverse Transcription: The viral RNA is converted into DNA by the enzyme reverse transcriptase.

  • Integration: The viral DNA is inserted into the host cell's genome by the enzyme integrase.

  • Replication and Assembly: The host cell's machinery is used to create new viral components.

  • Budding and Maturation: New, immature virus particles are released from the host cell and mature into infectious virions, a process mediated by the enzyme protease.

The following diagram illustrates the HIV life cycle and the points at which different classes of inhibitors exert their effects.

HIV_Lifecycle_Targets cluster_extracellular Extracellular Space cluster_cell Host CD4 Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV_Virion HIV Virion Viral_RNA Viral RNA HIV_Virion->Viral_RNA 1. Binding & Fusion Viral_DNA Viral DNA Viral_RNA->Viral_DNA 2. Reverse Transcription Host_DNA Host DNA Viral_DNA->Host_DNA 3. Integration Provirus Provirus (Integrated DNA) Viral_Proteins Viral Proteins New_Virion_Assembly New Virion Assembly Viral_Proteins->New_Virion_Assembly 5. Assembly Mature_Virion Mature HIV Virion New_Virion_Assembly->Mature_Virion 6. Budding & Maturation Host_DNA->Viral_Proteins 4. Replication RTIs Reverse Transcriptase Inhibitors (NRTIs, NNRTIs) RTIs->Viral_RNA INSTIs Integrase Inhibitors INSTIs->Viral_DNA PIs Protease Inhibitors PIs->New_Virion_Assembly Capsid_Inhibitors Capsid Inhibitors Capsid_Inhibitors->Viral_RNA Disrupt capsid function Entry_Inhibitors Entry_Inhibitors Entry_Inhibitors->HIV_Virion

Caption: The HIV life cycle and the targets of different antiretroviral drug classes.

I. Entry Inhibitors

Entry inhibitors interfere with the initial stages of HIV infection: the binding of the virus to the CD4 cell and the fusion of the viral and cellular membranes.[1] This class includes several subclasses with distinct mechanisms.

  • CCR5 Antagonists (e.g., Maraviroc): These drugs block the CCR5 co-receptor on the surface of the host cell, which is necessary for the entry of R5-tropic HIV strains.[2]

  • Fusion Inhibitors (e.g., Enfuvirtide): These inhibitors bind to the gp41 protein on the surface of HIV, preventing the conformational changes required for the fusion of the viral envelope with the host cell membrane.[3]

  • Attachment Inhibitors (e.g., Fostemsavir): These drugs bind to the gp120 protein on HIV's surface, preventing it from attaching to the CD4 receptor on the host cell.[2]

  • Post-attachment Inhibitors (e.g., Ibalizumab): This is a monoclonal antibody that binds to the CD4 receptor, inhibiting viral entry into the cell.[4]

Entry_Inhibitors_Mechanism cluster_inhibitors Entry Inhibitors HIV_Virion HIV Virion (gp120, gp41) CD4_Cell Host CD4 Cell (CD4, CCR5/CXCR4) HIV_Virion->CD4_Cell Binding & Fusion CCR5_Antagonist CCR5 Antagonist CCR5_Antagonist->CD4_Cell Blocks CCR5 Fusion_Inhibitor Fusion Inhibitor Fusion_Inhibitor->HIV_Virion Binds to gp41 Attachment_Inhibitor Attachment Inhibitor Attachment_Inhibitor->HIV_Virion Binds to gp120

Caption: Mechanism of action for different types of entry inhibitors.

II. Reverse Transcriptase Inhibitors (RTIs)

RTIs target the HIV enzyme reverse transcriptase, which is responsible for converting the viral RNA genome into DNA. There are two main types of RTIs.[4]

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) (e.g., Tenofovir, Emtricitabine): These are analogs of natural nucleosides/nucleotides. After being incorporated into the growing viral DNA chain, they cause chain termination because they lack a 3'-hydroxyl group, which is necessary for the addition of the next nucleotide.[1][4]

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) (e.g., Efavirenz, Rilpivirine): These drugs bind to a different site on the reverse transcriptase enzyme (the allosteric site) and induce a conformational change that inactivates it.[4]

RTI_Mechanism Viral_RNA Viral RNA Template Reverse_Transcriptase Reverse Transcriptase Enzyme Viral_RNA->Reverse_Transcriptase Binds Viral_DNA Viral DNA Synthesis Reverse_Transcriptase->Viral_DNA Synthesizes NRTI NRTI (Chain Terminator) NRTI->Viral_DNA Incorporated & Terminates NNRTI NNRTI (Allosteric Inhibitor) NNRTI->Reverse_Transcriptase Binds & Inactivates

Caption: Mechanisms of action for NRTIs and NNRTIs.

III. Integrase Strand Transfer Inhibitors (INSTIs)

INSTIs block the action of integrase, a viral enzyme that inserts the viral DNA into the host cell's DNA.[4] This is a critical step for the virus to establish a persistent infection.[1] Examples of INSTIs include Dolutegravir, Bictegravir, and Raltegravir.

INSTI_Mechanism Viral_DNA Viral DNA Integrase_Enzyme Integrase Enzyme Viral_DNA->Integrase_Enzyme Forms complex Host_DNA Host Cell DNA Integrase_Enzyme->Host_DNA Targets for insertion Integration Integration of Viral DNA Host_DNA->Integration Leads to INSTI Integrase Inhibitor INSTI->Integrase_Enzyme Blocks strand transfer

Caption: Mechanism of action for integrase inhibitors.

IV. Protease Inhibitors (PIs)

PIs target the viral enzyme protease.[1] HIV protease is responsible for cleaving newly synthesized viral polyproteins into their functional individual proteins. By inhibiting this process, PIs prevent the maturation of new virus particles, rendering them non-infectious.[3] Examples include Darunavir and Atazanavir.

PI_Mechanism Viral_Polyprotein Viral Polyprotein Chain Protease_Enzyme Protease Enzyme Viral_Polyprotein->Protease_Enzyme Cleavage site Functional_Proteins Functional Viral Proteins Protease_Enzyme->Functional_Proteins Cleaves into Mature_Virion Mature, Infectious Virion Functional_Proteins->Mature_Virion Assemble into PI Protease Inhibitor PI->Protease_Enzyme Blocks active site

Caption: Mechanism of action for protease inhibitors.

V. Capsid Inhibitors

This is a newer class of antiretroviral drugs. Capsid inhibitors, such as Lenacapavir, interfere with the HIV capsid, a protein shell that protects the virus's genetic material and enzymes. By disrupting the capsid's function, these drugs can interfere with multiple stages of the HIV life cycle, including the transport of the viral DNA into the nucleus and the assembly of new virions.

Capsid_Inhibitor_Mechanism cluster_processes Capsid-Dependent Processes HIV_Capsid HIV Capsid Viral_Contents Viral RNA & Enzymes HIV_Capsid->Viral_Contents Encloses Nuclear_Import Nuclear Import HIV_Capsid->Nuclear_Import Virion_Assembly Virion Assembly HIV_Capsid->Virion_Assembly Capsid_Inhibitor Capsid Inhibitor Capsid_Inhibitor->HIV_Capsid Binds and disrupts

Caption: Mechanism of action for capsid inhibitors.

Quantitative Comparison of HIV Inhibitor Classes

The following tables summarize key quantitative data for representative drugs from each class. IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) are measures of a drug's potency in vitro. Lower values indicate higher potency.

Table 1: In Vitro Efficacy of Representative HIV Inhibitors

ClassRepresentative DrugIC50 / EC50 (nM)Cell Type / Assay Condition
NRTI Tenofovir AlafenamideVariesActive against isolates with high growth capability
Lamivudine6830 ± 3960Isolates with high growth capability
NNRTI Efavirenz3650 ± 770Isolates with high growth capability
RilpivirineVariesPotent with fewer off-target effects than efavirenz
INSTI Dolutegravir0.21 (increases with serum albumin)Peripheral blood mononuclear cells
Bictegravir0.2Clinical isolates
Raltegravir2.2 - 5.3Clinical isolates
PI Darunavir1 - 2HIV-1 and HIV-2
Lopinavir2.9Cell-to-cell infection assay
Entry Inhibitor Maraviroc (CCR5)VariesCCR5-tropic virus
Enfuvirtide (Fusion)Varies
Capsid Inhibitor LenacapavirPotent

Note: IC50/EC50 values can vary significantly depending on the specific viral strain, cell type used in the assay, and the presence of serum proteins.[5][6]

Table 2: Common Resistance Mutations Associated with HIV Inhibitor Classes

ClassCommon Resistance Mutations
NRTI M184V, K65R, Thymidine Analog Mutations (TAMs)
NNRTI K103N, Y181C, G190A
INSTI G140S, Q148H/R/K, N155H
PI L90M, I50V, V82A/F/T, I84V
Entry Inhibitor Mutations in gp120 (for attachment inhibitors) or gp41 (for fusion inhibitors)
Capsid Inhibitor Mutations in the capsid protein

Source: Stanford University HIV Drug Resistance Database and other published literature.[7][8]

Table 3: Common Class-Specific Toxicities

ClassCommon Toxicities and Adverse Effects
NRTI Mitochondrial toxicity (lactic acidosis, hepatic steatosis, pancreatitis - less common with newer agents), renal toxicity (tenofovir disoproxil fumarate), bone density loss.[9][10]
NNRTI Rash, central nervous system effects (e.g., dizziness, vivid dreams with efavirenz), hepatotoxicity.[3]
INSTI Generally well-tolerated; potential for insomnia, headache, and weight gain.[4][5]
PI Metabolic complications (dyslipidemia, insulin resistance, lipodystrophy), gastrointestinal intolerance, hepatotoxicity.[3][11]
Entry Inhibitor Injection site reactions (enfuvirtide), hepatotoxicity (maraviroc).[3]
Capsid Inhibitor Injection site reactions.

Experimental Protocols

1. In Vitro Potency Assay (Single-Round Infectivity Assay)

This type of assay is commonly used to determine the IC50 of an antiretroviral drug.[12]

  • Objective: To measure the concentration of a drug required to inhibit 50% of viral replication in a single cycle of infection.

  • Methodology:

    • Virus Production: Pseudoviruses are generated, often by co-transfecting cells (e.g., HEK293T) with two plasmids. One plasmid contains the HIV genome with a reporter gene (like luciferase or green fluorescent protein) in place of the envelope gene. The second plasmid expresses the HIV envelope protein.

    • Cell Culture: Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV LTR) are seeded in a multi-well plate.

    • Drug Dilution: The test compound is serially diluted to create a range of concentrations.

    • Infection: The target cells are pre-incubated with the different drug concentrations, and then the pseudovirus is added.

    • Incubation: The cells are incubated for a set period (e.g., 48 hours) to allow for a single round of infection and expression of the reporter gene.

    • Data Acquisition: The level of reporter gene expression (e.g., luciferase activity) is measured.

    • Analysis: The data are plotted as a dose-response curve, and the IC50 value is calculated.

Potency_Assay_Workflow Start Start Virus_Production Produce Reporter Virus Start->Virus_Production Cell_Seeding Seed Target Cells Start->Cell_Seeding Infection Infect Cells with Virus Virus_Production->Infection Drug_Dilution Prepare Drug Dilutions Cell_Seeding->Drug_Dilution Pre_incubation Pre-incubate Cells with Drug Drug_Dilution->Pre_incubation Pre_incubation->Infection Incubation Incubate (e.g., 48h) Infection->Incubation Measure_Signal Measure Reporter Signal Incubation->Measure_Signal Calculate_IC50 Calculate IC50 Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a single-round infectivity assay to determine IC50.

2. HIV Drug Resistance Testing

  • Genotypic Assays: These assays detect drug-resistance mutations in the relevant viral genes (reverse transcriptase, protease, integrase).[13]

    • Methodology: Viral RNA is extracted from a patient's plasma sample. The target genes are then amplified using reverse transcription polymerase chain reaction (RT-PCR) and sequenced. The resulting sequence is compared to a wild-type reference sequence to identify mutations known to confer drug resistance.[13]

  • Phenotypic Assays: These assays measure the ability of a virus to replicate in the presence of different concentrations of a drug.

    • Methodology: A recombinant virus is created containing the reverse transcriptase, protease, and/or integrase genes from the patient's virus. The ability of this recombinant virus to replicate in cell culture in the presence of various concentrations of antiretroviral drugs is then measured. The result is reported as the fold-change in the IC50 compared to a wild-type reference virus.

Conclusion

The diverse array of HIV inhibitor classes provides a powerful arsenal for the management of HIV infection. Each class presents a unique mechanism of action, efficacy profile, resistance barrier, and toxicity profile. The development of new drug classes, such as capsid inhibitors, and the refinement of existing classes continue to improve therapeutic outcomes for people living with HIV. A thorough understanding of the comparative pharmacology of these agents is essential for the development of novel antiretroviral drugs and the optimization of treatment regimens.

References

Evaluating the Specificity of R-10015 in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the LIM domain kinase (LIMK) inhibitor R-10015 with alternative compounds. Supported by experimental data, this document details the methodologies of key cellular assays and presents a clear comparison of inhibitor specificity to aid in the selection of the most appropriate tool for research and development.

R-10015 is a potent and selective inhibitor of LIMK, binding to the ATP-binding pocket with an IC50 of 38 nM for human LIMK1.[1] It has demonstrated broad-spectrum antiviral activity, including against HIV-1, by inhibiting cofilin phosphorylation, a crucial step in actin dynamics that many viruses hijack for their lifecycle.[1][2] However, a thorough evaluation of its specificity is paramount to ensure that observed cellular effects are directly attributable to LIMK inhibition and not due to off-target activities. This guide compares R-10015 to other known LIMK inhibitors, providing data on their performance in various cellular assays.

Comparative Analysis of LIMK Inhibitor Specificity

The following table summarizes the inhibitory activity of R-10015 and a selection of alternative LIMK inhibitors in various enzymatic and cellular assays. This data allows for a direct comparison of their potency and selectivity.

CompoundTarget(s)Enzymatic IC50 (LIMK1)Cellular IC50 (LIMK1 NanoBRET)Cellular p-Cofilin IC50 (AlphaLISA)Key Off-Targets (at 1 µM)Reference
R-10015 LIMK1/238 nMNot ReportedNot ReportedLRRK2, p70S6K, PKA, ROCK2, FLT3[1]
TH-257 LIMK1/22.5 nM238 nM130 nMNot Reported[3][4][5]
LIJTF500025 LIMK1/24.0 nMNot ReportedNot ReportedNot Reported[3][4][5]
LIMKi3 (BMS-5) LIMK1/27 nM1-10 nMNot ReportedAMPK[6][7]
Pyr1 LIMK1/250 nMNot ReportedNot ReportedHighly Selective[8]
T56-LIMKi LIMK2No activity against LIMK1/2 reported in some studiesNo cellular activity in NanoBRETNo effect on p-cofilinNot Applicable[3][4][5]

Note: IC50 values can vary between different assay formats and experimental conditions. The data presented here is for comparative purposes.

Understanding the LIMK Signaling Pathway

LIM kinases (LIMK1 and LIMK2) are key regulators of actin cytoskeletal dynamics. They are activated by upstream kinases such as Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK), which are in turn activated by small GTPases of the Rho family (e.g., RhoA, Rac, Cdc42).[6][9] Once activated, LIMK phosphorylates and inactivates the actin-depolymerizing factor (ADF)/cofilin family of proteins.[3][4][5][10] This inactivation leads to the stabilization of actin filaments. The signaling cascade is crucial for various cellular processes, including cell motility, proliferation, and morphology.

LIMK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effect Rho_GTPases Rho Family GTPases (RhoA, Rac, Cdc42) ROCK_PAK ROCK / PAK Rho_GTPases->ROCK_PAK LIMK LIMK1 / LIMK2 ROCK_PAK->LIMK Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylates pCofilin p-Cofilin (Inactive) Actin_Polymerization Actin Filament Stabilization pCofilin->Actin_Polymerization R10015 R-10015 R10015->LIMK

Caption: The LIMK signaling pathway, a key regulator of actin dynamics.

Experimental Protocols for Cellular Assays

To evaluate the cellular specificity of LIMK inhibitors, robust and quantitative assays are essential. The following are detailed protocols for two common cell-based assays used to measure LIMK activity and its inhibition.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the apparent affinity of a test compound for a target kinase in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the ATP pocket.

Experimental Workflow:

NanoBRET_Workflow Start Start Cell_Culture HEK293 cells transiently expressing NanoLuc-LIMK1 fusion protein Start->Cell_Culture Dispense Dispense cells into a white, 96-well plate Cell_Culture->Dispense Compound_Addition Add serial dilutions of R-10015 or alternative inhibitors Dispense->Compound_Addition Tracer_Addition Add NanoBRET™ Kinase Tracer Compound_Addition->Tracer_Addition Incubation Incubate for 2 hours at 37°C, 5% CO2 Tracer_Addition->Incubation Substrate_Addition Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor Incubation->Substrate_Addition Detection Measure Donor (450 nm) and Acceptor (610 nm) emission Substrate_Addition->Detection Analysis Calculate BRET ratio and determine IC50 values Detection->Analysis End End Analysis->End

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Steps:

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding a fusion protein of NanoLuc® luciferase and the LIMK1 kinase.

  • Cell Plating: Transfected cells are harvested and dispensed into a 96-well white-bottom plate.

  • Compound Treatment: A serial dilution of R-10015 or alternative inhibitors is added to the wells.

  • Tracer Addition: A cell-permeable fluorescent tracer that binds to the ATP pocket of kinases is added.

  • Incubation: The plate is incubated for 2 hours to allow for compound and tracer binding to reach equilibrium.

  • Luminescence Measurement: A substrate for NanoLuc® luciferase and an extracellular inhibitor to reduce background are added. The luminescence at 450 nm (donor) and 610 nm (acceptor) is measured.

  • Data Analysis: The BRET ratio is calculated (acceptor emission/donor emission). The data is then plotted against the inhibitor concentration to determine the IC50 value.

AlphaLISA® SureFire® Ultra™ p-Cofilin (Ser3) Assay

This assay quantitatively measures the level of phosphorylated cofilin in cell lysates, providing a direct readout of LIMK activity.

Experimental Workflow:

AlphaLISA_Workflow Start Start Cell_Culture Culture SH-SY5Y cells in a 96-well plate Start->Cell_Culture Compound_Treatment Treat cells with serial dilutions of R-10015 or alternative inhibitors Cell_Culture->Compound_Treatment Lysis Lyse cells to release intracellular proteins Compound_Treatment->Lysis Lysate_Transfer Transfer lysate to a 384-well Proxiplate Lysis->Lysate_Transfer Reagent_Addition Add Acceptor Mix (anti-p-Cofilin Ab) and Donor Mix (streptavidin- coated beads) Lysate_Transfer->Reagent_Addition Incubation Incubate in the dark for 2 hours at room temperature Reagent_Addition->Incubation Detection Read on an Alpha-enabled plate reader Incubation->Detection Analysis Determine p-Cofilin levels and calculate IC50 values Detection->Analysis End End Analysis->End

Caption: Workflow for the AlphaLISA® p-Cofilin Assay.

Detailed Steps:

  • Cell Culture and Treatment: SH-SY5Y cells, or another relevant cell line, are cultured in a 96-well plate and treated with a serial dilution of the LIMK inhibitors.

  • Cell Lysis: The cells are lysed to release the intracellular contents, including phosphorylated cofilin.

  • Assay Plate Preparation: The cell lysate is transferred to a 384-well Proxiplate.

  • Reagent Addition: An "Acceptor Mix" containing an antibody specific for phosphorylated cofilin (Ser3) conjugated to acceptor beads, and a "Donor Mix" containing streptavidin-coated donor beads are added.

  • Incubation: The plate is incubated in the dark to allow for the formation of an immunocomplex.

  • Signal Detection: The plate is read on an Alpha-enabled plate reader. In the presence of phosphorylated cofilin, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal.

  • Data Analysis: The signal intensity is proportional to the amount of phosphorylated cofilin. The data is used to determine the IC50 of the inhibitors.

Logical Comparison of Inhibitor Specificity Profiles

The ideal LIMK inhibitor for cellular assays would exhibit high potency for LIMK1 and/or LIMK2 with minimal off-target effects. The following diagram provides a logical framework for comparing the specificity of R-10015 with its alternatives.

Specificity_Comparison cluster_r10015 R-10015 Profile cluster_alternatives Alternative Profiles cluster_conclusion Evaluation R10015_LIMK High Potency (LIMK1 IC50 = 38 nM) Conclusion R-10015: Potent but with notable off-targets. Alternatives offer different specificity profiles. Choice depends on experimental context. R10015_OffTarget Known Off-Targets: LRRK2, p70S6K, PKA, ROCK2, FLT3 TH257 TH-257: High Potency (LIMK1 IC50 = 2.5 nM) Good Cellular Activity LIMKi3 LIMKi3: High Potency (LIMK1 IC50 = 7 nM) Known AMPK Off-Target Pyr1 Pyr1: Moderate Potency (LIMK1 IC50 = 50 nM) Reported as Highly Selective

Caption: Logical comparison of inhibitor specificity.

Conclusion

R-10015 is a valuable tool for studying the role of LIMK in various cellular processes, particularly in the context of viral infections. However, its known off-target activities necessitate careful experimental design and interpretation of results. For studies requiring a highly specific LIMK inhibitor, alternatives such as Pyr1 may be more suitable, although with potentially lower potency. Compounds like TH-257 and LIMKi3 offer high potency but also have their own off-target profiles that should be considered. The choice of inhibitor should be guided by the specific requirements of the cellular assay and the biological question being addressed. It is recommended to use multiple inhibitors with different chemical scaffolds to confirm that the observed phenotype is due to on-target LIMK inhibition.

References

Reproducibility of R-10015 Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental findings related to the antiviral compound R-10015 and its performance against several viruses. The information is based on publicly available data and is intended to assist in the replication and extension of these research findings.

Executive Summary

R-10015 is a potent and selective inhibitor of LIM domain kinase 1 (LIMK1) with a reported IC50 of 38 nM.[1][2] It has demonstrated broad-spectrum antiviral activity, inhibiting the replication of Human Immunodeficiency Virus 1 (HIV-1), Zaire ebolavirus (EBOV), Rift Valley fever virus (RVFV), Venezuelan equine encephalitis virus (VEEV), and herpes simplex virus 1 (HSV-1).[1][3][4] The primary mechanism of action involves the inhibition of cofilin phosphorylation, a critical step in actin cytoskeleton dynamics, which in turn affects viral DNA synthesis, nuclear migration, and virion release.[1][3][4]

Comparative Antiviral Activity of R-10015 and Other Compounds

The following tables summarize the available quantitative data for the antiviral activity of R-10015 and compare it with other relevant antiviral agents. It is important to note that direct comparative studies of R-10015 against a wide range of antivirals are limited in the public domain. The data presented here are compiled from various sources to provide a comparative context.

Table 1: R-10015 Antiviral Activity

VirusAssay SystemCell LineEndpointIC50/EC50Citation
HIV-1Luciferase Reporter AssayRev-CEM-GFP-LucLuciferase Expression~14.9 µM (EC50)[5]
VEEV (TC83, luciferase-tagged)Luciferase Reporter AssayVeroLuciferase Expression5 µM (IC50)[5]
VEEV (Trinidad donkey strain)Plaque AssayVero2-log titer reduction50 µM[5]

Table 2: Comparative Antiviral Activity against Ebola Virus (EBOV)

CompoundMechanism of ActionCell LineEC50/IC50Citation
Remdesivir (GS-5734)RNA-dependent RNA polymerase inhibitorVero E611.8 µM (EC50)[6]
Favipiravir (T-705)RNA-dependent RNA polymerase inhibitorVero E667 µM (EC50)[7]
ToremifeneEntry inhibitor-0.07 µM (EC50)[7]
ClomipheneEntry inhibitor-3.8 - 11 µM (EC50)[6]

Table 3: Comparative Antiviral Activity against Rift Valley Fever Virus (RVFV)

CompoundMechanism of ActionCell LineEC50Citation
RibavirinNucleoside analogVero80 µg/ml[1]
Favipiravir (T-705)RNA-dependent RNA polymerase inhibitor-32 µM[1]
Benzavir-2Inhibits viral RNA expressionA5491.7 µM[8]

Table 4: Comparative Antiviral Activity against Venezuelan Equine Encephalitis Virus (VEEV)

CompoundMechanism of ActionCell LineEC50Citation
R-10015 LIMK Inhibitor Vero 5 µM (IC50) [5]
SorafenibKinase inhibitorVero/U87MG<5 µM[5]
ResveratrolReduces viral attachment and entryVero/U87MG20.1 - 21.8 µM[5]
CID15997213nsP2 inhibitor-0.84 µM (IC50)

Table 5: Comparative Antiviral Activity against Herpes Simplex Virus 1 (HSV-1)

CompoundMechanism of ActionCell LineEC50Citation
AcyclovirDNA polymerase inhibitor--[9]
PritelivirHelicase-primase inhibitor-0.026 µM[10]
Ginsenoside Rd-SK-N-SH3.0 µM (IC50)[11]

Signaling Pathway and Experimental Workflows

LIMK Signaling Pathway in HIV-1 Infection

The binding of HIV-1 to CD4 and CXCR4 receptors on T-cells activates the Rac-PAK signaling pathway, leading to the activation of LIMK1. Activated LIMK1 then phosphorylates cofilin, an actin-depolymerizing factor. This phosphorylation inactivates cofilin, leading to the stabilization of actin filaments, which is thought to be necessary for efficient viral DNA synthesis and nuclear migration. R-10015, by inhibiting LIMK1, prevents cofilin phosphorylation, thereby disrupting these crucial steps in the HIV-1 life cycle.

LIMK_Signaling_Pathway cluster_virus HIV-1 cluster_cell Host Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibitor HIV HIV-1 CD4 CD4 HIV->CD4 binds CXCR4 CXCR4 HIV->CXCR4 binds Rac Rac CD4->Rac CXCR4->Rac PAK PAK Rac->PAK activates LIMK1 LIMK1 PAK->LIMK1 activates Cofilin Cofilin LIMK1->Cofilin phosphorylates Actin Actin Dynamics Cofilin->Actin regulates pCofilin p-Cofilin (Inactive) pCofilin->Actin inhibits depolymerization Viral_DNA_Syn Viral DNA Synthesis Actin->Viral_DNA_Syn facilitates Nuclear_Mig Nuclear Migration Viral_DNA_Syn->Nuclear_Mig R10015 R-10015 R10015->LIMK1 inhibits

Caption: HIV-1 activates the Rac-PAK-LIMK1 pathway to regulate actin dynamics for infection.

General Experimental Workflow for Antiviral Compound Screening

The general workflow for screening antiviral compounds like R-10015 involves several key steps, from initial cell culture to the final data analysis, to determine the compound's efficacy.

Antiviral_Screening_Workflow cluster_assays Endpoint Assays A 1. Cell Culture (e.g., Vero, CEM-SS) C 3. Cell Treatment (Incubate cells with compound) A->C B 2. Compound Preparation (Serial dilutions of R-10015) B->C D 4. Virus Infection (Add virus at a specific MOI) C->D E 5. Incubation (Allow virus replication) D->E F 6. Endpoint Assay E->F Plaque Plaque Reduction Assay F->Plaque CPE CPE Inhibition Assay F->CPE qPCR qPCR for Viral RNA/DNA F->qPCR Luciferase Luciferase Reporter Assay F->Luciferase G 7. Data Analysis (Calculate IC50/EC50) Plaque->G CPE->G qPCR->G Luciferase->G

Caption: General workflow for in vitro screening of antiviral compounds.

Detailed Experimental Protocols

Plaque Reduction Assay for Ebola Virus (EBOV)

This assay is a standard method to determine the titer of infectious virus and to evaluate the efficacy of antiviral compounds.

Materials:

  • Vero E6 cells

  • Ebola virus stock

  • R-10015 or other test compounds

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)

  • Agarose (for overlay)

  • Neutral Red or Crystal Violet stain

Procedure:

  • Seed Vero E6 cells in 6-well plates and grow to a confluent monolayer.

  • Prepare serial dilutions of R-10015 in DMEM.

  • Pre-treat the cell monolayers with the different concentrations of R-10015 for 1-2 hours.

  • Infect the cells with a known amount of EBOV (e.g., 100 plaque-forming units per well).

  • After a 1-hour adsorption period, remove the virus inoculum.

  • Overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing the respective concentrations of R-10015.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days until plaques are visible.

  • Fix the cells with 10% formalin.

  • Stain the cells with Neutral Red or Crystal Violet to visualize and count the plaques.

  • Calculate the percentage of plaque reduction at each compound concentration compared to the untreated virus control to determine the IC50 value.

Real-Time Quantitative PCR (qPCR) for Viral DNA/RNA

This method is used to quantify the amount of viral genetic material in infected cells treated with an antiviral compound.

Materials:

  • Infected cell lysates

  • Viral RNA/DNA extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe)

  • Primers specific for the target viral gene

  • Real-time PCR instrument

Procedure:

  • Infect cells (e.g., CEM-SS for HIV-1) in the presence of varying concentrations of R-10015.

  • At a specific time post-infection (e.g., 24-48 hours), harvest the cells and extract total RNA or DNA using a commercial kit.

  • For RNA viruses, perform reverse transcription to synthesize cDNA.

  • Set up the qPCR reaction by mixing the extracted nucleic acid, specific primers, and qPCR master mix.

  • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • The instrument will measure the fluorescence at each cycle, which is proportional to the amount of amplified DNA.

  • Determine the cycle threshold (Ct) value for each sample.

  • Quantify the viral load based on a standard curve of known concentrations of viral nucleic acid.

  • Calculate the percentage of inhibition of viral replication at each compound concentration to determine the EC50 value.

Western Blot for Cofilin Phosphorylation

This technique is used to assess the direct effect of R-10015 on its target, LIMK1, by measuring the phosphorylation status of its substrate, cofilin.

Materials:

  • Cell lysates from cells treated with R-10015

  • SDS-PAGE gels

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total cofilin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells (e.g., CEM-SS T cells) with R-10015 for a specified time.

  • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-cofilin overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total cofilin to ensure equal protein loading.

  • Quantify the band intensities to determine the ratio of phosphorylated cofilin to total cofilin.

References

Safety Operating Guide

Navigating the Disposal of R-10015: A Guide to Safe and Compliant Laboratory Waste Management

Author: BenchChem Technical Support Team. Date: November 2025

The absence of specific public information on "R-10015" suggests it may be an internal compound code, a novel substance, or a specialty chemical with limited documentation. The following guide provides a procedural framework for the safe and compliant disposal of such a substance, grounded in established laboratory safety protocols and hazardous waste management principles.

Immediate Action: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. They are the definitive resource for guidance on handling and disposing of any chemical, especially one with limited documentation.

Step-by-Step Disposal Protocol for Undocumented Chemicals

When faced with a substance like R-10015, a systematic approach is necessary to ensure the safety of laboratory personnel and compliance with regulatory standards.

  • Consult Internal Documentation: Thoroughly review all internal laboratory notebooks, experimental protocols, and chemical inventory records associated with R-10015. This documentation may contain information about its chemical nature, synthesis, and potential hazards.

  • Hazard Characterization: In consultation with your EHS department, the waste must be characterized to determine if it is hazardous.[1][2][3] This involves assessing its properties against the criteria defined by the Environmental Protection Agency (EPA).[1][4][5] If the identity of R-10015 is completely unknown, analytical testing may be required, a process that should be managed by or in coordination with EHS.[6][7][8]

  • Proper Containment and Labeling:

    • Ensure the waste is stored in a chemically compatible container that is in good condition and securely sealed.

    • Label the container clearly as "Hazardous Waste" (or as directed by your EHS office).

    • The label should include the name "R-10015," the date accumulation started, and any known hazard characteristics (e.g., "Potential Ignitable").

  • Segregation of Waste: Store the container of R-10015 waste separately from other chemical waste streams to prevent accidental mixing and potentially dangerous reactions.[9][10][11][12] It should be kept in a designated and well-ventilated hazardous waste accumulation area.

  • Arrange for Disposal: Coordinate with your EHS department for the pickup and disposal of the waste. They will work with licensed hazardous waste vendors to ensure its proper final disposition.[11][12]

Hazardous Waste Characteristics

According to the EPA, a waste is considered hazardous if it exhibits at least one of the following characteristics.[4][5][7] The table below summarizes these characteristics and their regulatory thresholds.

CharacteristicDescriptionEPA Hazardous Waste CodeRegulatory Threshold
Ignitability Liquids with a flash point less than 60°C (140°F), or solids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes.[4][7]D001Flash point < 60°C
Corrosivity Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year.[4][7]D002pH ≤ 2 or pH ≥ 12.5
Reactivity Substances that are unstable, react violently with water, form potentially explosive mixtures with water, or generate toxic gases when mixed with water.[4][7]D003Varies based on reactivity
Toxicity Wastes that are harmful or fatal when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP).D004 - D043Exceeds concentration limits for specific contaminants

In addition to these characteristics, a waste may be considered hazardous if it is on one of the EPA's lists of hazardous wastes (F-list, K-list, P-list, or U-list).[1][2][5]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for handling and disposing of a poorly documented chemical like R-10015.

cluster_0 Initial Assessment cluster_1 EHS Consultation & Disposal start Encounter R-10015 Waste check_sds Search for Safety Data Sheet (SDS) start->check_sds check_internal Review Internal Lab Records check_sds->check_internal sds_found SDS Found? check_internal->sds_found contact_ehs Contact EHS for Guidance sds_found->contact_ehs No follow_sds Follow Disposal Instructions in SDS sds_found->follow_sds Yes dispose Dispose via EHS Pickup contact_ehs->dispose follow_sds->dispose

Caption: Initial workflow for handling R-10015 waste.

cluster_0 Waste Characterization Protocol (with EHS) cluster_1 Final Disposal start Characterize R-10015 Waste is_ignitable Ignitable? start->is_ignitable is_corrosive Corrosive? is_ignitable->is_corrosive No hazardous Label as Hazardous Waste is_ignitable->hazardous Yes is_reactive Reactive? is_corrosive->is_reactive No is_corrosive->hazardous Yes is_toxic Toxic? is_reactive->is_toxic No is_reactive->hazardous Yes is_toxic->hazardous Yes non_hazardous Manage as Non-Hazardous Waste (per EHS) is_toxic->non_hazardous No segregate Segregate and Store in Designated Area hazardous->segregate ehs_pickup Arrange EHS Waste Pickup non_hazardous->ehs_pickup segregate->ehs_pickup

References

Essential Safety and Operational Guide for Handling R-10015

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of R-10015.

This document provides crucial safety and logistical information for the handling of R-10015, a potent and selective inhibitor of LIM domain kinase (LIMK). While a comprehensive Safety Data Sheet (SDS) for R-10015 is not publicly available, this guide consolidates known information and outlines best practices for handling potent research-grade chemical compounds. It is imperative that these guidelines are supplemented by a thorough risk assessment conducted by qualified personnel within your organization prior to commencing any work with this substance.

Chemical and Physical Properties

R-10015, with the chemical name 1H-Benzimidazole-6-carboxylic acid, 2-[1-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinyl]-, methyl ester, is a small molecule inhibitor used in laboratory research, including studies on its potential as a broad-spectrum antiviral agent.

PropertyValue
CAS Number 2097938-51-5
Molecular Formula C₂₀H₁₉ClN₆O₂
Molecular Weight 410.86 g/mol

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE. The following table outlines the recommended PPE for handling R-10015 based on general best practices for potent laboratory chemicals.

Body PartRecommended ProtectionSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. Double-gloving may be appropriate for handling larger quantities or for extended procedures.
Eyes Safety glasses with side shields or safety gogglesMust meet ANSI Z87.1 standards.
Body Laboratory coatA fully buttoned lab coat made of a flame-resistant material such as Nomex® is recommended.
Respiratory Use in a well-ventilated area. A respirator may be required.All work with solid R-10015 should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient, a NIOSH-approved respirator (e.g., N95 or higher) may be necessary.

Operational Plan: Handling and Storage

Adherence to a strict operational plan is critical to ensure the safety of personnel and the integrity of the research.

Engineering Controls
  • Ventilation: All procedures that may generate dust or aerosols of R-10015 must be performed in a certified chemical fume hood with a face velocity of 80-120 feet per minute.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: Weighing of solid R-10015 should be performed in a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.

  • Solution Preparation: When preparing solutions, add the solvent to the solid R-10015 slowly to avoid splashing.

  • Decontamination: After each use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.

Storage
  • Temperature: Store R-10015 in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are between 2°C and 8°C.

  • Incompatibilities: Keep away from strong oxidizing agents.

Disposal Plan

All waste containing R-10015 must be treated as hazardous chemical waste and disposed of in accordance with all local, state, and federal regulations.

  • Solid Waste: Collect all disposable labware, contaminated bench paper, and used PPE in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing R-10015 in a sealed and properly labeled hazardous waste container. Do not pour any waste down the drain.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area.

Experimental Workflow for Handling R-10015

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkspace Prepare Workspace in Fume Hood SelectPPE->PrepareWorkspace DonPPE Don PPE PrepareWorkspace->DonPPE WeighCompound Weigh R-10015 DonPPE->WeighCompound PrepareSolution Prepare Solution WeighCompound->PrepareSolution ConductExperiment Conduct Experiment PrepareSolution->ConductExperiment Decontaminate Decontaminate Workspace & Equipment ConductExperiment->Decontaminate DisposeWaste Dispose of Hazardous Waste Decontaminate->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Logical workflow for the safe handling of R-10015.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.